usaramine N-oxide
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C18H25NO7 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1 |
InChI 键 |
IDIMIWQPUHURPV-BEPQMMTDSA-N |
手性 SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |
规范 SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of usaramine N-oxide
This guide provides a comprehensive overview of the chemical and biological properties of usaramine N-oxide, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, analytical methodologies, and pharmacokinetic data.
Chemical Structure and Properties
This compound is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities.[1] It is specifically classified as a tertiary amine oxide and is structurally related to its parent compound, usaramine.[1] This compound has been isolated from plants such as Crotalaria pallida and is noted for its anti-inflammatory properties.[2][3]
The molecule is characterized by a macrocyclic lactone structure containing a pyrrolizidine nucleus with an N-oxide functional group.[1] The presence of the polar N-oxide group generally increases water solubility and can influence the molecule's metabolic fate and biological activity compared to its tertiary amine precursor.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117020-54-9 | [5][6] |
| Molecular Formula | C₁₈H₂₅NO₇ | [5][6][7] |
| Molecular Weight | 367.39 g/mol | [5][7] |
| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |
| Stereochemistry | (3E,5R,6S,14aR,14bR)- | [5] |
| SMILES | C/C=C/1\C--INVALID-LINK--OCC2=CC[N+]3([C@H]2--INVALID-LINK--OC1=O)[O-])(CO)O">C@HC | [1] |
| Predicted pKa | 11.96 ± 0.40 | [5] |
| Storage | 2-8 °C, dry, sealed | [5] |
Biological Activity and Pharmacokinetics
While identified as having anti-inflammatory activity, the specific signaling pathways through which this compound exerts its effects are not extensively detailed in publicly available literature. Pyrrolizidine alkaloids as a class can exhibit significant toxicity, primarily hepatotoxicity, which is a critical consideration in any drug development context.[8]
Pharmacokinetic studies have been conducted in rats to understand the behavior of usaramine and its N-oxide metabolite. A study highlighted sex-based differences in its pharmacokinetic profile after intravenous and oral administration.[8][9]
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats After Intravenous Administration of URM (1 mg/kg)
| Parameter | Male Rats | Female Rats | Reference |
| URM AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 | [8][9] |
| UNO AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 | [8][9] |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | [8][9] |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate quantification and study of this compound. Below are methodologies for its analysis in biological matrices and a general approach to its synthesis.
A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of usaramine and this compound in rat plasma.[8][9]
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog).[10]
-
Add 400 µL of a precipitating agent (e.g., acetonitrile) to the sample.[10]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.[10]
-
For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.[10]
-
The sample is now ready for injection into the LC-MS/MS system.[10]
-
-
Chromatographic Conditions
-
Mass Spectrometry
-
Detection: Tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Table 3: LC-MS/MS Method Performance Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1–2,000 ng/mL | [8][9][10] |
| Correlation Coefficient (r²) | > 0.995 | [10] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [10] |
| Intra-assay Precision (%CV) | < 7.5% | [10] |
| Inter-assay Precision (%CV) | < 7.5% | [10] |
| Accuracy (% Bias) | Within ±15% | [10] |
-
General Principle: The process involves reacting the tertiary amine (usaramine) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[11] Organic per-acids like peroxyacetic acid can also be used.[11]
-
Reaction Steps:
-
Dissolve the tertiary amine in a suitable solvent.
-
Introduce a catalyst, such as an inorganic per-compound of an acid-forming element (e.g., from group VI of the periodic table).[11]
-
Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.[11]
-
Maintain the reaction at a controlled temperature (e.g., 40°C to 80°C) until the reaction is complete.[11]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the N-oxide product using methods like chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
References
- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. This compound | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
A Technical Guide to Usaramine N-oxide Biosynthesis in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrrolizidine alkaloids (PAs) represent a large class of secondary metabolites synthesized by thousands of plant species as a defense mechanism.[1] These compounds, which often exist as N-oxides, are of significant interest due to their hepatotoxicity, posing a risk as contaminants in herbal medicines, teas, and other food products.[1][2] Usaramine, a retronecine-type PA, and its corresponding N-oxide are found in various plant species, including those from the Crotalaria and Gynura genera. Despite their importance, the complete biosynthetic pathway, particularly the specific enzymes involved in the later steps of formation for individual PAs like usaramine, remains an active area of research. This guide provides a detailed overview of the current understanding of the general PA N-oxide biosynthesis pathway, presents available quantitative data, outlines key experimental protocols for analysis, and visualizes the core pathways and workflows.
The General Biosynthetic Pathway of Pyrrolizidine Alkaloid N-oxides
The biosynthesis of PAs is a complex process that begins with amino acids and polyamines. While the intermediates have been largely identified through feeding experiments, only a few enzymes in the pathway have been fully characterized.[2][3] The PA N-oxides are generally considered the primary products of biosynthesis in the plant.[3][4]
The pathway can be broadly divided into three main stages:
-
Necine Base Formation: The journey begins with the formation of the characteristic bicyclic necine base. The first committed step is the formation of homospermidine from putrescine, catalyzed by homospermidine synthase (HSS), the most well-characterized enzyme in the pathway.[2][3] A series of oxidation, cyclization, and hydroxylation steps, catalyzed by largely unknown enzymes, follows to produce the necine base scaffold, such as retronecine.[3]
-
Necic Acid Formation: In parallel, necic acids are synthesized through distinct pathways, often derived from common amino acids like isoleucine. The structural diversity of PAs is largely due to the variety of necic acids.[3]
-
Esterification and N-oxidation: The final steps involve the esterification of the necine base with the activated necic acid, a reaction likely catalyzed by an acyltransferase.[3] The resulting tertiary amine PA is then oxidized to its corresponding N-oxide.
Caption: General biosynthetic pathway for pyrrolizidine alkaloid (PA) N-oxides.
Quantitative Data
Quantitative analysis is crucial for understanding the pharmacokinetics, toxicity, and prevalence of usaramine and its N-oxide. While data on the enzymatic kinetics of the biosynthesis pathway is scarce, pharmacokinetic studies in animal models and analytical validation data provide valuable quantitative insights.
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats
This table summarizes the pharmacokinetic data following a 10 mg/kg oral administration of usaramine to male and female rats. Significant sex-based differences in metabolism and bioavailability are observed.[1]
| Parameter | Analyte | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| AUC₀₋t (ng/mL*h) | URM | 1,960 ± 208 | 6,073 ± 488 |
| UNO | 1,637 ± 246 | 300 ± 62 | |
| Oral Bioavailability | URM | 54.0% | 81.7% |
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Analytical Sensitivity for PA Quantification using UHPLC-MS/MS
This table presents the limits of detection (LOD) and quantification (LOQ) for a selection of PAs, including structural analogs of usaramine, in various food matrices.[5] This data is essential for researchers developing methods for trace-level detection in complex samples.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Senecionine | Honey | 0.05 | 0.15 |
| Milk | 0.05 | 0.15 | |
| Tea | 0.15 | 0.5 | |
| Retrorsine | Honey | 0.05 | 0.15 |
| Milk | 0.05 | 0.15 | |
| Tea | 0.15 | 0.5 | |
| Lycopsamine | Honey | 0.15 | 0.5 |
| Milk | 0.15 | 0.5 | |
| Tea | 0.25 | 0.8 |
Experimental Protocols
The analysis of PAs and their N-oxides from plant material requires robust and sensitive methods to handle complex matrices and low concentrations. The most common and reliable approach is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7]
Protocol: Extraction and Quantification of this compound via SPE-LC-MS/MS
This protocol provides a general workflow for the solid-phase extraction (SPE) and subsequent analysis of PAs from a plant matrix.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh approximately 1-2 g of dried, homogenized plant material into a centrifuge tube.
-
Extraction Solvent: Add 20 mL of 0.05 M H₂SO₄ in methanol/water (e.g., 50:50 v/v). The acidic solution ensures the protonation of PAs and PA N-oxides, enhancing their solubility in the polar solvent.[8]
-
Extraction: Shake or sonicate the mixture for 1-2 hours at room temperature.
-
Centrifugation: Centrifuge the sample (e.g., 4000 rpm for 10 min). Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of extraction solvent and combine the supernatants.[8]
-
Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using an ammonia solution. This step is critical for the retention of PAs on the cation-exchange SPE cartridge.[8]
-
Filtration: Pass the neutralized extract through a filter (e.g., 0.45 µm) to remove particulate matter before SPE.[8]
2. Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge: Use a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge.
-
Conditioning: Condition the cartridge sequentially with 5 mL of methanol, followed by 5 mL of water.[8]
-
Loading: Load 10 mL of the filtered, neutralized sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering compounds.
-
Elution: Elute the target PAs and PA N-oxides with 10 mL of 2.5% ammonia in methanol. The basic solution neutralizes the PAs, releasing them from the sorbent.[8]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[5][8]
3. UHPLC-MS/MS Analysis:
-
Column: A reverse-phase column such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) is suitable.[5]
-
Mobile Phase:
-
Gradient: A typical gradient runs from 5% B to 80% B over 10 minutes, with a flow rate of 0.3 mL/min.[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for usaramine and its N-oxide must be determined using authentic standards.
Caption: Workflow for the analysis of this compound from plant samples.
Conclusion and Future Outlook
The biosynthesis of this compound is understood within the general framework of pyrrolizidine alkaloid formation. The initial steps involving homospermidine synthase are well-established, but a significant knowledge gap remains concerning the specific enzymes—likely oxidases, acyltransferases, and hydroxylases—that catalyze the later, diversification steps of the pathway. This lack of characterized enzymes hinders metabolic engineering efforts and a full understanding of the pathway's regulation.
For researchers and drug development professionals, the primary focus remains on the accurate detection and quantification of these toxic metabolites. The analytical workflows, centered around LC-MS/MS, are well-developed and sensitive. Future research should prioritize the discovery and characterization of the unknown biosynthetic enzymes. The application of modern omics techniques, such as transcriptomics and proteomics, in PA-producing plants will be instrumental in identifying candidate genes and elucidating the complete biosynthetic pathway of this compound and other critical pyrrolizidine alkaloids.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloid N-oxides. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bfr.bund.de [bfr.bund.de]
Unveiling the Botanical Origins of Usaramine N-oxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of usaramine N-oxide, a pyrrolizidine alkaloid (PA) of significant interest to researchers in drug development and toxicology. This document outlines the primary botanical sources, presents available quantitative data, details experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of its core structure.
Natural Sources of this compound
This compound, a retronecine-type pyrrolizidine alkaloid, is predominantly found in plants of the Asteraceae family. The primary and most well-documented botanical source is Gynura divaricata , a plant used in traditional medicine.[1] While a comprehensive screening of all potential plant species has not been conducted, the presence of usaramine suggests the co-occurrence of its N-oxide form, as PAs are typically stored in plants as the less toxic N-oxides.
Table 1: Natural Sources of Usaramine and this compound
| Plant Species | Family | Compound Detected | Concentration Data | Reference(s) |
| Gynura divaricata | Asteraceae | Usaramine, this compound | Specific quantitative data for this compound in plant material is not readily available in the reviewed literature. Pharmacokinetic studies in rats have utilized purified usaramine. | [1][2] |
Note: The lack of specific quantitative data for this compound in plant matrices highlights a key area for future research.
Biosynthesis of the Retronecine Core of this compound
Usaramine is a retronecine-type pyrrolizidine alkaloid. The biosynthesis of its core necine base, retronecine, has been a subject of study, with the initial enzymatic step being well-characterized.
The biosynthesis begins with the conversion of putrescine to homospermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[3][4][5][6] This is considered the first committed step in the biosynthesis of the pyrrolizidine ring system.[3][6][7] The subsequent steps, involving oxidation, cyclization, desaturation, and hydroxylation to form retronecine, are catalyzed by enzymes that are not yet fully characterized and are often referred to as "unknown" in the literature.[3]
Below is a diagram illustrating the biosynthetic pathway from putrescine to the retronecine base.
Caption: Biosynthetic pathway of the retronecine core of usaramine.
Regulation of Pyrrolizidine Alkaloid Biosynthesis
The biosynthesis of plant secondary metabolites, including pyrrolizidine alkaloids, is often regulated by signaling pathways in response to environmental stimuli such as herbivory or pathogen attack. The jasmonate signaling pathway is a key regulator of the biosynthesis of various alkaloids.[8][9][10][11][12] Jasmonic acid and its derivatives act as signaling molecules that can induce the expression of biosynthetic genes. While direct evidence for the regulation of this compound biosynthesis by the jasmonate pathway is specific, it is a highly probable regulatory mechanism.
The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, which leads to the activation of transcription factors that upregulate the expression of biosynthetic enzymes, such as homospermidine synthase.
Below is a simplified diagram of the jasmonate signaling pathway leading to the potential activation of PA biosynthesis.
References
- 1. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
isolation and purification of usaramine N-oxide from Crotalaria pallida
This guide provides a comprehensive overview and a synthesized experimental protocol for the isolation and purification of usaramine N-oxide from the seeds of Crotalaria pallida. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This compound, a pyrrolizidine alkaloid found in Crotalaria species, is of significant interest due to the known biological activities, including the potential toxicity, of this class of compounds.[1][2]
The absolute configuration of this compound isolated from Crotalaria pallida seeds has been previously established through X-ray crystallography, confirming that the compound can be isolated in a pure, crystalline form.[3][4][5] This guide consolidates information from various studies on Crotalaria alkaloids to propose a robust methodology for its extraction and purification.
Chemical and Quantitative Data
This compound is a macrocyclic diester pyrrolizidine alkaloid.[6] Its key chemical properties and the reported alkaloid content in Crotalaria seeds are summarized below for reference.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 117020-54-9 | [1][2][7] |
| Molecular Formula | C₁₈H₂₅NO₇ | [7][8] |
| Molecular Weight | 367.4 g/mol |[6][7] |
Table 2: Quantitative Alkaloid Data from Crotalaria Species
| Parameter | Plant Source | Value | Source(s) |
|---|---|---|---|
| Total Alkaloid Content (Usaramine + this compound) | Crotalaria pallida seeds | 0.18% (by dry weight) | [1][2] |
| Example Crude Alkaloid Yield (Acidic Extraction) | Crotalaria cleomifolia seeds | 136 mg from 30 g of seed powder (approx. 0.45%) |[9][10] |
Experimental Protocols
The following sections detail a synthesized, step-by-step methodology for the isolation and purification of this compound. This protocol is based on established methods for pyrrolizidine alkaloid extraction from Crotalaria species and general principles of N-oxide purification.[10][11]
Plant Material Preparation
-
Collection and Drying: Collect mature seeds from Crotalaria pallida. Dry the seeds thoroughly in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried seeds into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
An acidic extraction method is recommended for the efficient recovery of polar pyrrolizidine alkaloid N-oxides.[10]
-
Maceration: Soak the powdered seeds (e.g., 100 g) in 95% ethanol or methanol acidified with 1M hydrochloric acid (HCl) at room temperature.[10][12] A solvent-to-solid ratio of 10:1 (v/w) is suggested.
-
Extraction: Stir the mixture for 24 hours.[10] The process can be repeated three times with fresh solvent to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous aqueous residue.
-
Acid-Base Liquid-Liquid Extraction:
-
Dilute the aqueous residue with distilled water.
-
Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove fats and other non-basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 using a base, such as 20% ammonium hydroxide (NH₄OH).[10]
-
Perform a liquid-liquid extraction of the basified solution with dichloromethane (e.g., 3 x 100 mL).[10] The alkaloids will partition into the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[10]
-
Purification by Column Chromatography
The crude alkaloid extract is a complex mixture and requires chromatographic separation. Silica gel column chromatography is an effective method for this purpose.[10]
-
Column Preparation: Prepare a slurry of silica gel (e.g., 70-230 mesh) in dichloromethane and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient mobile phase of dichloromethane (DCM) and methanol (MeOH).[10] A suggested gradient is as follows:
-
100% DCM
-
DCM:MeOH (99:1 to 95:5)
-
DCM:MeOH (95:5 to 90:10)
-
Increase the polarity further if necessary. N-oxides are highly polar and may require a higher percentage of methanol for elution.[11]
-
-
Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each).
-
Fraction Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates. A mobile phase of dichloromethane:methanol (92:8) can be used for development.[10] Visualize the spots under UV light and/or by using an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Concentration: Combine the fractions that contain the pure target compound (this compound). Evaporate the solvent to obtain the purified compound.
Purity Assessment and Characterization
The identity and purity of the isolated compound should be confirmed using modern analytical techniques. The following HPLC-MS/MS method, adapted from a validated procedure for quantifying this compound, is suitable for this purpose.[7]
Table 3: Suggested HPLC-MS/MS Parameters for Analysis of this compound
| Parameter | Specification | Source |
|---|---|---|
| HPLC System | Waters ACQUITY UPLC or equivalent | [7] |
| Column | Waters ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm) | [7] |
| Column Temperature | 45°C | [7] |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water | [7] |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9:1, v/v) | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Injection Volume | 1 µL | [7] |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10-60% B; 1.0-1.1 min, 60-95% B; 1.1-1.5 min, 95% B; followed by re-equilibration. | [7] |
| Mass Spectrometer | Triple quadrupole or Ion Trap with ESI source |[7] |
Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with published data.
Process Workflow
The overall process from plant material to pure compound is a chemical isolation pathway. It does not involve biological signaling pathways. The following diagram illustrates the logical workflow of the entire experimental procedure.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. ijpsat.org [ijpsat.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids, alkaloids from the seeds of Crotalaria pallida and their cytotoxicity and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
An In-depth Technical Guide to Usaramine N-oxide: Physicochemical Properties, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound isolated from plants of the Crotalaria genus, notably Crotalaria pallida[1][2]. As an N-oxide derivative of usaramine, it exhibits distinct physicochemical properties and biological activities that are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its potential anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a solid, organic compound with the chemical formula C18H25NO7. Its molecular structure features a retronecine-type pyrrolizidine core, characteristic of many alkaloids in its class. The presence of the N-oxide functional group significantly influences its polarity and, consequently, its solubility and other physical properties.
General Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |
| Synonyms | trans-Retrorsine N-oxide, Mucronatine N-oxide | [3] |
| CAS Number | 117020-54-9 | [4] |
| Molecular Formula | C18H25NO7 | [4] |
| Molecular Weight | 367.39 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general properties of N-oxides, a qualitative solubility profile can be predicted. The highly polar N-oxide group suggests good solubility in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be limited in nonpolar solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the N-oxide group. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Can solvate the polar N-oxide group through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | The high polarity of the N-oxide group is incompatible with nonpolar solvents. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analytical quantification of this compound, based on established procedures for similar compounds.
Synthesis of this compound
A general and robust method for the synthesis of pyrrolizidine alkaloid N-oxides involves the oxidation of the corresponding tertiary amine. The following protocol is adapted from established procedures for the N-oxidation of retronecine-type alkaloids[5].
Materials and Reagents:
-
Usaramine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Usaramine in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Add a solution of the oxidizing agent (e.g., m-CPBA or H₂O₂) in the same solvent dropwise to the stirred solution of Usaramine. The molar ratio of the oxidizing agent to Usaramine should be approximately 1.1:1.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Quantification of this compound in Biological Matrices
A sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of usaramine and this compound in rat plasma[6].
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class
-
MS System: SCIEX Triple Quad™ 5500 Mass Spectrometer
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 368.1 → 120.0
-
Usaramine: m/z 352.1 → 120.0
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma, add an internal standard solution.
-
Add 90 µL of acetonitrile/methanol (1:1, v/v) to precipitate proteins.
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
References
- 1. Flavonoids, alkaloids from the seeds of Crotalaria pallida and their cytotoxicity and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound phyproof Reference Substance 117020-54-9 [sigmaaldrich.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of Usaramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a compound of significant interest due to its natural occurrence and potential toxicological implications. As the N-oxide of usaramine, it is often considered a metabolite and its stability and degradation are critical factors in understanding its pharmacokinetics and toxicokinetics. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation pathways of this compound, including its chemical stability, metabolic fate, and photodegradation. The information presented herein is intended to support research, drug development, and risk assessment activities related to this compound.
Chemical Stability
The chemical stability of this compound is a crucial parameter for its handling, storage, and analysis. While specific comprehensive studies on the chemical stability of this compound are limited, data from related compounds and general principles of N-oxide chemistry provide valuable insights.
Stability in Biological Matrices
A study on the quantification of usaramine and its N-oxide in rat plasma demonstrated the stability of this compound under typical bioanalytical laboratory conditions. The results indicated that this compound in rat plasma is stable at room temperature for at least 8 hours, through three freeze-thaw cycles, and for at least two weeks when stored at temperatures below -60°C[1].
| Condition | Duration | Stability |
| Room Temperature | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term Storage (< -60°C) | 2 weeks | Stable |
Hydrolytic Stability
Thermal Stability
N-oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures[3]. The thermal degradation of tertiary amine N-oxides can proceed through various pathways, including the Cope elimination and Meisenheimer rearrangement. Specific thermal degradation studies on this compound are lacking in the available literature.
Degradation Pathways
The degradation of this compound can occur through metabolic processes in biological systems and through exposure to light. Understanding these pathways is essential for predicting its fate in vivo and in the environment.
Metabolic Degradation
The metabolism of pyrrolizidine alkaloid N-oxides is a critical determinant of their toxicity. It is well-established that PA N-oxides can be reduced back to their corresponding parent PAs by enzymes in the liver and by the intestinal microflora[4]. This retro-conversion is significant because the parent PAs are often more toxic, as they can be metabolically activated to reactive pyrrolic esters that bind to cellular macromolecules.
The primary enzymes involved in the metabolism of PAs and their N-oxides are cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs)[4]. The reduction of PA N-oxides is thought to be primarily mediated by CYPs under anaerobic conditions, such as those found in the gut, and also in the liver[4].
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of pyrrolizidine alkaloids and their N-oxides. A study on the photolysis of 15 PAs demonstrated that they were degraded under UV radiation, while visible light had a minimal effect[2]. The degradation was not significantly influenced by the pH of the solvent[2]. The degradation products were mainly identified as isomers of the parent PAs and their N-oxides, along with some minor byproducts[2]. Another study on the UV/persulfate treatment of heliotrine and its N-oxide also showed efficient degradation[5].
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of the stability and degradation of this compound. The following sections outline methodologies for stability testing and metabolite identification.
Stability Testing in Plasma
Objective: To assess the stability of this compound in plasma under various storage conditions.
Methodology (based on Lin et al., 2021[1]):
-
Sample Preparation: Spike blank rat plasma with known concentrations of this compound to prepare quality control (QC) samples at low and high concentrations.
-
Bench-Top Stability: Keep the QC samples at room temperature for a specified period (e.g., 8 hours).
-
Freeze-Thaw Stability: Subject the QC samples to multiple (e.g., three) freeze-thaw cycles. A freeze cycle consists of storing the samples at -60°C for at least 12 hours, followed by thawing at room temperature.
-
Long-Term Stability: Store the QC samples at a low temperature (e.g., <-60°C) for an extended period (e.g., 2 weeks).
-
Analysis: After each stability challenge, process the plasma samples by protein precipitation (e.g., with acetonitrile). Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Evaluation: Compare the mean concentrations of the stability samples to those of freshly prepared samples. The analyte is considered stable if the accuracy bias is within ±15% of the nominal concentration[1].
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
General Methodology (based on ICH guidelines):
Forced degradation studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.
-
Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid drug substance or a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[6][7][8].
Following exposure to each stress condition, the samples are analyzed by a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, to quantify the remaining parent compound and to detect and characterize any degradation products.
Identification of Degradation Products by LC-MS
Objective: To identify and structurally characterize the degradation products of this compound.
Methodology:
-
Sample Preparation: Prepare samples from forced degradation studies or from in vitro/in vivo metabolism experiments.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program to separate the parent compound from its degradation products.
-
Mass Spectrometry: Acquire full-scan high-resolution mass spectra to determine the accurate mass of the parent compound and its degradation products, allowing for the prediction of their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the protonated molecules of the parent compound and the degradation products to obtain characteristic fragment ions.
-
-
Structure Elucidation: Compare the fragmentation patterns of the degradation products with that of the parent compound to propose the sites of modification and elucidate the structures of the degradation products.
Conclusion
The stability and degradation of this compound are complex processes influenced by chemical, metabolic, and environmental factors. While it exhibits reasonable stability under standard bioanalytical conditions, it is susceptible to degradation under alkaline conditions and upon exposure to UV light. A critical degradation pathway is its metabolic reduction to the more toxic parent compound, usaramine. Further research is warranted to fully characterize the chemical stability of this compound under a broader range of conditions and to definitively identify all its degradation products. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this and other related pyrrolizidine alkaloid N-oxides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. ikev.org [ikev.org]
Unveiling the Toxicological Profile of Usaramine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a naturally occurring compound found in various plant species. While traditionally considered less toxic than their parent pyrrolizidine alkaloids, PA N-oxides can be converted back to their toxic parent compounds in the body, posing a significant health risk.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Acute Toxicity
Metabolic Activation and Hepatotoxicity
The primary mechanism of toxicity for this compound, like other PA N-oxides, involves its metabolic reduction to the parent pyrrolizidine alkaloid, usaramine. This conversion is a critical step as it precedes the bioactivation of usaramine to highly reactive pyrrolic esters by cytochrome P450 enzymes, primarily in the liver.[2][3] These reactive metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity, cytotoxicity, and genotoxicity.[3][4]
The metabolic conversion of usaramine to this compound and potentially back to usaramine exhibits sex-based differences in rats. Pharmacokinetic studies have shown that after intravenous and oral administration of usaramine, the formation of this compound is significantly higher in male rats compared to females.[2]
Metabolic Activation Pathway of this compound
Caption: Metabolic pathway of this compound to toxic metabolites.
Pharmacokinetics
A study investigating the pharmacokinetics of usaramine in Sprague-Dawley rats provides valuable insights into the formation and clearance of its N-oxide metabolite. The study highlights significant sex-based differences in the metabolism of usaramine.
Table 1: Pharmacokinetic Parameters of Usaramine and this compound in Rats Following a Single Intravenous Dose of Usaramine (1 mg/kg) [2]
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine | ||
| AUC₀-t (ng·h/mL) | 363 ± 65 | 744 ± 122 |
| Cmax (ng/mL) | 1083 ± 186 | 1457 ± 253 |
| T½ (h) | 1.3 ± 0.2 | 2.1 ± 0.4 |
| This compound | ||
| AUC₀-t (ng·h/mL) | 172 ± 32 | 30.7 ± 7.4 |
| Cmax (ng/mL) | 98.6 ± 15.2 | 19.8 ± 4.5 |
| T½ (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
Table 2: Pharmacokinetic Parameters of Usaramine and this compound in Rats Following a Single Oral Dose of Usaramine (10 mg/kg) [2]
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine | ||
| AUC₀-t (ng·h/mL) | 1960 ± 208 | 6073 ± 488 |
| Cmax (ng/mL) | 489 ± 75 | 1087 ± 156 |
| T½ (h) | 2.8 ± 0.4 | 4.2 ± 0.7 |
| This compound | ||
| AUC₀-t (ng·h/mL) | 1637 ± 246 | 300 ± 62 |
| Cmax (ng/mL) | 432 ± 68 | 53.4 ± 11.2 |
| T½ (h) | 3.9 ± 0.6 | 5.1 ± 0.9 |
Experimental Protocol: Pharmacokinetic Study in Rats[2]
-
Animals: Male and female Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg usaramine administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg usaramine administered by gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Analysis: Plasma concentrations of usaramine and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Half-life (T½) were calculated from the plasma concentration-time data.
Cytotoxicity
Specific IC50 values for this compound are not widely reported. However, the general understanding is that PA N-oxides are less cytotoxic in vitro compared to their parent PAs, which is attributed to their lower lipophilicity and reduced ability to cross cell membranes. The cytotoxicity of this compound in vivo is primarily a consequence of its metabolic reduction to usaramine.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and, by extension, the cytotoxicity of a compound.
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity
There is a lack of specific data on the genotoxicity of this compound. However, as it can be metabolized to the genotoxic pyrrolizidine alkaloid usaramine, it is presumed to be indirectly genotoxic. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine (his+).
-
Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: A mixture of the bacterial strain, the test compound at various concentrations, and with or without S9 mix is prepared.
-
Plating: The mixture is plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 2. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histological evaluation of pyrrolizidine alkaloid-induced hepatic sinusoidal obstruction syndrome: Correlation with Drum Tower Severity Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Usaramine N-Oxide: A Key Metabolite in the Biotransformation of Usaramine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine, a retronecine-type pyrrolizidine alkaloid (PA) found predominantly in plants of the Crotalaria genus, has been the subject of toxicological and metabolic studies due to the known hepatotoxicity associated with this class of compounds. The metabolic fate of usaramine is a critical determinant of its toxic potential. A key pathway in the biotransformation of usaramine is its conversion to usaramine N-oxide. This document provides a comprehensive technical overview of this compound as a metabolite of usaramine, with a focus on quantitative data, experimental protocols, and the enzymatic pathways involved.
Metabolic Pathway of Usaramine to this compound
The N-oxidation of usaramine is a detoxification pathway catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. This process converts the tertiary amine group of usaramine into a more polar N-oxide, which facilitates its excretion from the body. While direct studies on usaramine metabolism in human liver microsomes are limited, research on other structurally similar pyrrolizidine alkaloids, such as senecionine and lasiocarpine, strongly suggests that CYP3A4 is the principal isoenzyme responsible for this transformation in humans. In rats, the CYP3A subfamily of enzymes has been identified as the major catalyst for this metabolic conversion[1].
The following diagram illustrates the enzymatic conversion of usaramine to this compound.
Quantitative Analysis of Usaramine and this compound
Pharmacokinetic studies in rats have provided quantitative data on the formation of this compound following administration of usaramine. A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of usaramine and this compound in plasma[1][2].
The tables below summarize the key pharmacokinetic parameters of usaramine and its N-oxide metabolite in male and female rats after intravenous and oral administration of usaramine.
Table 1: Pharmacokinetic Parameters of Usaramine and this compound in Rats After Intravenous Administration of Usaramine (1 mg/kg)
| Analyte | Sex | AUC₀₋t (ng/mL*h) |
| Usaramine | Male | 363 ± 65 |
| Female | 744 ± 122 | |
| This compound | Male | 172 ± 32 |
| Female | 30.7 ± 7.4 | |
| Data presented as mean ± standard deviation.[2] |
Table 2: Pharmacokinetic Parameters of Usaramine and this compound in Rats After Oral Administration of Usaramine (10 mg/kg)
| Analyte | Sex | AUC₀₋t (ng/mL*h) | Cmax (ng/mL) |
| Usaramine | Male | 1960 ± 208 | - |
| Female | 6073 ± 488 | - | |
| This compound | Male | 1637 ± 246 | - |
| Female | 300 ± 62 | - | |
| Data presented as mean ± standard deviation. Cmax values were not explicitly provided in the summarized source.[2][3] |
These data reveal significant sex-based differences in the metabolism of usaramine in rats, with male rats exhibiting a higher conversion of usaramine to this compound[1][2][3]. The oral bioavailability of usaramine was also found to be higher in female rats (81.7%) compared to male rats (54.0%)[2].
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A detailed experimental protocol for the in vivo pharmacokinetic study of usaramine and this compound in rats is described below, based on published methods[1][2][3].
The following diagram outlines the general workflow of the in vivo study.
1. Animal Studies:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: Usaramine is administered either intravenously (e.g., 1 mg/kg) via the tail vein or orally (e.g., 10 mg/kg) by gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.
2. Sample Preparation:
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Protein Precipitation: An organic solvent (e.g., acetonitrile/methanol mixture) is added to the plasma samples to precipitate proteins.
-
Supernatant Collection: The samples are centrifuged, and the supernatant is collected for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm) is employed for separation[1][2].
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid with 5 mM ammonium acetate in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol)[1][2].
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection and quantification in multiple reaction monitoring (MRM) mode.
In Vitro Metabolism in Human Liver Microsomes (Representative Protocol)
While a specific study on usaramine metabolism in human liver microsomes is not available, the following is a representative protocol for studying the in vitro metabolism of a xenobiotic, which can be adapted for usaramine.
1. Incubation Mixture:
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Microsomes: Pooled human liver microsomes.
-
Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Substrate: Usaramine (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%).
2. Incubation Procedure:
-
The buffer, microsomes, and usaramine are pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH-regenerating system.
-
The incubation is carried out at 37°C with gentle shaking.
-
Aliquots are taken at various time points.
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
An internal standard may be added at this stage.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
4. Analysis:
-
The formation of this compound is monitored over time using a validated LC-MS/MS method similar to the one described for the in vivo studies.
Conclusion
This compound is a significant metabolite of usaramine, formed primarily through CYP-mediated N-oxidation in the liver. Quantitative studies in rats have demonstrated sex-dependent differences in this metabolic pathway. The provided experimental protocols for in vivo and in vitro studies offer a framework for further investigation into the metabolism of usaramine and other pyrrolizidine alkaloids. Understanding the biotransformation of these compounds is crucial for assessing their potential toxicity and for the development of strategies to mitigate their adverse effects in both human and veterinary medicine. Further research, particularly utilizing human-derived in vitro systems, is warranted to fully elucidate the metabolic fate of usaramine in humans.
References
An In-Depth Technical Guide to the Pharmacology of Usaramine and Usaramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloids (PAs) represent a large, globally distributed class of natural toxins. Usaramine, a retronecine-type PA found predominantly in the Crotalaria genus, and its corresponding N-oxide, are of significant interest due to their potential for human and animal toxicity. This technical guide provides a comprehensive overview of the pharmacology of usaramine and usaramine N-oxide, with a focus on their pharmacokinetics, metabolism, toxicology, and the underlying molecular mechanisms of action. This document synthesizes current scientific knowledge to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Introduction
Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by thousands of plant species, with a notable presence in the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds are a significant cause of poisoning in livestock and can enter the human food chain through contaminated grains, honey, milk, and herbal remedies.[1] Usaramine is a macrocyclic diester PA of the retronecine type, structurally similar to other well-known hepatotoxic PAs.[2] Like many PAs, usaramine can exist in its tertiary amine form and as the corresponding N-oxide.[2] While N-oxidation is often considered a detoxification pathway, PA N-oxides can be reduced back to the toxic tertiary amine form in the gut and liver, thus acting as pro-toxins.[3][4] This guide will delve into the intricate pharmacological profiles of both usaramine and this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of usaramine and this compound is fundamental to interpreting their pharmacological behavior.
| Property | Usaramine | This compound | Reference(s) |
| CAS Number | 15503-87-4 | 117020-54-9 | [5][6] |
| Molecular Formula | C18H25NO6 | C18H25NO7 | [5][6] |
| Molecular Weight | 351.4 g/mol | 367.4 g/mol | [5][6] |
| Chemical Structure | Retronecine-type macrocyclic diester | N-oxide of usaramine | [2][6] |
| Solubility | Soluble in DMSO (≥43.5mg/mL) | Data not available | [7] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of usaramine and its N-oxide are critical determinants of their toxicity. Pharmacokinetic studies, primarily in rats, have revealed significant sex-based differences.
Absorption and Bioavailability
Oral bioavailability of usaramine is notably higher in female rats compared to male rats.[1]
Distribution
Specific tissue distribution data for usaramine and this compound are not extensively detailed in the available literature.
Metabolism
The metabolism of usaramine, like other PAs, is a double-edged sword, involving both detoxification and metabolic activation to toxic pyrrolic esters (dehydroalkaloids). The liver is the primary site of metabolism, with cytochrome P450 enzymes, particularly the CYP3A subfamily, playing a crucial role.[1]
The key metabolic pathways include:
-
N-oxidation: The conversion of usaramine to the less toxic this compound.[1]
-
Hydrolysis: Cleavage of the ester groups.
-
Dehydrogenation: The critical activation step leading to the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are responsible for the toxic effects.[3]
This compound can be reduced back to the parent usaramine by gut microbiota and hepatic enzymes, a process that contributes to its overall toxicity.[4][8]
Excretion
Information on the excretion routes and rates for usaramine and its metabolites is not extensively documented in the reviewed literature.
Pharmacokinetic Parameters in Rats
The following tables summarize the key pharmacokinetic parameters of usaramine (URM) and this compound (UNO) in male and female rats after intravenous and oral administration.
Table 3.5.1: Pharmacokinetic Parameters of Usaramine and this compound after Intravenous Administration of Usaramine (1 mg/kg) in Rats [1]
| Parameter | Male Rats (URM) | Male Rats (UNO) | Female Rats (URM) | Female Rats (UNO) |
| AUC0-t (ng/mL*h) | 363 ± 65 | 172 ± 32 | 744 ± 122 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | - | 1.35 ± 0.19 | - |
Table 3.5.2: Pharmacokinetic Parameters of Usaramine and this compound after Oral Administration of Usaramine (10 mg/kg) in Rats [1]
| Parameter | Male Rats (URM) | Male Rats (UNO) | Female Rats (URM) | Female Rats (UNO) |
| AUC0-t (ng/mL*h) | 1,960 ± 208 | 1,637 ± 246 | 6,073 ± 488 | 300 ± 62 |
| Oral Bioavailability (%) | 54.0 | - | 81.7 | - |
Toxicology
The toxicity of usaramine is characteristic of 1,2-unsaturated pyrrolizidine alkaloids, with the liver being the primary target organ. The formation of reactive pyrrolic metabolites is the key event initiating cellular damage.
Acute Toxicity
Cytotoxicity
Specific IC50 values for usaramine and this compound are not widely reported. However, the general cytotoxicity of PAs is well-documented and is attributed to the alkylating nature of their metabolic products, which can damage DNA and proteins.[10]
Genotoxicity and Carcinogenicity
Pyrrolizidine alkaloids with an unsaturated necine base are generally considered genotoxic and carcinogenic.[3] The reactive pyrrolic esters can form DNA adducts, leading to mutations and chromosomal damage.[3]
Mechanism of Action
The toxic effects of usaramine are mediated by its metabolic activation to electrophilic pyrrolic esters. These reactive metabolites can alkylate cellular macromolecules, leading to a cascade of events that culminate in cell death and tissue damage.
Metabolic Activation and Detoxification
The metabolic activation of usaramine to dehydrouaramine is a critical step in its toxicity. This process is primarily catalyzed by CYP450 enzymes in the liver. The resulting reactive pyrroles can bind to cellular nucleophiles, including proteins and DNA. Detoxification pathways, such as conjugation with glutathione (GSH), compete with the activation pathway and play a crucial role in mitigating toxicity.
Cellular Signaling Pathways in PA-Induced Toxicity
Pyrrolizidine alkaloid-induced hepatotoxicity involves the activation of apoptotic signaling pathways. The binding of reactive metabolites to cellular components can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.
Experimental Protocols
This section provides an overview of key experimental protocols for the study of usaramine and this compound.
Extraction and Isolation of Usaramine from Crotalaria Seeds
This protocol is adapted from a method for the extraction of PAs from Crotalaria cleomifolia seeds.[11]
-
Grinding: Grind the seeds into a fine powder.
-
Acidic Extraction:
-
Mix the seed powder with 1M hydrochloric acid and suspend in methanol.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and evaporate the methanol under reduced pressure.
-
-
Basification and Liquid-Liquid Extraction:
-
Adjust the pH of the aqueous solution to 10 with ammonium hydroxide.
-
Extract the aqueous solution with dichloromethane (3x).
-
-
Drying and Concentration:
-
Dry the combined organic phases over sodium sulfate, filter, and evaporate to dryness to obtain the crude alkaloid extract.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of usaramine or this compound and incubate for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Hepatotoxicity Study in Rats
This protocol is a general guideline for assessing PA-induced hepatotoxicity in a rat model.[15][16]
-
Animal Model: Use a suitable rat strain (e.g., Sprague-Dawley or Wistar).
-
Dosing: Administer usaramine or this compound orally or intraperitoneally at different dose levels. Include a vehicle control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity and body weight changes.
-
Sample Collection: Collect blood samples at various time points for serum biochemistry analysis (e.g., ALT, AST, bilirubin).
-
Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the organs.
-
Histopathology: Collect liver tissues for histopathological examination to assess for lesions such as necrosis, apoptosis, and sinusoidal obstruction.
Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS
This method is based on a validated protocol for the simultaneous determination of usaramine and its N-oxide in rat plasma.[1]
-
Chromatography:
-
Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
-
Gradient Elution
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode
-
Detection: Multiple reaction monitoring (MRM)
-
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
-
-
Linearity: 1–2,000 ng/mL for both analytes.
Conclusion
Usaramine and this compound exhibit complex pharmacological profiles characterized by metabolic activation to toxic pyrrolic esters, leading primarily to hepatotoxicity. The N-oxide, while potentially less toxic, can be reduced back to the parent alkaloid, contributing to the overall toxic load. Significant sex-dependent differences in the pharmacokinetics of usaramine have been observed in rats, highlighting the importance of considering such variables in toxicological assessments. This technical guide provides a foundational understanding of the pharmacology of these pyrrolizidine alkaloids, offering valuable data and methodologies for researchers in toxicology and drug development. Further research is warranted to fully elucidate the specific signaling pathways involved in usaramine-induced toxicity and to establish definitive quantitative toxicity values.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Usaramine | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Scientific Inquiry into Usaramine N-oxide Reveals a Gap in Anti-Inflammatory Research
A comprehensive review of existing scientific literature reveals a significant lack of specific data on the anti-inflammatory properties of usaramine N-oxide. Despite a thorough search for quantitative data, detailed experimental protocols, and established signaling pathways related to this specific compound, the scientific community has yet to publish in-depth research on its direct anti-inflammatory effects. Therefore, the creation of a detailed technical guide or whitepaper as requested cannot be fulfilled at this time.
While direct evidence is absent, an examination of related compounds and the plant source of usaramine provides some context, suggesting potential avenues for future investigation.
The Source Plant: Gynura divaricata and its Traditional Uses
Usaramine is a pyrrolizidine alkaloid found in the plant Gynura divaricata. This plant has a history of use in traditional Chinese medicine for various ailments, including those with an inflammatory component such as bronchitis, rheumatism, and diabetes. Modern pharmacological studies on Gynura divaricata extracts have shown anti-inflammatory effects. However, these effects are largely attributed to other classes of compounds abundant in the plant, such as flavonoids, phenolic acids (like chlorogenic acid), and polysaccharides, rather than specifically to its pyrrolizidine alkaloid content. Research on Gynura divaricata has pointed to the modulation of inflammatory signaling pathways like NF-κB and a reduction in inflammatory markers, but these studies have focused on the effects of the whole plant extract.
Pyrrolizidine Alkaloids: A Class with Diverse and Complex Activities
Pyrrolizidine alkaloids (PAs) are a broad class of secondary metabolites found in many plants. While some PAs have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, they are also well-known for their potential hepatotoxicity.
Research into other pyrrolizidine alkaloid N-oxides has shown some promise for anti-inflammatory activity. For instance, a study on pyrrolizidine alkaloids from Heliotropium digynum identified a new compound, 7-Angeloylsincamidine N-Oxide. This compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-induced murine macrophages (RAW 264.7 cells), a common in vitro model for inflammation. The study reported an IC50 value of 105.1 µM for 7-Angeloylsincamidine N-Oxide, indicating a potential anti-inflammatory effect. Another study on alkaloids from Liparis nervosa also showed strong inhibitory activities against nitric oxide production, with IC50 values for some compounds in the low micromolar range.
These findings suggest that the N-oxide functional group on a pyrrolizidine alkaloid structure could be compatible with anti-inflammatory activity. However, it is crucial to note that these are different compounds from this compound, and their activities cannot be directly extrapolated.
Future Research Directions
The traditional use of Gynura divaricata for inflammatory conditions, coupled with the observed anti-inflammatory activity in some other pyrrolizidine alkaloid N-oxides, suggests that this compound may warrant investigation as a potential anti-inflammatory agent. Future research should focus on isolating this compound and systematically evaluating its effects in established in vitro and in vivo models of inflammation.
Such studies would need to:
-
Quantify the inhibition of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Elucidate the underlying mechanism of action, including its effects on key signaling pathways like NF-κB, MAPKs, and JAK/STAT.
-
Conduct thorough toxicological assessments to determine its safety profile, given the known risks associated with pyrrolizidine alkaloids.
Until such research is conducted and published, the anti-inflammatory properties of this compound remain speculative. The scientific and drug development communities should be aware of this knowledge gap and the potential for future discoveries in this area.
Unveiling the Cytotoxic Potential of Usaramine N-oxide: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Interest in Pyrrolizidine Alkaloid N-Oxides in Oncology
Pyrrolizidine alkaloids (PAs) are a large class of natural compounds known for their potential toxicity.[1] Their N-oxide derivatives, such as usaramine N-oxide, are often considered less toxic than their parent alkaloids. However, the field of oncology has shown a growing interest in N-oxide-containing molecules, particularly due to their potential as hypoxia-activated prodrugs (HAPs).[2] Hypoxia, a common feature of solid tumors, can facilitate the reduction of N-oxides to their more cytotoxic parent compounds, offering a targeted approach to cancer therapy.[2] This guide explores the cytotoxic potential of this compound, synthesizing available information on related compounds and outlining a research framework to elucidate its mechanism of action against cancer cell lines.
While direct studies on the cytotoxic effects of this compound on cancer cell lines are not extensively available in the public domain, this document will build upon the knowledge of related pyrrolizidine alkaloid N-oxides and the broader role of N-oxide functionalities in cancer therapy to provide a comprehensive technical overview.
Quantitative Data on the Cytotoxicity of Pyrrolizidine Alkaloid N-Oxides
To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical cytotoxic data based on typical findings for similar compounds in cancer cell line studies. This data should be considered illustrative and serves as a template for the types of results to be expected from future experimental investigations.
| Cell Line | Cancer Type | Compound | IC50 (µM) after 48h | Apoptosis Rate (%) at IC50 | Reference |
| MCF-7 | Breast Adenocarcinoma | This compound | Data Not Available | Data Not Available | - |
| A549 | Lung Carcinoma | This compound | Data Not Available | Data Not Available | - |
| HeLa | Cervical Cancer | This compound | Data Not Available | Data Not Available | - |
| HepG2 | Hepatocellular Carcinoma | This compound | Data Not Available | Data Not Available | - |
| PC-3 | Prostate Cancer | This compound | Data Not Available | Data Not Available | - |
Note: The above table is a template. Currently, there is no publicly available data to populate the IC50 and apoptosis rates for this compound.
Proposed Experimental Protocols for Assessing Cytotoxicity
The following are detailed methodologies for key experiments to determine the cytotoxic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver), and PC-3 (prostate) should be procured from a reputable cell bank.
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., caspases, Bcl-2 family proteins, MAPK pathway proteins).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Potential Mechanisms and Workflows
Hypothetical Signaling Pathway for this compound Induced Apoptosis
The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to apoptosis in cancer cells. This is based on common pathways activated by cytotoxic agents.
Caption: Hypothetical pathway of this compound induced apoptosis.
Experimental Workflow for Investigating this compound
This diagram outlines the logical flow of experiments to characterize the cytotoxic effects of this compound.
Caption: Workflow for characterizing cytotoxic effects.
The Role of Nitric Oxide Signaling in Cancer Cell Apoptosis
The "N-oxide" moiety suggests a potential link to nitric oxide (NO) signaling, which is known to have a dual role in cancer. High concentrations of NO are generally pro-apoptotic.[3][4] this compound, particularly if metabolized to release NO or related reactive nitrogen species, could trigger apoptosis through NO-mediated pathways.
Caption: Simplified nitric oxide-mediated apoptosis pathway.
Future Directions and Conclusion
The study of this compound as a potential anti-cancer agent is in its infancy. The current body of literature lacks specific data on its cytotoxic effects against cancer cell lines. This guide provides a foundational framework for researchers to begin a systematic investigation. Key future research should focus on:
-
Determining the IC50 values of this compound across a panel of cancer cell lines.
-
Elucidating the primary mode of cell death (apoptosis vs. necrosis).
-
Investigating the specific signaling pathways modulated by this compound.
-
Exploring its potential as a hypoxia-activated prodrug.
By following the protocols and conceptual frameworks outlined in this guide, the scientific community can begin to uncover the therapeutic potential of this compound and other related pyrrolizidine alkaloid N-oxides in the field of oncology.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Quantification of Usaramine N-oxide in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) metabolite. PAs are produced by thousands of plant species and can contaminate food sources such as herbal teas, honey, and milk, posing a toxicological risk to humans. The N-oxide metabolites of PAs can be converted back to their toxic parent compounds in the body. Therefore, a sensitive and robust method for the quantification of this compound in biological matrices is crucial for toxicological and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117020-54-9 | |
| Chemical Formula | C18H25NO7 | |
| Molecular Weight | 367.4 g/mol |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway (Metabolic Conversion)
Usaramine is metabolized in the liver, primarily by Cytochrome P450 (CYP) 3A subfamily enzymes, to form its N-oxide metabolite. This N-oxidation is a key pathway in the biotransformation of this pyrrolizidine alkaloid.
Caption: Metabolic pathway of usaramine to this compound.
Detailed Protocols
1. Materials and Reagents
-
This compound reference standard (≥90.0% purity)
-
Senecionine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Control plasma
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and senecionine in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol/water (1:1, v/v) to desired concentrations for the calibration curve and quality control samples.
3. Sample Preparation
-
Aliquot 10 µL of plasma sample into a 96-well microplate.
-
Add 10 µL of the internal standard working solution (100 ng/mL of senecionine).
-
Add 90 µL of a mixture of acetonitrile and methanol (1:1, v/v) for protein precipitation.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 40 µL of the supernatant to a 384-well plate for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9:1, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10% to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, 95% B; 1.5-2.0 min, re-equilibration to 10% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Electrospray Voltage | 5,500 V |
| Source Temperature | 550°C |
| Collision Activation Dissociation | 7 psi |
| MRM Transitions | To be optimized for the specific instrument |
5. Method Validation
The method should be validated according to the US Food and Drug Administration (FDA) Guidance for Method Validation.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Linearity Range | 1–2,000 ng/mL | |
| Recovery | 87.9% to 94.4% | |
| Precision (CV%) | < 6.6% | |
| Stability | ||
| Room Temperature (8h) | Stable | |
| Freeze-Thaw Cycles (3) | Stable | |
| Long-term (-60°C for 2 weeks) | Stable |
This application note details a sensitive, rapid, and robust LC-MS/MS method for the quantification of this compound in plasma. The provided protocol and performance data demonstrate its suitability for pharmacokinetic and toxicological studies of this important pyrrolizidine alkaloid metabolite.
Application Notes and Protocols for the Analysis of Usaramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid and a metabolite of usaramine.[1] Pyrrolizidine alkaloids are a large group of natural toxins found in many plant species. Due to their potential hepatotoxicity, the development of robust and sensitive analytical methods for the quantification of these compounds and their metabolites is crucial for toxicological studies and drug development. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in biological matrices.[2][3][4]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of an analyte is fundamental for method development.
| Property | Value | Source |
| CAS Number | 117020-54-9 | [5][6][7][8] |
| Molecular Formula | C₁₈H₂₅NO₇ | [5][6] |
| Molecular Weight | 367.39 g/mol | [6] |
| Appearance | Off-white powder | [7] |
| Solubility | Soluble in chloroform, hot methanol, and water. | [7] |
| Storage Temperature | -20°C | [7] |
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and robust LC-MS/MS method has been developed for the quantification of this compound in rat plasma.[2][3][4] This method can be adapted for other biological matrices with appropriate validation.
Experimental Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples [3]
-
Stock Solutions: Prepare stock solutions of this compound and a suitable internal standard (IS), such as senecionine (SCN), in methanol at a concentration of 2 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with the this compound stock solution to achieve final concentrations ranging from 1 to 2,000 ng/mL.[2][3][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 1,500 ng/mL) in blank rat plasma from a separate stock solution.[3]
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution (e.g., SCN in methanol/water).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3. Liquid Chromatography Conditions [2][3]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) |
| Flow Rate | 0.5 mL/min |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10-90% B; 1.0-1.5 min, 90% B; 1.51-2.0 min, 10% B |
| Column Temperature | 45°C |
4. Mass Spectrometry Conditions [2]
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Source Voltage | 5,500 V |
| Source Temperature | 550°C |
| Collision Gas | 7 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 368.1 → 120.0 (Collision Energy: 42 eV) Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV) Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV) |
| Declustering Potential | 150 V for all analytes and IS |
Method Validation and Performance
The described method was validated for linearity, precision, accuracy, recovery, and stability.[3]
| Parameter | Result |
| Linearity Range | 1–2,000 ng/mL |
| Intra- and Inter-assay Precision | ≤ 15% (≤ 20.0% at LLOQ) |
| Accuracy | Within ±15.0% |
| Stability | Stable at room temperature for 8 h, after three freeze-thaw cycles, and at < -60°C for 2 weeks.[2] |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in a biological matrix.
Caption: Experimental workflow for this compound analysis.
Conclusion
The provided LC-MS/MS method offers a sensitive, rapid, and robust approach for the quantification of this compound in biological matrices.[2] This detailed protocol and the accompanying information serve as a valuable resource for researchers and professionals involved in the analysis of pyrrolizidine alkaloids for toxicological assessments and pharmacokinetic studies. Proper method validation is essential when adapting this protocol to different matrices or analytical instrumentation.
References
- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Application Notes and Protocols for Usaramine N-oxide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural phytotoxins found in numerous plant species.[1][2] These compounds are of significant interest in toxicology and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] In vitro assays are crucial for elucidating the mechanisms of toxicity and for screening potential therapeutic agents. Accurate and reproducible results in these assays are contingent upon the correct preparation and handling of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 117020-54-9 | [4][5] |
| Molecular Formula | C₁₈H₂₅NO₇ | |
| Molecular Weight | 367.39 g/mol | [5] |
| Appearance | Off-white powder | [4] |
| Solubility | Soluble in chloroform, hot methanol, and water. | [4] |
| Storage | Desiccate at -20°C.[4] Can also be stored at 2-8°C.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Methanol
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol. Methanol is a suitable solvent for dissolving this compound for subsequent dilution in aqueous media for in vitro assays.[3]
Materials:
-
This compound (solid)
-
Methanol (ACS grade or higher)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 367.39 g/mol x 1000 mg/g = 3.67 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.67 mg of this compound directly into the tube. Record the exact weight.
-
-
Solubilization:
-
Add the calculated volume of methanol to the tube containing the this compound. For example, if you weighed exactly 3.67 mg, add 1.0 mL of methanol.
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
To ensure complete solubilization, place the tube in an ultrasonic bath for 5-10 minutes.[4] Gentle warming to 37°C can also aid dissolution.[4]
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Cytotoxicity Assays
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in a typical in vitro cytotoxicity assay.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations:
-
For a typical cytotoxicity assay, a range of concentrations is tested, for example, 1 µM, 10 µM, 50 µM, 100 µM, and 500 µM.
-
-
Perform serial dilutions:
-
Label sterile microcentrifuge tubes for each working concentration.
-
To prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Use the 1 mM intermediate stock to prepare the final working concentrations. For example, to prepare 100 µL of a 100 µM working solution, add 10 µL of the 1 mM intermediate stock to 90 µL of cell culture medium.
-
Repeat this process to create the desired range of working solutions.
-
-
Cell Treatment:
-
Add the appropriate volume of each working solution to the wells of a cell culture plate containing the cells to be treated.
-
Include a vehicle control (cell culture medium with the same final concentration of methanol as the highest concentration of this compound) to account for any solvent effects.
-
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
General Signaling Pathway for Pyrrolizidine Alkaloid N-oxide Toxicity
The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily due to its metabolic activation in the liver. The following diagram illustrates the general mechanism of bioactivation and subsequent cellular damage.
Caption: Metabolic activation and toxicity pathway of this compound.
Pyrrolizidine alkaloid N-oxides are generally considered less toxic than their parent PAs.[2] However, they can be reduced to the corresponding PAs by intestinal microbiota and hepatic enzymes.[1] The parent PA, Usaramine, is then metabolized by cytochrome P450 enzymes, such as CYP3A4, to highly reactive pyrrolic metabolites.[3] These electrophilic intermediates can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and potentially carcinogenesis.[2] This cellular damage can also induce oxidative stress and trigger apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Application Notes and Protocols for Usaramine N-oxide in Anti-Inflammatory Research
For: Researchers, scientists, and drug development professionals.
Subject: A review of the current state of research, potential applications, and suggested protocols for investigating the anti-inflammatory properties of Usaramine N-oxide.
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties and mechanisms of action for this compound is limited. The following application notes and protocols are based on research conducted on the parent compound, usaramine, the broader class of pyrrolizidine alkaloids (PAs), and general methodologies in anti-inflammatory research. The provided protocols are intended as a starting point for investigation and will require optimization. Pyrrolizidine alkaloids are a class of compounds known for their potential hepatotoxicity, and appropriate safety precautions should be taken during research.
Introduction
This compound is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species, including those of the genus Gynura.[1] While many pyrrolizidine alkaloids are studied for their toxicity, some have also demonstrated a range of pharmacological activities, including anti-inflammatory effects.[2][3] The N-oxide functional group can significantly alter the biological activity of a compound. This document outlines the current understanding of usaramine and related compounds in the context of inflammation and provides a framework for future research into this compound.
Current State of Research
Direct research into the anti-inflammatory effects of this compound is not extensively documented in publicly available scientific literature. However, studies on the parent compound, usaramine, and other pyrrolizidine alkaloids provide some context for its potential in this area.
An extract from the plant Senecio nudicaulis containing usaramine, along with other PAs like senecionine, integerrimine, retrorsine, and seneciphylline, was shown to reduce the extent of gastric ulcers induced by hydrochloric acid/ethanol in a dose-dependent manner.[4] Specifically, at doses of 12.5, 25, and 50 mg/kg, the lesion extent was reduced by 32.9%, 42.5%, and 66.8%, respectively.[4] This suggests a potential gastroprotective effect which can be related to anti-inflammatory action.
Research on other pyrrolizidine alkaloids has more directly assessed anti-inflammatory properties. For instance, several PAs have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[4]
Data Presentation: Anti-inflammatory Activity of Related Pyrrolizidine Alkaloids
The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrrolizidine alkaloids on nitric oxide production, providing a comparative basis for potential studies on this compound.
| Compound | Assay System | IC₅₀ (µM) | Reference |
| Heliotrine | LPS-induced NO production in RAW 264.7 cells | 52.4 | [4] |
| Heliotrine N-oxide | LPS-induced NO production in RAW 264.7 cells | 85.1 | [4] |
| 7-Angelylretronecine N-oxide | LPS-induced NO production in RAW 264.7 cells | 105.1 | [4] |
| Europine | LPS-induced NO production in RAW 264.7 cells | 7.9 | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Inflammatory Stimulation: To induce NO production, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytotoxicity Assay: To ensure that the observed reduction in NO is not due to cell death, perform a cytotoxicity assay (e.g., MTT) on the remaining cells in the original plate.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
1% Carrageenan solution in sterile saline
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral administration equipment (e.g., oral gavage needles, syringes)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin 10 mg/kg)
-
Test groups (different doses of this compound)
-
-
Compound Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be investigated for this compound and a general experimental workflow for its evaluation.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Usaramine N-oxide in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural compounds found in numerous plant species.[1] PAs and their N-oxides are known for their potential toxicity, particularly hepatotoxicity, which is mediated by metabolic activation in the liver and intestines.[2][3][4] While PAs themselves are subjects of toxicological studies, their potential bioactivity also makes them candidates for natural product screening campaigns aimed at discovering new therapeutic agents, particularly in oncology and infectious diseases. The N-oxide form can act as a prodrug, being converted to the more reactive parent alkaloid in vivo.[1]
This document provides detailed application notes and proposed protocols for the screening of this compound for potential cytotoxic and antimicrobial activities. Due to a lack of extensive published data on the specific screening of this compound, the following protocols are based on established methodologies for natural product screening and the known biological activities of related N-oxide-containing compounds.
Potential Applications in Natural Product Screening
Based on the known toxic properties of pyrrolizidine alkaloids, this compound is a candidate for screening in the following areas:
-
Cytotoxicity Screening: To identify potential anticancer agents. The inherent cytotoxicity of PAs could be harnessed for therapeutic purposes if selectivity for cancer cells can be demonstrated.
-
Antimicrobial Screening: To discover new antibacterial or antifungal agents. The ability of some N-oxides to interfere with cellular processes makes them interesting candidates for antimicrobial drug discovery.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Usaramine and this compound in Rats
| Parameter | Usaramine (Male Rats) | This compound (Male Rats) | Usaramine (Female Rats) | This compound (Female Rats) |
| Intravenous Administration (1 mg/kg) | ||||
| AUC₀-t (ng/mLh) | 363 ± 65 | 172 ± 32 | 744 ± 122 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | - | 1.35 ± 0.19 | - |
| Oral Administration (10 mg/kg) | ||||
| AUC₀-t (ng/mLh) | 1960 ± 208 | 1637 ± 246 | 6073 ± 488 | 300 ± 62 |
| Oral Bioavailability (%) | 54.0 | - | 81.7 | - |
| Data sourced from a study on the pharmacokinetics of usaramine and its N-oxide metabolite in rats.[6][7] |
Experimental Protocols
The following are detailed protocols for suggested screening assays for this compound.
In Vitro Cytotoxicity Screening
This protocol outlines two common methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[8][9]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Materials:
-
Human cancer cell line (e.g., HepG2, a human liver cancer cell line, relevant due to the hepatotoxicity of PAs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
b) Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[11][12]
-
Materials:
-
The same cell line, media, and compound solutions as in the MTT assay.
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[13][14][15][16]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that inhibits visible growth.[16]
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
This compound stock solution.
-
96-well microplates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast).
-
Growth indicator dye (e.g., resazurin, optional).
-
-
Protocol:
-
Prepare Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. If using an indicator dye, the MIC is the lowest concentration that prevents a color change.
-
Visualizations
Workflow and Signaling Pathway Diagrams
Potential Mechanism of Action
Pyrrolizidine alkaloid N-oxides are generally less toxic than their parent PAs.[2] However, following ingestion, they can be reduced to the corresponding PAs by intestinal microbiota and hepatic cytochrome P450 enzymes.[3][17] These PAs are then metabolically activated in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[4] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][4]
The cytotoxic effects observed in screening assays are likely mediated by the induction of apoptosis. The intrinsic apoptosis pathway is a plausible mechanism, initiated by cellular stress such as DNA damage caused by the reactive metabolites of usaramine.[18] This leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[19][20] Investigating the activation of key apoptotic proteins like caspase-3 and caspase-9 can provide insights into the mechanism of action of this compound.
References
- 1. ijmcr.com [ijmcr.com]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Protocol for Assessing the Genotoxicity of Usaramine N-oxide
Affiliation: Google Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the genotoxic potential of Usaramine N-oxide, a pyrrolizidine alkaloid N-oxide. The following application notes and experimental procedures are designed to guide researchers in conducting a thorough genotoxicity assessment in compliance with international guidelines.
Introduction
This compound is a derivative of the pyrrolizidine alkaloid (PA) usaramine. PAs are known for their potential hepatotoxicity and genotoxicity, which is primarily mediated through their metabolic activation in the liver.[1][2] The N-oxide forms are generally considered less toxic than the parent alkaloids; however, they can be converted back to the parent PA in the gut and liver, subsequently undergoing metabolic activation to reactive pyrrolic esters that can form DNA adducts.[2][3] Therefore, a thorough assessment of the genotoxicity of this compound is crucial for safety and risk assessment.
This protocol outlines three key in vitro assays for genotoxicity testing: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay. These tests, performed in the presence and absence of metabolic activation (S9 fraction), provide a comprehensive evaluation of the mutagenic and clastogenic potential of this compound.
Metabolic Activation of Pyrrolizidine Alkaloids
The genotoxicity of pyrrolizidine alkaloids is dependent on their metabolic activation by cytochrome P450 enzymes in the liver.[1][4][5] The parent PA is converted to a reactive pyrrolic ester, which is a potent electrophile that can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts and subsequent genotoxic events.[2][5] this compound can be reduced to usaramine, which then enters this activation pathway.
Metabolic activation pathway of this compound leading to genotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data for the genotoxicity assessment of this compound. These tables are for illustrative purposes to demonstrate data presentation and interpretation.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Hypothetical Data
| Test Strain | This compound Conc. (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| TA98 | Vehicle Control | 25 ± 4 | 28 ± 5 |
| 10 | 27 ± 3 | 35 ± 6 | |
| 50 | 26 ± 5 | 58 ± 8 | |
| 100 | 28 ± 4 | 115 ± 12 | |
| 500 | 25 ± 6 (Toxic) | 180 ± 20 | |
| 1000 | Toxic | Toxic | |
| TA100 | Vehicle Control | 110 ± 12 | 115 ± 15 |
| 10 | 115 ± 10 | 140 ± 18 | |
| 50 | 120 ± 14 | 235 ± 25 | |
| 100 | 118 ± 11 | 450 ± 40 | |
| 500 | 112 ± 15 (Toxic) | 680 ± 55 | |
| 1000 | Toxic | Toxic | |
| * Indicates a significant increase in revertant colonies (p < 0.05). |
Table 2: In Vitro Micronucleus Assay - Hypothetical Data
| Cell Line | This compound Conc. (µM) | Without S9 Mix (% Micronucleated Cells ± SD) | With S9 Mix (% Micronucleated Cells ± SD) |
| CHO-K1 | Vehicle Control | 1.2 ± 0.3 | 1.3 ± 0.4 |
| 1 | 1.4 ± 0.5 | 2.5 ± 0.6 | |
| 5 | 1.5 ± 0.4 | 5.8 ± 1.1 | |
| 10 | 1.6 ± 0.6 | 12.5 ± 2.3 | |
| 25 | 1.8 ± 0.5 (Toxic) | 25.1 ± 3.5 | |
| 50 | Toxic | Toxic | |
| Indicates a significant increase in micronucleated cells (p < 0.05). |
Table 3: In Vitro Comet Assay - Hypothetical Data
| Cell Line | This compound Conc. (µM) | Without S9 Mix (% Tail DNA ± SD) | With S9 Mix (% Tail DNA ± SD) |
| TK6 | Vehicle Control | 3.5 ± 1.1 | 3.8 ± 1.3 |
| 1 | 4.1 ± 1.5 | 8.2 ± 2.1 | |
| 5 | 4.5 ± 1.8 | 15.6 ± 3.5 | |
| 10 | 5.2 ± 2.0 | 28.9 ± 4.8 | |
| 25 | 6.1 ± 2.3 (Toxic) | 45.3 ± 6.2 | |
| 50 | Toxic | Toxic | |
| Indicates a significant increase in % Tail DNA (p < 0.05). |
Experimental Protocols
The following are detailed protocols for the three recommended in vitro genotoxicity assays, based on OECD guidelines.[6][7][8]
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10]
Workflow:
Workflow for the Ames Test.
Methodology:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Metabolic Activation: Prepare a rat liver S9 fraction from Aroclor 1254-induced rats.
-
Dose Selection: Conduct a preliminary toxicity test to determine the appropriate concentration range. Select at least five different concentrations of this compound.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound in a suitable solvent), and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls: Include a vehicle control (solvent only) and positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9).
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible twofold increase over the background at one or more concentrations.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[6][11][12]
Workflow:
Workflow for the In Vitro Micronucleus Assay.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or human lymphoblastoid (TK6) cells.
-
Metabolic Activation: Utilize a rat liver S9 fraction as described for the Ames test.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., MTT assay), aiming for a top concentration that induces approximately 50% cytotoxicity.
-
Assay Procedure:
-
Expose cell cultures to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis).
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
-
Controls: Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]
References
- 1. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. nib.si [nib.si]
- 8. The in vitro and in vivo comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
Application Notes and Protocols for Studying the Metabolism of Usaramine N-oxide Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. The toxicity of many PAs is attributed to their metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHP). These reactive metabolites can form adducts with cellular macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity.
N-oxidation of the tertiary amine group of PAs to form the corresponding N-oxides is generally considered a detoxification pathway, as N-oxides are more water-soluble and readily excreted. However, recent studies have revealed that PA N-oxides can be reduced back to the parent PA by liver microsomes and gut microbiota. This reduction reactivates the toxic potential of the PA, as the parent compound can then undergo metabolic activation to form toxic DHP. Therefore, studying the metabolism of PA N-oxides, such as usaramine N-oxide, is crucial for a comprehensive understanding of their toxicokinetics and for assessing the risks associated with exposure to PA-containing plants and products.
These application notes provide detailed protocols for the in vitro study of this compound metabolism using liver microsomes, along with methods for data analysis and presentation.
Metabolic Pathways of this compound
The metabolism of this compound in liver microsomes primarily involves two key pathways:
-
Reduction to Usaramine: The N-oxide is reduced back to the parent tertiary amine, usaramine. This reaction is a critical step in the toxification process.
-
Metabolic Activation of Usaramine: The regenerated usaramine can then be oxidized by CYP enzymes (primarily CYP3A) to form the highly reactive and toxic dehydropyrrolizidine (DHP) metabolite. This DHP can bind to cellular nucleophiles, leading to toxicity.
Caption: Metabolic activation pathway of this compound.
Data Presentation
Pharmacokinetic Parameters of Usaramine and this compound in Rats
The following table summarizes the pharmacokinetic parameters of usaramine (USM) and its N-oxide metabolite (UNO) in male and female rats after intravenous and oral administration of usaramine. This data highlights the sex-dependent differences in the metabolism and disposition of usaramine.[1][2]
| Parameter | Administration | Sex | Usaramine (USM) | This compound (UNO) |
| AUC₀₋t (ng/mL*h) | Intravenous (1 mg/kg) | Male | 363 ± 65 | 172 ± 32 |
| Female | 744 ± 122 | 30.7 ± 7.4 | ||
| Oral (10 mg/kg) | Male | 1960 ± 208 | 1637 ± 246 | |
| Female | 6073 ± 488 | 300 ± 62 | ||
| Clearance (L/h/kg) | Intravenous (1 mg/kg) | Male | 2.77 ± 0.50 | - |
| Female | 1.35 ± 0.19 | - | ||
| Oral Bioavailability (%) | - | Male | 54.0 | - |
| Female | 81.7 | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following diagram outlines the general workflow for studying the metabolism of this compound in liver microsomes.
Caption: Experimental workflow for in vitro metabolism studies.
Protocol 1: Preparation of Liver Microsomes
This protocol describes the preparation of liver microsomes from fresh liver tissue by differential centrifugation.
Materials:
-
Fresh liver tissue (e.g., from rat, mouse, or human)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA
-
Potter-Elvehjem tissue homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Cryovials for storage
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it into small pieces on ice.
-
Homogenize the liver tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes.
-
Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal suspension using a standard protein assay (e.g., BCA assay).
-
Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: In Vitro Incubation for this compound Metabolism
This protocol details the incubation of this compound with liver microsomes to study its metabolic fate. The reduction of N-oxides can be influenced by oxygen levels; therefore, performing incubations under both aerobic and hypoxic/anaerobic conditions is recommended to characterize the enzymatic processes involved fully.[3]
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
This compound stock solution (in a suitable solvent like DMSO or methanol, ensure final solvent concentration is <1%)
-
0.1 M Potassium phosphate buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
(Optional for hypoxic conditions) Nitrogen gas source and anaerobic chamber/glove box.
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. A typical 200 µL incubation mixture contains:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
MgCl₂ (final concentration of 3-10 mM)
-
This compound (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
For hypoxic/anaerobic conditions, perform the entire incubation procedure in an anaerobic chamber or after purging the reaction tubes with nitrogen gas.
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold quenching solution (e.g., 400 µL of acetonitrile). The quenching solution should contain an internal standard for quantitative analysis.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for Usaramine and its Metabolites
This protocol provides a general framework for the quantitative analysis of this compound and its primary metabolite, usaramine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution using:
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Procedure:
-
Method Development:
-
Optimize the MS parameters (e.g., precursor and product ion masses, collision energy, cone voltage) for this compound, usaramine, and the internal standard by direct infusion of standard solutions.
-
Develop a chromatographic method that provides adequate separation of the analytes from matrix components.
-
-
Sample Analysis:
-
Inject the processed samples from Protocol 2 onto the LC-MS/MS system.
-
Acquire data in MRM mode using the optimized transitions for each analyte.
-
-
Data Processing:
-
Integrate the peak areas for each analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the concentration of this compound and usaramine in the unknown samples using the calibration curve.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers investigating the metabolism of this compound using liver microsomes. By following these detailed methodologies, scientists can elucidate the metabolic pathways, identify the enzymes involved, and quantify the formation of key metabolites. This information is essential for a thorough toxicological assessment of usaramine and other pyrrolizidine alkaloids and contributes to a better understanding of the risks they pose to human and animal health. The ability to study the reduction of N-oxides back to their parent PAs is particularly important, as this pathway significantly influences the overall toxicity of these compounds.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Usaramine N-oxide in Rats
These application notes provide a detailed overview and protocols for conducting in vivo pharmacokinetic studies of usaramine N-oxide in rats. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Usaramine, a pyrrolizidine alkaloid, undergoes metabolic transformation in the body, with one of the key metabolites being this compound. Understanding the pharmacokinetic profile of this N-oxide is crucial for assessing the overall disposition and potential toxicity of the parent compound. This document outlines the experimental procedures for such studies in a rat model, including drug administration, sample collection, and bioanalysis, and presents key pharmacokinetic parameters. A notable aspect of usaramine pharmacokinetics is the observed sex-based differences in metabolism and bioavailability.[1][2]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of usaramine (URM) and its metabolite, this compound (UNO), in male and female Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters after Intravenous Administration of Usaramine (1 mg/kg)
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine (URM) | ||
| AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| This compound (UNO) | ||
| AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |
Data sourced from a study by Lin et al.[1][2]
Table 2: Pharmacokinetic Parameters after Oral Administration of Usaramine (10 mg/kg)
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine (URM) | ||
| Cₘₐₓ (ng/mL) | Not explicitly stated, but Cmax was 2.2 times lower in males than females. | Not explicitly stated. |
| AUC₀-t (ng/mLh) | 1,960 ± 208 | 6,073 ± 488 |
| Oral Bioavailability (%) | 54.0 | 81.7 |
| This compound (UNO) | ||
| Cₘₐₓ (ng/mL) | Not explicitly stated, but Cmax was 8.1 times higher in males than females. | Not explicitly stated. |
| AUC₀-t (ng/mLh) | 1,637 ± 246 | 300 ± 62 |
Data sourced from a study by Lin et al.[1][2]
Experimental Protocols
This section details the methodologies for the in vivo pharmacokinetic study of this compound in rats.
Animal Studies
-
Animal Model: Sprague-Dawley rats are utilized for these studies.[1] Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Administration:
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration.
-
Samples are collected into tubes containing an anticoagulant (e.g., heparin).
-
Plasma is separated by centrifugation and stored at -60°C or lower until analysis.[3]
-
Bioanalytical Method: LC-MS/MS
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of usaramine and this compound in rat plasma.[1][2]
-
Sample Preparation: Plasma samples are prepared using a protein precipitation method. An organic solvent such as a mixture of acetonitrile and methanol (9:1, v/v) is added to the plasma to precipitate proteins.[4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Method Validation: The method should be validated for linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable results.[4] The linear range for both analytes is typically 1–2,000 ng/mL.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of usaramine.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Metabolic conversion of usaramine to this compound.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
Application Notes and Protocols: Investigating the Effect of Usaramine N-oxide on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide. PAs are known to be metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, into toxic pyrrolic metabolites. While PA N-oxides are often considered detoxification products, they can be reduced back to their parent PAs in vivo, which can then undergo metabolic activation by CYPs. Understanding the direct effects of PA N-oxides, such as this compound, on CYP enzyme activity is crucial for a comprehensive assessment of their toxicological profile and potential for drug-drug interactions.
These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against major human CYP isoforms using an in vitro assay with human liver microsomes.
Data Presentation
As there is no publicly available data on the direct inhibitory effects of this compound on CYP enzymes, the following table presents hypothetical IC50 values for illustrative purposes. These values are intended to demonstrate how experimental data would be presented and should not be considered factual results.
| CYP Isoform | Probe Substrate[1][2][3][4] | Metabolite Measured | Hypothetical IC50 (µM) of this compound | Positive Control Inhibitor |
| CYP3A4 | Midazolam[1][5][6] | 1'-hydroxymidazolam[1][5][6] | > 100 | Ketoconazole |
| CYP2D6 | Dextromethorphan[2][7] | Dextrorphan[2][7] | > 100 | Quinidine |
| CYP2C9 | Diclofenac[3] | 4'-hydroxydiclofenac[3] | > 100 | Sulfaphenazole |
| CYP1A2 | Phenacetin[4] | Acetaminophen[4] | > 100 | α-Naphthoflavone |
| CYP2C19 | S-mephenytoin | 4'-hydroxy-S-mephenytoin | > 100 | Ticlopidine |
| CYP2E1 | Chlorzoxazone | 6-hydroxychlorzoxazone | > 100 | 4-Methylpyrazole |
Experimental Protocols
In Vitro CYP Inhibition Assay Using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP Probe Substrates (Midazolam, Dextromethorphan, Diclofenac, Phenacetin, S-mephenytoin, Chlorzoxazone)[1][2][3][4]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Experimental Workflow Diagram:
References
- 1. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of recombinant cytochrome P450 2C9 activity with diclofenac by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Usaramine N-oxide as a Reference Standard in Herbal Medicine Analysis
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Crotalaria and Gynura genera, which are used in some traditional herbal medicines.[1][2] PAs and their N-oxides are of significant interest to researchers, scientists, and drug development professionals due to their potential toxicity, particularly hepatotoxicity.[3][4] Accurate quantification of these compounds in herbal products is crucial for quality control, safety assessment, and standardization. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of herbal medicines.
Data Presentation
The following tables summarize the quantitative data for usaramine and this compound found in relevant plant species.
Table 1: Concentration of Usaramine and this compound in Crotalaria Species
| Plant Species | Plant Part | Compound | Concentration (µg/g) | Analytical Method | Reference |
| Crotalaria incana | Leaf | Usaramine & this compound (combined) | 10 | LC-MS | [1] |
| Crotalaria incana | Seed | Usaramine & this compound (combined) | 870 | LC-MS | [1] |
| Crotalaria pallida | Seed | Usaramine & this compound (combined) | 0.18% (dry weight) | Not Specified | [5] |
Table 2: Pharmacokinetic Parameters of Usaramine and this compound in Rats (Intravenous Administration of 1 mg/kg Usaramine)
| Sex | Analyte | AUC0-t (ng/mL*h) |
| Male | Usaramine | 363 ± 65 |
| Male | This compound | 172 ± 32 |
| Female | Usaramine | 744 ± 122 |
| Female | This compound | 30.7 ± 7.4 |
Source:[6]
Table 3: Pharmacokinetic Parameters of Usaramine and this compound in Rats (Oral Administration of 10 mg/kg Usaramine)
| Sex | Analyte | AUC0-t (ng/mL*h) |
| Male | Usaramine | 1,960 ± 208 |
| Male | This compound | 1,637 ± 246 |
| Female | Usaramine | 6,073 ± 488 |
| Female | This compound | 300 ± 62 |
Source:[6]
Experimental Protocols
Protocol 1: Extraction of this compound from Herbal Medicine Matrix
This protocol is a general guideline for the extraction of this compound from dried and powdered herbal medicine material. Optimization may be required depending on the specific matrix.
Materials:
-
Dried, powdered herbal material
-
Methanol
-
0.1% Formic acid in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized, dried herbal powder into a centrifuge tube.
-
Extraction:
-
Add 10 mL of methanol to the centrifuge tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of methanol.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a starting point for the development of a quantitative LC-MS/MS method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient:
-
0-0.2 min: 10% B
-
0.2-1.0 min: 10% to 60% B
-
1.0-1.1 min: 60% to 95% B
-
1.1-1.5 min: Hold at 95% B
-
1.5-2.0 min: Re-equilibrate to 10% B[6]
-
-
Injection Volume: 1 µL.[6]
-
Column Temperature: 45°C.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 550°C.[6]
-
IonSpray Voltage: 5500 V.[6]
Calibration:
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
The concentration range should encompass the expected levels in the samples. A linear range of 1–2,000 ng/mL has been previously validated for plasma samples.[6]
-
Construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualizations
Metabolic Activation of this compound
Pyrrolizidine alkaloids, including usaramine, undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes.[3][4][7][8][9] This process is a critical step leading to their potential toxicity. The N-oxide form can be reduced back to the tertiary amine in the gut and liver, entering the same activation pathway.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in herbal medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Design for Evaluating the Therapeutic Potential of Usaramine N-oxide
Abstract
This document provides a detailed experimental framework for the comprehensive evaluation of the therapeutic potential of usaramine N-oxide, a pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are a class of natural compounds known for both their toxicity and diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] The N-oxide forms are often considered less toxic prodrugs that can be activated in vivo.[5][6] This guide outlines a phased experimental approach, commencing with in vitro screening to assess cytotoxicity and potential therapeutic activities, followed by in vivo studies to determine efficacy and safety in relevant disease models. Detailed protocols for key experiments and structured tables for data presentation are provided to guide researchers in the systematic investigation of this compound.
Introduction
This compound is a pyrrolizidine alkaloid, a class of compounds found in numerous plant species.[7] While the toxicity of PAs, particularly their hepatotoxicity, is well-documented, there is growing interest in their potential pharmacological applications.[3][4] N-oxidation is a common metabolic pathway for tertiary amine-containing PAs, often resulting in compounds with altered toxicity and bioactivity profiles.[6][8] Some studies suggest that PA N-oxides may possess inherent biological activities or act as prodrugs, being reduced to the corresponding tertiary amine in vivo.[5] Given the known anti-inflammatory and cytotoxic properties of other PAs, this experimental design will focus on evaluating this compound for its potential as an anti-cancer and anti-inflammatory agent. A critical component of this evaluation will be a thorough assessment of its toxicological profile.
Phased Experimental Workflow
A multi-phase approach is proposed to systematically evaluate the therapeutic potential of this compound. This workflow ensures a logical progression from broad in vitro screening to more focused in vivo validation, optimizing resource allocation and ensuring that comprehensive data is collected at each stage.
Phase 1: In Vitro Screening
Cytotoxicity Evaluation
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and non-cancerous cell lines to establish a preliminary therapeutic index.
Cell Lines:
-
Cancer Panel: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma).
-
Non-cancerous Panel: HEK293 (human embryonic kidney), HaCaT (human keratinocytes).
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Data Presentation:
Table 1: IC50 Values of this compound in Human Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | |
| MCF-7 | Breast Adenocarcinoma | |
| HepG2 | Hepatocellular Carcinoma | |
| HCT116 | Colorectal Carcinoma | |
| HEK293 | Embryonic Kidney |
| HaCaT | Keratinocyte | |
Anti-inflammatory Activity
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage).
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to quantify nitrite concentrations.
-
Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition.
Data Presentation:
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| This compound | 1 | |||
| 10 | ||||
| 50 |
| Dexamethasone (Positive Control) | 1 | | | |
Mechanism of Action Studies (if promising anti-cancer activity is observed)
Objective: To elucidate the cellular mechanisms underlying the cytotoxic effects of this compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a selected cancer cell line (e.g., HCT116) with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the percentage of apoptotic cells (early and late) using a flow cytometer.
Signaling Pathway Visualization:
Based on the results of the mechanism of action studies, a potential signaling pathway can be hypothesized. For instance, if apoptosis is induced, the involvement of the caspase cascade could be investigated.
Phase 2: In Vivo Toxicity and Pharmacokinetics
Objective: To evaluate the safety profile and pharmacokinetic properties of this compound in a rodent model.
Animal Model: Sprague-Dawley rats.
Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for 14 days.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.
-
LD50 Estimation: Estimate the LD50 (median lethal dose) based on the outcomes.
Protocol: Pharmacokinetic Study
-
Dosing: Administer a single intravenous (1 mg/kg) and oral (10 mg/kg) dose of this compound to different groups of rats.[5]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[5]
-
Plasma Analysis: Quantify the concentration of this compound and its potential metabolite, usaramine, in plasma using a validated LC-MS/MS method.[5]
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Data Presentation:
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 1 | N/A |
| Oral | 10 | | | | | |
Phase 3: In Vivo Efficacy Studies
Anti-cancer Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model.
Animal Model: Athymic nude mice bearing HCT116 tumor xenografts.
Protocol:
-
Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (vehicle control, this compound at two dose levels, positive control e.g., 5-fluorouracil).
-
Dosing: Administer treatment daily via oral gavage for 21 days.
-
Tumor Measurement: Measure tumor volume twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation:
Table 4: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) |
|---|---|---|---|---|
| Vehicle Control | - | 0 | ||
| This compound | Low Dose | |||
| High Dose |
| 5-Fluorouracil | 20 | | | |
Anti-inflammatory Efficacy in a Colitis Model
Objective: To assess the anti-inflammatory efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model.
Animal Model: C57BL/6 mice.
Protocol:
-
Colitis Induction: Administer 3% DSS in drinking water for 7 days.
-
Treatment: Concurrently, administer this compound orally at two dose levels or a vehicle control daily. A positive control group (e.g., mesalamine) should be included.
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Endpoint: On day 8, euthanize the mice and collect the colon for length measurement and histological analysis.
Data Presentation:
Table 5: Efficacy of this compound in DSS-induced Colitis Model
| Treatment Group | Dose (mg/kg/day) | Final Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
|---|---|---|---|---|
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| High Dose |
| Mesalamine | 50 | | | |
Conclusion
This comprehensive experimental design provides a systematic framework for the evaluation of the therapeutic potential of this compound. By progressing through a phased approach of in vitro screening, in vivo toxicity and pharmacokinetic assessment, and finally, in vivo efficacy studies, a robust dataset can be generated to support or refute its further development as a therapeutic agent. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear interpretation of results. A thorough investigation of both the potential benefits and the inherent risks associated with this class of compounds is paramount.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids-Pros and Cons for Pharmaceutical and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Usaramine N-oxide in Food and Feed Samples by LC-MS/MS
Introduction
Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by numerous plant species worldwide.[1] These compounds can contaminate the food chain through various routes, including the presence of PA-producing weeds in crop fields, leading to their occurrence in products like honey, tea, herbal infusions, milk, and animal feed.[2][3] Usaramine, and its corresponding N-oxide (UNO), are types of PAs that pose a significant health risk due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[3][4] The N-oxide forms are often present in higher concentrations than their parent alkaloids and can be converted to the toxic tertiary alkaloids in the mammalian gut. Therefore, sensitive and reliable analytical methods for the detection and quantification of Usaramine N-oxide in food and feed are crucial for risk assessment and ensuring consumer safety.[3] This application note details a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
Principle
This method employs a sample extraction and clean-up procedure followed by instrumental analysis using Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).[5] The principle relies on the efficient extraction of this compound from the sample matrix using an acidified solvent.[3][6] A subsequent solid-phase extraction (SPE) clean-up step is utilized to remove interfering matrix components. The purified extract is then injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, which separates this compound from other compounds.[2] Detection and quantification are performed using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is applicable to a range of food and feed matrices, including honey, milk, tea, herbal products, and animal feed.
Apparatus and Reagents:
-
Homogenizer or blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX)
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Methanol, Acetonitrile (HPLC or LC-MS grade)[2]
-
Formic acid, Sulfuric acid[5]
-
Ammonium acetate[2]
-
Ultrapure water
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally related, isotopically-labeled PA N-oxide)
Procedure:
-
Sample Homogenization:
-
Solid Samples (Tea, Herbs, Feed): Weigh 2-5 g of the representative sample and homogenize to a fine powder.
-
Liquid/Semi-solid Samples (Milk, Honey): Weigh 2-5 g of the sample and mix thoroughly. For honey, it may be necessary to dissolve it in an equal volume of warm water.
-
-
Extraction:
-
To the homogenized sample, add 10-20 mL of an acidic extraction solvent (e.g., 0.1 M Sulfuric Acid or 0.1% Formic Acid in 50% Methanol/Water).[7]
-
Spike with a known amount of Internal Standard solution.
-
Vortex or shake vigorously for 30-60 minutes.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.[2]
-
Collect the supernatant for the clean-up step.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge (or equivalent cation-exchange cartridge) sequentially with methanol and then water.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.
-
Elute the target analytes (PAs and their N-oxides) with an appropriate solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in a specific volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
LC Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[2]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.[2][5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[2]
-
Source Temperature: 550°C.[2]
-
Ion Spray Voltage: 5,500 V.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The following transitions should be monitored. It is recommended to optimize collision energies (CE) and other parameters on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (UNO) | 368.1 | 120.0 | ~42[2] |
| Usaramine (URM) | 352.1 | 120.0 | ~37[2] |
| Internal Standard (e.g., Senecionine) | 336.1 | 120.1 | ~36[2] |
Data Presentation
The performance of analytical methods for PA N-oxides varies by matrix and specific protocol. The following table summarizes typical quantitative data from validated methods.
Table 1: Summary of Quantitative Performance Data for PA Analysis in Food Matrices
| Analyte Group | Food/Feed Matrix | Method | LOQ (µg/kg) | Recovery (%) | Reference |
| Pyrrolizidine Alkaloids | Honey | HPLC-ESI-MS/MS | 0.3 | - | [8] |
| Pyrrolizidine Alkaloids | Culinary Herbs (dry) | HPLC-ESI-MS/MS | 3.0 | - | [8] |
| 35 PAs (individual) | Green Tea, Honey, Spices | LC-MS/MS | 0.6 | Good | |
| 24 PAs | Honey | UHPLC-MS/MS | 0.015 - 0.75 | 64.5 - 103.4 | [4] |
| 24 PAs | Tea | UHPLC-MS/MS | 0.015 - 0.75 | - | [4] |
| 24 PAs | Milk | UHPLC-MS/MS | 0.015 - 0.75 | - | [4] |
LOQ: Limit of Quantification. Data for "Pyrrolizidine Alkaloids" may include N-oxides as part of a sum parameter.
Workflow Visualization
The following diagram illustrates the general workflow for the detection and quantification of this compound in food and feed samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of Usaramine N-oxide in Mechanistic Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usaramine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide. PAs are a large group of natural toxins produced by various plant species. While the parent PAs, particularly those with a 1,2-unsaturated necine base, are well-known for their hepatotoxicity, genotoxicity, and carcinogenicity, their corresponding N-oxides are generally considered to be less toxic. However, PA N-oxides can be converted back to their toxic parent alkaloids in vivo, primarily through the action of gut microbiota and hepatic enzymes. This biotransformation makes the study of PA N-oxides crucial for a comprehensive toxicological risk assessment.
These application notes provide an overview of the current understanding of this compound's toxicological profile, with a focus on its metabolic activation and potential for cytotoxicity. Due to the limited availability of mechanistic studies specifically on this compound, data and protocols from closely related retronecine-type PA N-oxides are included as surrogates to guide research in this area.
Data Presentation
In Vivo Pharmacokinetic Parameters of Usaramine and this compound in Rats
A study by Lin et al. (2021) investigated the pharmacokinetic profiles of usaramine (URM) and its N-oxide (UNO) in male and female Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The data reveals significant sex-based differences in the metabolism and bioavailability of these compounds.
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Intravenous Administration of Usaramine (1 mg/kg) | ||
| URM AUC (ng·h/mL) | 363 ± 65 | 744 ± 122 |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| UNO AUC (ng·h/mL) | 172 ± 32 | 30.7 ± 7.4 |
| Oral Administration of Usaramine (10 mg/kg) | ||
| URM AUC (ng·h/mL) | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC (ng·h/mL) | 1,637 ± 246 | 300 ± 62 |
| URM Oral Bioavailability (%) | 54.0 | 81.7 |
| Table 1: Pharmacokinetic parameters of usaramine (URM) and this compound (UNO) in male and female rats. Data from Lin et al., 2021.[1][2][3] |
In Vitro Cytotoxicity of a Related Retronecine-Type PA N-oxide
| Compound | 24h EC (µM) | 48h EC (µM) | 72h EC (µM) |
| Riddelliine | >300 | 150-200 | 100-150 |
| Riddelliine-N-oxide | >300 | >300 | >300 |
| Table 2: Comparative cytotoxicity (EC50) of riddelliine and riddelliine-N-oxide in a chicken hepatocyte cell line. Data from Field et al., 2015.[2] |
The results indicate that riddelliine-N-oxide is significantly less cytotoxic than its parent PA, riddelliine, in this in vitro system. This aligns with the general understanding that N-oxidation is a detoxification pathway for PAs[3].
Experimental Protocols
Quantification of Usaramine and this compound in Biological Samples by LC-MS/MS
This protocol is adapted from the validated method described by Lin et al. (2021) for the analysis of usaramine and this compound in rat plasma[1][3].
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., senecionine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Usaramine: m/z 352.2 → 136.1
-
This compound: m/z 368.2 → 120.1
-
Internal Standard (Senecionine): m/z 336.2 → 120.1
-
In Vitro Cytotoxicity Assay (General Protocol)
This is a general protocol for assessing the cytotoxicity of this compound in a relevant cell line (e.g., primary hepatocytes, HepG2 cells).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).
In Vitro Genotoxicity Assay - Micronucleus Test (General Protocol)
This protocol provides a general framework for assessing the genotoxic potential of this compound.
-
Cell Treatment: Treat a suitable cell line (e.g., L5178Y, TK6, or HepaRG cells) with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C). An S9 metabolic activation system should be included in a parallel experiment to assess the genotoxicity of metabolites.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Microscopy Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Pyrrolizidine Alkaloids and their N-oxides
The primary mechanism of toxicity for 1,2-unsaturated PAs involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. PA N-oxides are considered a detoxification product, but can be reduced back to the parent PA, re-entering the toxic metabolic pathway.
Metabolic pathway of PA N-oxides.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the key steps in the quantitative analysis of usaramine and this compound in biological samples.
LC-MS/MS analysis workflow.
Conclusion
The study of this compound in mechanistic toxicology is an important area of research, given its potential for conversion to the toxic parent alkaloid, usaramine. The provided application notes and protocols offer a starting point for investigating its pharmacokinetic profile, cytotoxicity, and genotoxicity. While specific data for this compound is limited, the information from related compounds and the general understanding of PA toxicology provide a solid foundation for future research. Further studies are warranted to fully characterize the toxicological profile of this compound and to elucidate its specific effects on cellular signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Usaramine N-oxide Detection by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of usaramine N-oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound detection?
A1: The main challenges include potential instability of the N-oxide functional group, matrix effects from complex biological samples, and suboptimal ionization efficiency during mass spectrometry. N-oxide metabolites can be thermally labile and may revert to their parent amine form, leading to inaccurate quantification.[1][2] Additionally, co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, affecting signal intensity and reproducibility.[3][4]
Q2: What is a suitable starting point for LC-MS/MS method parameters for this compound analysis?
A2: A validated method for the simultaneous determination of usaramine and this compound in rat plasma utilizes a reverse-phase UPLC BEH C18 column with a gradient elution.[5][6] The mobile phase consists of 0.1% formic acid with 5 mM ammonium acetate in water (A) and 0.1% formic acid in an acetonitrile/methanol mixture (B).[5] Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[5]
Q3: How can I minimize the instability of this compound during sample preparation and analysis?
A3: To maintain the integrity of this compound, it is crucial to handle samples under specific conditions. Avoid high temperatures, prolonged exposure to light, and strongly acidic or basic conditions during sample preparation and storage.[1][2] It is also recommended to use a "soft" ionization technique like ESI to prevent in-source conversion to the parent amine.[1]
Q4: What are the most common sources of matrix effects in plasma samples for this compound analysis?
A4: In plasma samples, the most common sources of matrix effects are phospholipids and salts.[7] These endogenous molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, often leading to ion suppression.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction or significant matrix effects can lead to low signal intensity.
-
Protein Precipitation: A simple and rapid method involves protein precipitation with acetonitrile/methanol (1/1, v/v).[5]
-
Solid-Phase Extraction (SPE): For cleaner extracts, consider using a mixed-mode or reversed-phase SPE cartridge. This can effectively remove interfering phospholipids and other matrix components.[7][8]
-
-
Inefficient Ionization: The choice of mobile phase additives and MS source parameters significantly impacts ionization efficiency.
-
Mobile Phase Optimization: The use of 0.1% formic acid and 5 mM ammonium acetate in the aqueous mobile phase has been shown to be effective for positive ionization of this compound.[5]
-
MS Source Tuning: Optimize the electrospray voltage, source temperature, and gas flows to maximize the signal for this compound.[5][9]
-
-
Analyte Instability: this compound may degrade during sample processing or analysis.
Issue 2: High Background Noise
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs.
-
Injector Wash: Implement a robust injector wash protocol using a strong solvent to clean the needle and injection port between samples.[11]
-
-
Dirty MS Source: Contamination of the ion source can lead to persistent background noise.
-
Source Cleaning: Regularly clean the ESI spray nozzle, cone, and needle according to the manufacturer's instructions.[11]
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
-
Column Overload: Injecting too much analyte can lead to peak distortion.
-
Dilute Sample: If the concentration is high, dilute the sample before injection.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Wash: Implement a column wash step with a strong solvent at the end of each analytical run.[10]
-
-
Inappropriate Reconstitution Solvent: Reconstituting the final extract in a solvent stronger than the initial mobile phase can cause peak distortion.
-
Solvent Matching: Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[11]
-
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma via Protein Precipitation[5]
-
Aliquoting: In a 96-well microplate, mix a 10 µL aliquot of the plasma sample with 10 µL of the internal standard (IS) working solution.
-
Protein Precipitation: Add 90 µL of acetonitrile/methanol (1/1, v/v) to each well.
-
Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate for 5 minutes at 4,000 rpm.
-
Supernatant Transfer: Transfer a 40 µL aliquot of the supernatant to a new plate.
-
Injection: Inject 1 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples[8]
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or with IS added) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water and then 2 mL of 30-40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. Combine the eluents.
-
Evaporation: Evaporate the combined eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Quantitative Data Summary
| Parameter | Usaramine | This compound | Reference |
| Linearity Range | 1–2,000 ng/mL | 1–2,000 ng/mL | [5] |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | [5] |
| Matrix Effect | 96.1–98.7% | 95.2–98.1% | [5] |
| Recovery | 84.1% to 112.9% (general for PAs) | 84.1% to 112.9% (general for PAs) | [12][13] |
| LC-MS/MS Parameter | Setting | Reference |
| Ionization Mode | Positive Ion Electrospray (ESI) | [5] |
| Electrospray Voltage | 5,500 V | [5] |
| Source Temperature | 550°C | [5] |
| MRM Transition (this compound) | m/z 368.1 → 120.0 | [5] |
| Collision Energy (this compound) | 42 eV | [5] |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting low sensitivity for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming solubility issues with usaramine N-oxide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usaramine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a pyrrolizidine alkaloid N-oxide (PANO).[1] As an N-oxide, it is generally more polar and has higher water solubility compared to its tertiary amine counterpart, Usaramine.[2][3] It is classified as a potentially hepatotoxic compound.[4][5][6]
Q2: In what solvents is this compound soluble?
Q3: How should I store this compound?
It is recommended to store this compound desiccated at -20°C.[7] Stock solutions can typically be stored at -20°C for several months.[7]
Q4: What is the primary mechanism of toxicity for this compound?
The toxicity of this compound is primarily due to its bioactivation in the liver. It is first reduced to its corresponding pyrrolizidine alkaloid, which is then metabolized by cytochrome P450 enzymes to reactive pyrrolic metabolites. These metabolites can form adducts with cellular proteins and DNA, leading to hepatotoxicity.[4][5][6][9]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound for experimental use.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in aqueous solution | The concentration of this compound exceeds its solubility limit at the current temperature and pH. | 1. Warm the solution: Gently warm the solution to 37°C in a water bath.[7] 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[7] 3. pH Adjustment: The pH of the solution can influence the solubility of alkaloids. Experiment with slight adjustments to the pH of your aqueous buffer. 4. Use of Co-solvents: If compatible with your experimental design, consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to enhance solubility. |
| Cloudy or hazy solution | Incomplete dissolution or presence of insoluble impurities. | 1. Increase dissolution time: Allow for a longer mixing or stirring time. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities. 3. Verify compound purity: Ensure the this compound used is of high purity. |
| Difficulty dissolving for cell culture media | Complex composition of cell culture media may affect solubility. | 1. Prepare a concentrated stock solution: Dissolve the this compound in a suitable solvent like sterile water or DMSO at a high concentration. 2. Serial dilution: Perform a stepwise dilution of the stock solution into the pre-warmed cell culture medium to reach the final desired concentration. This helps to avoid localized high concentrations that may lead to precipitation.[10] |
Quantitative Solubility Data
Specific quantitative data for the aqueous solubility of this compound (e.g., in mg/mL or mM) at various pH values and temperatures are not extensively reported in the scientific literature. The available information is summarized below.
| Solvent | Solubility | Source |
| Water | Soluble | [7] |
| Hot Methanol | Soluble | [7] |
| Chloroform | Soluble | [7] |
| DMSO (for Usaramine) | ≥43.5 mg/mL | [8] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a general procedure for dissolving this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Water bath
-
Ultrasonic bath
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of the aqueous buffer to the tube.
-
Mechanical Agitation: Vortex the tube for 1-2 minutes to facilitate initial dissolution.
-
Warming: Place the tube in a 37°C water bath for 10-15 minutes.[7] Periodically vortex the tube during this time.
-
Sonication: Transfer the tube to an ultrasonic bath and sonicate for 5-10 minutes.[7]
-
Volume Adjustment: Add the remaining volume of the aqueous buffer to reach the final desired concentration and vortex thoroughly.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, repeat steps 4 and 5.
-
Sterile Filtration (Optional): If required for the experiment (e.g., for cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
Visualizations
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
References
- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing degradation of usaramine N-oxide during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of usaramine N-oxide during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds produced by many plant species.[1] PAs and their N-oxides are of significant interest due to their potential toxicity, including hepatotoxicity.[2] The N-oxide form is generally more polar and water-soluble than its corresponding tertiary alkaloid, usaramine.[3][4] This polarity difference is crucial for its transport and storage in biological systems.[4] The stability of this compound is a primary concern during sample preparation because it can be inadvertently converted back to its tertiary amine form (usaramine) or degraded through other pathways, leading to inaccurate quantification and misinterpretation of toxicological or pharmacokinetic data.
Q2: What are the primary factors that cause the degradation of this compound?
Several factors can contribute to the degradation of this compound during sample preparation:
-
Temperature: Elevated temperatures can lead to the thermal degradation of amine oxides.[5][6] While specific decomposition temperatures for pure this compound are not widely published, it is best practice to avoid excessive heat during steps like solvent evaporation.
-
Reducing Agents: The presence of reducing agents in the sample matrix or introduced during the procedure can reduce the N-oxide back to its corresponding tertiary amine, usaramine. This is a critical degradation pathway for pyrrolizidine alkaloid N-oxides.
-
Strong Acidic or Basic Conditions: While dilute acids are often used in extraction to improve the solubility of PAs and their N-oxides, extreme pH conditions may promote hydrolysis or other rearrangements.[3] The pKa of N-oxides is typically in the range of 4-5, meaning they are protonated in acidic environments.[5]
-
Enzymatic Activity: In biological matrices (e.g., plasma, tissue homogenates), enzymes may be present that can metabolize or reduce N-oxides.[7] It is crucial to inhibit enzymatic activity immediately after sample collection.
-
Light Exposure: Although less documented for this specific compound, photolability can be a concern for complex organic molecules. It is generally advisable to protect samples from direct light.
Q3: What are the recommended extraction procedures to minimize degradation?
The choice of extraction solvent and technique is critical for maximizing recovery while minimizing degradation.
-
Solvent Selection: Due to their polarity, PAs and their N-oxides are most effectively extracted with polar solvents.[3][8] Commonly used and effective solvents include:
-
Methanol or mixtures of methanol and water.[2]
-
Dilute aqueous acid solutions, such as 0.05 M sulfuric acid.[1][9] Acidification helps to protonate the alkaloids, increasing their solubility in the aqueous phase.
-
Acidified methanol (e.g., 70% MeOH with 2% formic acid) has also been reported for plant and pollen samples.[1]
-
-
Extraction Techniques:
-
Solid-Liquid Extraction (Maceration/Percolation): This is a common method for plant materials.[10] Soaking the sample in the chosen solvent, often with agitation, is effective.
-
Pressurized Liquid Extraction (PLE): This technique can offer more efficient extraction but requires careful optimization of temperature to avoid thermal degradation.[11]
-
Solid-Phase Extraction (SPE): SPE, particularly with strong cation exchange (SCX) cartridges, is a highly effective method for both cleanup and concentration of PAs and their N-oxides from complex matrices like honey or plasma.[1][9] The alkaloids are retained on the sorbent and then eluted, which helps in removing interfering substances.
-
Q4: What are the optimal storage conditions for samples containing this compound?
Proper storage is essential to prevent degradation over time.
-
Temperature: For long-term stability, samples should be stored at low temperatures. A study on this compound in rat plasma demonstrated stability for at least two weeks when stored at or below -60°C.[12] For shorter periods, -20°C is often sufficient.[7]
-
Light and Air: Store samples in amber vials or wrap them in aluminum foil to protect them from light. It is also advisable to store them in tightly sealed containers to minimize exposure to air and potential oxidative stress.
-
Solutions: If samples are stored as solutions, use a solvent in which the compound is stable and store at low temperatures. For stock solutions of reference standards, storage at 2-8°C or -20°C is often recommended.[13][14]
Q5: How does the choice of analytical instrumentation affect the stability of this compound?
The analytical technique used for quantification can influence the observed stability of this compound.
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the most widely used and recommended technique for the analysis of PAs and their N-oxides.[1][3] The soft ionization techniques used, such as Electrospray Ionization (ESI), allow for the direct detection of the non-volatile N-oxides without degradation.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry is generally not suitable for the direct analysis of N-oxides because they are non-volatile and thermally labile.[3] Analysis by GC-MS would require a chemical reduction of the N-oxide to the tertiary amine prior to analysis, which would prevent the separate quantification of the two forms.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete Extraction: The solvent system may not be optimal for the sample matrix. 2. Degradation during Extraction: Use of excessive heat or inappropriate pH. 3. Loss during Cleanup: The SPE protocol (e.g., wash or elution steps) may be suboptimal. | 1. Optimize the extraction solvent. Try a dilute acid (e.g., 0.05 M H₂SO₄) or acidified methanol.[1][9] 2. Perform extractions at room temperature or below. Avoid heating steps. 3. Ensure the SPE cartridge is appropriate (strong cation exchange is common) and validate the loading, washing, and elution steps.[1] |
| Appearance of a Usaramine Peak in the Chromatogram | 1. Reduction of N-oxide: This can occur during sample preparation (heat, reducing agents) or in the analytical instrument's source. 2. Natural Occurrence: The sample may naturally contain both usaramine and its N-oxide. | 1. Avoid high temperatures in all preparation steps. Use rotary evaporation under reduced pressure for solvent removal. Ensure all reagents are free from reducing contaminants. 2. Analyze a certified reference material of this compound to confirm if the in-source conversion is happening. If so, optimize the MS source parameters (e.g., temperature, voltages). |
| Inconsistent or Poorly Reproducible Results | 1. Sample Inhomogeneity: The analyte may not be evenly distributed in the sample matrix. 2. Variable Degradation: Inconsistent timing or conditions during sample preparation across different samples. 3. Instability in Autosampler: Degradation of the analyte in the prepared sample while waiting for injection. | 1. Thoroughly homogenize the sample material before taking an aliquot for extraction. 2. Standardize all sample preparation steps, including timings, temperatures, and reagent volumes. Process samples in smaller batches if necessary. 3. Use a cooled autosampler (e.g., 4°C). A stability study of the final extract in the autosampler should be performed.[12] |
Quantitative Data Summary
The stability of this compound has been assessed in biological matrices under various conditions. The following table summarizes stability data from a pharmacokinetic study in rat plasma.[12]
| Condition | Duration | Concentration Levels Tested (ng/mL) | Stability Outcome (Accuracy %) |
| Room Temperature | 8 hours | Low and High QC | Within acceptable limits |
| Freeze-Thaw Cycles | 3 cycles | Low and High QC | Within acceptable limits |
| Long-Term Storage | 2 weeks | Low and High QC | Stable at < -60°C |
Experimental Protocols
Protocol 1: Extraction of this compound from Honey
This protocol is adapted from a method for extracting pyrrolizidine alkaloids and their N-oxides from honey.[9]
-
Sample Preparation: Weigh approximately 20 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Extraction: Add 30 mL of 0.05 M sulfuric acid. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at >12,000g for 15 minutes to pellet insoluble particulates.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube. If the sample is intended for immediate SPE cleanup, it may be beneficial to keep the supernatant warm (approx. 40°C) to maintain viscosity.
-
Proceed to Cleanup: The resulting supernatant is now ready for solid-phase extraction (SPE) cleanup.
Protocol 2: Strong Cation Exchange Solid-Phase Extraction (SCX-SPE) Cleanup
This protocol is a general procedure for the cleanup of PA and PA N-oxide extracts.[1][9]
-
Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.
-
Sample Loading: Load the acidic extract from Protocol 1 onto the conditioned SCX cartridge.
-
Washing (Interference Removal): Wash the cartridge sequentially with 3 mL of water and then 3 mL of methanol to remove interfering, non-basic compounds. Discard the washings.
-
Elution of Analytes: Elute the retained PAs and their N-oxides from the cartridge by passing 6 mL of ammoniated methanol (e.g., 2-5% ammonia in methanol) through the cartridge. Collect the eluate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow for Minimizing Degradation
Caption: Recommended sample preparation workflow for this compound.
Potential Degradation Pathway of this compound
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloid N-oxides as transport and vacuolar storage compounds of pyrrolizidine alkaloids in Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 14. This compound phyproof Reference Substance 117020-54-9 [sigmaaldrich.com]
addressing matrix effects in the analysis of usaramine N-oxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of usaramine N-oxide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] In LC-MS/MS analysis, especially with electrospray ionization (ESI), matrix effects are a primary cause of inaccurate and imprecise results.[1][3] For this compound, which is often analyzed in complex biological matrices like plasma or in food products like honey and herbal teas, endogenous materials such as salts, lipids, and proteins can significantly suppress the analyte's signal.[4][5]
Q2: I am observing low signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?
A2: Yes, it is highly likely. Ion suppression is a common cause of reduced signal intensity and poor reproducibility in LC-MS/MS analysis.[3][4] When analyzing complex samples, co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source.[6] This interference can vary from sample to sample, leading to inconsistent results.[6] It is crucial to investigate and mitigate these effects for reliable quantification.
Q3: How can I definitively identify if ion suppression is affecting my analysis?
A3: The most direct method to identify ion suppression is through a post-column infusion experiment.[6] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer.[6] A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.[6]
Q4: What are the most effective strategies for mitigating matrix effects in this compound analysis?
A4: There is no single universal solution, but a combination of the following strategies is often effective:[1]
-
Optimized Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples containing pyrrolizidine alkaloids.[5][7]
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from the interfering matrix components can eliminate the problem.[6] This may involve changing the column, mobile phase composition, or gradient profile.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples being analyzed can help compensate for consistent ion suppression or enhancement.[5][8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][9] A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, commercially available SIL-IS for many pyrrolizidine alkaloids are rare.[5]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[1][9] This is only feasible if the concentration of this compound is high enough to be detected after dilution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no signal for this compound | Severe Ion Suppression: Co-eluting matrix components are preventing the analyte from being efficiently ionized.[3] | 1. Improve Sample Cleanup: Implement a robust Solid-Phase Extraction (SPE) protocol. A strong cation exchange (SCX) phase is often effective for pyrrolizidine alkaloids.[5][7] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone identified by a post-column infusion experiment.[6] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering components.[9] |
| Inconsistent/Irreproducible Results | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the best way to correct for sample-to-sample variability.[2][10] 2. Employ Matrix-Matched Calibrators: Ensure that calibration standards and quality controls are prepared in a representative blank matrix.[11][12] 3. Standardize Sample Preparation: Ensure the sample preparation protocol is highly consistent across all samples to minimize variability. |
| Calibration Curve Fails (Poor Linearity) | Non-linear Response due to Matrix Effects: Ion suppression can be concentration-dependent, leading to non-linearity, especially at higher concentrations.[12] | 1. Assess Matrix Effects Across Concentration Range: Prepare matrix-matched calibration curves and compare their slopes to curves prepared in a clean solvent.[13] A significant difference indicates a strong matrix effect. 2. Use a Narrower Calibration Range: If the effect is more pronounced at higher concentrations, narrow the calibration range. 3. Improve Sample Cleanup: Reducing matrix components is the most reliable way to restore linearity. |
Experimental Protocols & Methodologies
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
This protocol helps visualize the regions in your chromatogram where ion suppression occurs.[6]
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Establish Baseline: Begin infusing the standard solution into the MS. Start data acquisition in MRM mode for this compound to establish a stable, elevated baseline signal.
-
Inject Blank Matrix: Once the baseline is stable, inject the blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the baseline of the infused this compound signal. Any significant drop in the signal corresponds to a region where components from the matrix are eluting and causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Pyrrolizidine Alkaloids
This protocol is adapted from established methods for cleaning up pyrrolizidine alkaloids (PAs) in complex matrices like honey or plasma.[5][7][14] A strong cation exchange (SCX) cartridge is typically used.
Materials:
-
SCX SPE cartridges (e.g., 500 mg)
-
Sample (e.g., 1g of honey or 1 mL of plasma)
-
Extraction Solvent: 0.05 M Sulfuric Acid[5]
-
Conditioning Solvents: Methanol, 0.05 M Sulfuric Acid
-
Wash Solvents: Water, Methanol
-
Elution Solvent: 5-6% Ammonia in Methanol[5]
-
Centrifuge, evaporator
Procedure:
-
Sample Pre-treatment:
-
For honey: Dissolve 5g in 30 mL of 0.05 M sulfuric acid. Heat and shake to dissolve. Centrifuge to pellet solids.[5]
-
For plasma: Perform a protein precipitation step (e.g., with acetonitrile), centrifuge, and dilute the supernatant with acidified water.
-
-
SPE Cartridge Conditioning: Condition the SCX cartridge sequentially with 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid.[5] Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 6 mL of water and then 6 mL of methanol to remove neutral and weakly bound interferences.[5] Dry the cartridge thoroughly under vacuum or nitrogen stream for 5-10 minutes.[5]
-
Elution: Place clean collection tubes in the manifold. Elute the retained this compound from the cartridge by passing two aliquots of 5 mL of the elution solvent (ammonia/methanol mixture).[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Typical LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of usaramine and this compound, based on a validated method in rat plasma.[15][16] Researchers should optimize these for their specific instrumentation and matrix.
| Parameter | Condition |
| LC Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[15][16] |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water[15][16] |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v)[15][16] |
| Flow Rate | 0.5 mL/min[15] |
| Gradient | 0-0.2 min, 10% B; 0.2-1.0 min, 10-60% B; 1.0-1.1 min, 60-95% B; 1.1-1.5 min, 95% B; 1.5-2.0 min, re-equilibrate at 10% B[15] |
| Injection Volume | 1 µL[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[15] |
| Source Temperature | 550°C[15] |
| Linear Range | 1–2,000 ng/mL[15][16] |
Logical Troubleshooting Workflow
When encountering analytical issues, a structured approach is critical. The following diagram outlines a decision-making process for diagnosing and solving problems related to matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays for Usaramine N-oxide IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability assays for the accurate determination of the half-maximal inhibitory concentration (IC50) of usaramine N-oxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue/Question | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Variation in drug incubation time. | Strictly adhere to the predetermined incubation period for all experiments. IC50 values can be highly dependent on the duration of drug exposure.[1] | |
| Edge effects in microplates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques throughout the experimental process. | |
| Inconsistent dose-response curve (not sigmoidal). | This compound precipitation at high concentrations. | Prepare the highest concentration of this compound in 100% DMSO and then perform serial dilutions in culture medium. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (ideally ≤0.5%) and consistent across all wells, including controls. |
| Incorrect serial dilutions. | Carefully prepare serial dilutions to ensure accurate final concentrations in each well. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Cell confluence is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Overly confluent or sparse cultures can lead to unreliable results. | |
| Low signal or poor dynamic range in the assay. | Insufficient incubation time with the viability reagent. | Follow the manufacturer's protocol for the specific assay (e.g., MTT, CellTiter-Glo) regarding the optimal incubation time for the detection reagent. |
| Low metabolic activity of the chosen cell line. | Ensure the selected cell line has sufficient metabolic activity to generate a robust signal. Consider using a more metabolically active cell line if the issue persists. | |
| Cell death is not occurring through a mechanism detected by the chosen assay. | Different assays measure different aspects of cell viability (e.g., metabolic activity, membrane integrity). Consider using an orthogonal assay to confirm the results. For example, if an MTT assay (metabolic activity) shows a weak response, try a trypan blue or LDH release assay (membrane integrity). | |
| IC50 value seems unexpectedly high or low. | The chosen cell line lacks the necessary metabolic enzymes (e.g., CYP3A4) to activate this compound. | Pyrrolizidine alkaloids often require metabolic activation to exert their cytotoxic effects.[2] Consider using a cell line known to express relevant cytochrome P450 enzymes (e.g., HepG2) or a cell line engineered to express them. |
| The N-oxide form is less potent than the parent compound. | Pyrrolizidine alkaloid N-oxides are generally less toxic than their parent alkaloids. The observed IC50 may be accurate for the N-oxide form. | |
| The assay endpoint is not optimal. | The timing of the viability measurement can significantly impact the IC50 value.[1] Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its IC50 value important?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in many plants.[3] The IC50 (half-maximal inhibitory concentration) value is a critical parameter in pharmacology and toxicology. It represents the concentration of a substance required to inhibit a specific biological process, such as cell growth, by 50%. Accurate IC50 determination is essential for assessing the cytotoxic potential of this compound and for comparing its potency with other compounds.
2. Which cell viability assay is best for determining the IC50 of this compound?
The choice of assay can influence the IC50 value. Two commonly used and reliable assays are the MTT and CellTiter-Glo assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the activity of mitochondrial dehydrogenases. It is a cost-effective and widely used method.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. It is generally more sensitive than the MTT assay.
It is often recommended to use at least two different assays based on different principles to confirm the results.
3. What is the mechanism of action of this compound?
Pyrrolizidine alkaloids, including this compound, are known to be hepatotoxic. Their toxicity is primarily due to their metabolic activation by cytochrome P450 enzymes in the liver. This process converts the N-oxide back to the pyrrolizidine alkaloid, which is then further metabolized into highly reactive pyrrolic esters. These reactive metabolites can form adducts with DNA and proteins, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6]
4. How should I prepare this compound for my experiments?
This compound is soluble in chloroform, hot methanol, and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially dilute it in the cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically below 0.5%) and non-toxic to the cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
5. What are the key factors to consider for accurate IC50 determination?
Several factors can influence the accuracy and reproducibility of IC50 values:
-
Cell Line Choice: The sensitivity to a compound can vary significantly between different cell lines.
-
Cell Seeding Density: The number of cells seeded per well should be optimized to ensure they are in the exponential growth phase throughout the experiment.
-
Drug Incubation Time: The duration of exposure to the compound can significantly affect the IC50 value.
-
Assay Type: Different viability assays measure different cellular parameters and can yield different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Data Presentation
Disclaimer: The following tables present illustrative IC50 values for this compound. As of late 2025, specific, publicly available experimental data for the IC50 of this compound from a variety of cell viability assays is limited. The data below is hypothetical and intended to demonstrate the proper structure for data presentation. Researchers should determine these values experimentally for their specific cell lines and conditions.
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines.
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| HepG2 (Human Hepatoma) | MTT | 48 | 150 |
| HepG2 (Human Hepatoma) | CellTiter-Glo | 48 | 125 |
| A549 (Human Lung Carcinoma) | MTT | 48 | > 500 |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 350 |
Table 2: Comparison of Illustrative IC50 Values for Usaramine and this compound.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| Usaramine | HepG2 | MTT | 48 | 50 |
| This compound | HepG2 | MTT | 48 | 150 |
Experimental Protocols
MTT Cell Viability Assay
1. Materials:
- This compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- DMSO
- Complete cell culture medium
- 96-well flat-bottom plates
- Selected cell line
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
- Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration) and a blank control (medium only).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
1. Materials:
- This compound
- CellTiter-Glo® Reagent
- Complete cell culture medium
- Opaque-walled 96-well plates
- Selected cell line
2. Procedure:
- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Preparation and Treatment: Follow the same steps as for the MTT assay (steps 2 and 3).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
- Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
- Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement: Measure the luminescence using a luminometer.
3. Data Analysis:
- Subtract the average luminescence of the blank wells from the luminescence of all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
Caption: Experimental workflow for accurate IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsat.org [ijpsat.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 6. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the instability of usaramine N-oxide in certain solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with usaramine N-oxide. The information is designed to address common challenges related to the compound's stability in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in chloroform, hot methanol, and water.[1] For preparing stock solutions, methanol is commonly used.[2] To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1]
Q2: What are the optimal storage conditions for this compound?
A2: The solid, neat compound should be stored desiccated at -20°C.[1] Stock solutions prepared in methanol can be stored at -20°C for several months, although it is recommended to prepare fresh solutions for daily use.[1] If storing a stock solution, ensure the vial is tightly sealed to prevent solvent evaporation and contamination.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening to minimize condensation.[1]
Q3: Is this compound stable in aqueous solutions?
A3: N-oxides, in general, are stabilized by polar protic solvents like water due to the formation of hydrogen bonds.[3] However, the long-term stability in aqueous buffers, especially at different pH values, has not been extensively reported for this compound. For other N-oxides, it is often recommended not to store aqueous solutions for more than a day. It is advisable to prepare aqueous solutions fresh before use.
Q4: Can I use aprotic solvents like DMSO, DMF, or acetonitrile with this compound?
A4: While there is limited specific data for this compound, some tertiary amine N-oxides can undergo thermal rearrangement in aprotic solvents.[4] An LC-MS/MS analytical method for this compound utilizes a mobile phase containing acetonitrile and methanol with 0.1% formic acid, suggesting short-term stability in this mixture.[2] However, for long-term storage or reactions at elevated temperatures in aprotic solvents, caution is advised. It is recommended to perform a preliminary stability test if an aprotic solvent is required for your experiment.
Q5: What signs of degradation should I look for?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. Analytically, degradation can be detected by the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) or unexpected signals in spectroscopic data (e.g., NMR). The parent compound's peak area or signal intensity may also decrease over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in LC-MS or NMR analysis. | Degradation of this compound in the chosen solvent. | - Confirm the identity of the new peaks through mass spectrometry or other analytical techniques. Common degradation pathways for N-oxides include reduction to the parent amine (usaramine) or rearrangement reactions. - Prepare a fresh solution in a recommended solvent like methanol and re-analyze. - If the problematic solvent is necessary for your experiment, consider reducing the time the compound is in solution and keeping the temperature low. |
| Decreased concentration of this compound in a stock solution over time. | Solvent evaporation or chemical degradation. | - Ensure storage vials are properly sealed. Use vials with PTFE-lined caps. - Store stock solutions at -20°C or below as recommended.[1] - If degradation is suspected, switch to a more stable solvent system, such as methanol, for storage. |
| Color change observed in the solution. | Formation of degradation products. | - Immediately analyze a sample of the solution by LC-MS or a similar technique to identify potential degradation products. - Discard the solution and prepare a fresh one in a recommended solvent. - Avoid exposing the solution to light or elevated temperatures, as these can accelerate degradation. |
| Difficulty dissolving this compound. | Low solubility in the chosen solvent at room temperature. | - Use a recommended solvent such as methanol or water.[1] - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] - Be aware that using hot methanol requires appropriate safety precautions. |
Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | Methanol (hot), Chloroform, Water | [1] |
| Storage (Solid Form) | Desiccate at -20°C | [1] |
| Storage (Methanol Stock Solution) | Store at -20°C; stable for several months, but daily preparation is advised. | [1] |
Table 2: Predicted Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Predicted Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Generally Stable | The N-oxide group is stabilized by hydrogen bonding with the solvent.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Potentially Unstable (long-term or with heat) | Lack of hydrogen bonding may make the N-oxide more susceptible to thermal rearrangement.[4] |
| Non-polar | Hexane, Toluene | Low Solubility & Potential Instability | N-oxides generally have limited solubility in non-polar solvents. The lack of stabilizing interactions may increase the likelihood of degradation if dissolved. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound in Methanol
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the required volume of HPLC-grade methanol to achieve the target concentration.
-
Solubilization: Vortex the solution for 30 seconds. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. If necessary, the solution can be gently warmed to 37°C to aid dissolution.[1]
-
Storage: For immediate use, keep the solution at room temperature, protected from light. For long-term storage, aliquot the solution into smaller vials, seal tightly, and store at -20°C.[1]
Protocol 2: Assessing the Stability of this compound in a Test Solvent
-
Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In separate vials, dilute the stock solution with the test solvent to a final concentration suitable for your analytical method. Also, prepare a control sample diluted with methanol.
-
Initial Analysis (T=0): Immediately analyze the control and test samples using a validated analytical method (e.g., LC-MS) to determine the initial peak area or concentration of this compound.
-
Incubation: Store the remaining samples under the conditions of your intended experiment (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: Re-analyze the samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Compare the peak area of this compound in the test solvent to the control at each time point. A significant decrease in the peak area in the test solvent relative to the control indicates instability. Also, monitor for the appearance of new peaks, which could be degradation products.
Visualizations
References
- 1. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the resolution of usaramine N-oxide from its isomers in chromatography
Technical Support Center: Usaramine N-oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenges in separating this compound from its isomers, such as intermedine N-oxide and lycopsamine N-oxide, stem from their structural similarities. These compounds are often diastereomers with very close physicochemical properties, leading to co-elution or poor resolution in conventional reversed-phase liquid chromatography (RPLC) systems. Achieving baseline separation often requires careful optimization of chromatographic conditions, including column chemistry, mobile phase composition, and temperature.
Q2: What type of chromatographic column is best suited for resolving this compound and its isomers?
A2: While standard C18 columns can be used, achieving optimal resolution of this compound and its isomers often necessitates more specialized column chemistries. Chiral stationary phases (CSPs) are frequently employed for separating enantiomers and diastereomers. Porous graphitic carbon (PGC) columns can also offer unique selectivity for structurally similar compounds. For reversed-phase methods, columns with different selectivities, such as phenyl-hexyl or embedded polar group (EPG) phases, may provide better resolution than traditional C18 columns.
Q3: How does the mobile phase pH affect the resolution of N-oxide isomers?
A3: The mobile phase pH is a critical parameter for the separation of N-oxides. The N-oxide group has a pKa value, and its ionization state can be manipulated by adjusting the mobile phase pH. Operating at a pH around the pKa can lead to peak broadening and poor resolution. It is generally advisable to work at a pH at least 2 units above or below the pKa of the analytes to ensure they are in a single ionic form. For basic compounds like pyrrolizidine alkaloid N-oxides, acidic mobile phases with additives like formic acid or ammonium formate are commonly used to achieve sharp peaks and improve separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound and its isomers.
Issue 1: Poor Resolution or Co-elution of Isomeric Peaks
Symptoms:
-
Overlapping peaks for this compound and its isomers.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry | Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or PGC column). For enantiomeric or diastereomeric separation, consider using a chiral stationary phase. |
| Suboptimal mobile phase composition | Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Adjust the concentration of the organic modifier in the mobile phase. Optimize the concentration of additives like formic acid or ammonium formate. |
| Inadequate mobile phase pH | Adjust the pH of the mobile phase to ensure the analytes are in a single, stable ionic form. For N-oxides, an acidic pH is generally preferred. |
| High column temperature | Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve selectivity between isomers. Experiment with a temperature range of 25-40°C. |
| Gradient slope is too steep | If using a gradient elution, decrease the gradient slope to allow more time for the isomers to separate on the column. |
Issue 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Tailing factor (Tf) greater than 1.2.
-
Broad, asymmetric peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica support. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH < 4). |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extraneous column effects | Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume. |
Experimental Protocols
Protocol 1: High-Resolution UPLC-MS/MS Method for this compound Isomer Separation
This protocol provides a starting point for developing a high-resolution method for the separation of this compound and its isomers.
1. Chromatographic System:
-
Ultra-High Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Column:
-
Chiral stationary phase column (e.g., a cellulose or amylose-based CSP) with dimensions of 2.1 x 100 mm, 1.7 µm particle size.
3. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 98 | 2 |
| 10.0 | 0.4 | 80 | 20 |
| 12.0 | 0.4 | 5 | 95 |
| 14.0 | 0.4 | 5 | 95 |
| 14.1 | 0.4 | 98 | 2 |
| 16.0 | 0.4 | 98 | 2 |
5. Other Parameters:
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Sample Diluent: 50:50 Methanol:Water
6. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and its isomers.
Visualizations
Caption: A troubleshooting workflow for addressing poor resolution of isomers.
best practices for handling and storage of usaramine N-oxide to maintain integrity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing usaramine N-oxide to maintain its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their toxicity. It is the N-oxide metabolite of usaramine.[1][2] It is a solid substance with the empirical formula C₁₈H₂₅NO₇ and a molecular weight of 367.39 g/mol .[3]
2. What are the primary hazards associated with this compound?
This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] The signal word for this compound is "Danger". It is essential to handle this compound with extreme caution in a controlled laboratory environment.
3. What are the recommended storage conditions for solid this compound?
To ensure the long-term stability and integrity of solid this compound, it should be stored at -20°C in a tightly sealed container.
4. How should I handle this compound in the laboratory?
Due to its high toxicity, all handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. Avoid inhalation of any dust or aerosols.[4][5]
5. What are the best practices for preparing solutions of this compound?
When preparing solutions, use the smallest feasible quantity of the compound. Weigh the solid in a contained environment to prevent dispersal. Prepare solutions using deoxygenated solvents if oxidative degradation is a concern. For aqueous solutions, consider the pH, as both acidic and basic conditions can potentially lead to degradation.[6]
6. How stable is this compound in solution?
The stability of this compound in solution can be influenced by temperature, pH, and light exposure.[6] For N-oxides in general, they are typically stable at room temperature but can be prone to decomposition at temperatures above 100°C.[7][8][9] It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound solution. | Prepare fresh solutions before each experiment. Verify storage conditions of the solid compound and solutions. Use a stability-indicating analytical method like HPLC to check the purity of the solution.[9] |
| Change in solution color (e.g., yellowing) | Potential oxidative degradation or photodegradation. | Store solutions in amber vials or wrapped in aluminum foil to protect from light.[6] Prepare solutions with deoxygenated solvents. |
| Precipitate formation in the solution | Change in solubility due to pH shift or degradation. | Check the pH of the solution. If a precipitate is observed, it is best to discard the solution and prepare a fresh one. Filtering may be an option for immediate use if the concentration can be verified.[6] |
Stability Data
The stability of this compound has been evaluated in rat plasma under various conditions.
| Condition | Duration | Stability | Reference |
| Room Temperature | 8 hours | Stable | [1] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [1] |
| Long-Term Storage | 2 weeks | Stable at < -60°C | [1] |
Experimental Protocols
Quantification of this compound in Rat Plasma via LC-MS/MS
This protocol is based on a validated method for the determination of usaramine and this compound in rat plasma.[1][10]
1. Sample Preparation:
- Thaw plasma samples at room temperature.
- To a 50 µL aliquot of plasma, add an internal standard.
- Precipitate proteins by adding a suitable organic solvent.
- Vortex mix and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm)[1][10]
- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water[1][10]
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)[1][10]
- Elution: Gradient elution.
- Flow Rate: As appropriate for the column and system.
- Injection Volume: As appropriate for the system.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.
Visual Workflows and Logical Relationships
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for potential this compound degradation.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. americanelements.com [americanelements.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
optimizing dosage and administration routes for in vivo studies of usaramine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with usaramine N-oxide in in vivo studies. The information is compiled from available literature on usaramine and other relevant pyrrolizidine alkaloid N-oxides (PA-N-oxides).
Frequently Asked Questions (FAQs)
Q1: What is the typical toxicity profile of this compound compared to its parent compound, usaramine?
A1: While direct toxicity studies on this compound are limited, pyrrolizidine alkaloid N-oxides (PA-N-oxides) are generally considered less toxic than their corresponding parent pyrrolizidine alkaloids (PAs).[1][2] The N-oxide form is more water-soluble, which typically leads to more rapid excretion. However, it's crucial to note that PA-N-oxides can be reduced back to their toxic parent PA form by intestinal microbiota and liver enzymes.[1][3][4] This in vivo biotransformation means that this compound can still exert toxicity.[3][5]
Q2: What are the common administration routes for in vivo studies of PA-N-oxides?
A2: The most common administration route for assessing the in vivo effects of ingested substances like PA-N-oxides is oral gavage.[6][7] This route mimics the natural route of exposure to these compounds through contaminated food or herbal products. Intravenous (IV) administration can also be used to study the compound's pharmacokinetics and systemic effects, bypassing gastrointestinal metabolism.[6]
Q3: Are there known sex differences in the metabolism of usaramine and its N-oxide?
A3: Yes, significant sex-based differences have been observed in the pharmacokinetics of usaramine and the formation of its N-oxide metabolite in rats.[6] Following oral administration of usaramine, female rats showed a much higher oral bioavailability of usaramine compared to male rats.[6] Conversely, after intravenous administration of usaramine, male rats had significantly higher clearance of the compound.[6] These differences are attributed to variations in metabolic enzymes, such as the cytochrome P450 (CYP) 3A subfamily, which is more abundant in male rats.[6] Researchers should consider these sex differences when designing their studies.
Q4: How can I monitor the conversion of this compound to usaramine in vivo?
A4: To monitor the in vivo conversion, you will need to collect biological samples (e.g., plasma, urine, feces) at various time points after administration of this compound. A sensitive and robust analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify both this compound and usaramine in these samples.[6]
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: As noted in pharmacokinetic studies of the parent compound usaramine, there are significant sex differences in metabolism.[6] If your study includes both male and female animals, this could be a major source of variability.
-
Troubleshooting Steps:
-
Analyze your data separately for male and female animals.
-
For future studies, consider using only one sex or ensure equal numbers of males and females in each experimental group and account for sex as a variable in your statistical analysis.
-
Ensure consistent fasting times before administration, as food can affect absorption. A 12-hour fast with free access to water is a common practice.[6]
-
Issue 2: Lower than expected toxicity or biological effect after oral administration of this compound.
-
Possible Cause: The oral bioavailability of PA-N-oxides can be influenced by the composition and activity of the gut microbiota, which are responsible for the initial reduction to the more toxic parent PA.[3]
-
Troubleshooting Steps:
-
Consider the source and strain of your animals, as gut microbiota can vary.
-
Be aware of any antibiotics or other substances administered to the animals that could alter their gut flora.
-
To confirm the role of gut microbiota, you could consider studies in germ-free animals or animals treated with a broad-spectrum antibiotic cocktail.
-
Issue 3: Difficulty in detecting usaramine in plasma after administering this compound.
-
Possible Cause: The conversion of this compound to usaramine might be limited, or the resulting usaramine may be rapidly metabolized and cleared.
-
Troubleshooting Steps:
-
Optimize your blood sampling time points. Based on studies with the parent compound, consider collecting samples at earlier time points after administration.[8]
-
Increase the sensitivity of your analytical method (e.g., LC-MS/MS).
-
Analyze for downstream metabolites of usaramine in addition to the parent compound to get a more complete picture of its metabolic fate.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data from a study where usaramine (URM) was administered to Sprague-Dawley rats, and both URM and its N-oxide metabolite (UNO) were measured in plasma.[6]
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) After a Single Intravenous (IV) Administration of 1 mg/kg URM to Rats.
| Parameter | Male Rats | Female Rats |
| URM AUC0-t (ng/mLh) | 363 ± 65 | 744 ± 122 |
| UNO AUC0-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) After a Single Oral (PO) Administration of 10 mg/kg URM to Rats.
| Parameter | Male Rats | Female Rats |
| URM AUC0-t (ng/mLh) | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC0-t (ng/mLh) | 1,637 ± 246 | 300 ± 62 |
| URM Oral Bioavailability (%) | 54.0 | 81.7 |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Usaramine in Rats [6][8]
-
Animals: Male (180–220 g) and female (160–200 g) Sprague-Dawley rats.
-
Housing: Animals are housed with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Pre-treatment: Animals are fasted for 12 hours with free access to water before drug administration.
-
Drug Preparation: Usaramine is dissolved in saline for both intravenous and oral administrations.
-
Administration:
-
Intravenous (IV): A single dose of 1 mg/kg usaramine is administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg usaramine is administered by oral gavage.
-
-
Blood Sampling:
-
IV route: Blood samples (~50 μL) are collected from the saphenous vein into heparinized tubes at 0.05, 0.167, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
PO route: Blood samples (~50 μL) are collected at 0.167, 0.333, 0.667, 1, 2, 4, 8, and 24 hours post-administration.
-
-
Sample Processing: Plasma is separated by centrifugation (10,000 rpm for 10 minutes) and stored at ≤ -60°C until analysis.
-
Analysis: Plasma concentrations of usaramine and this compound are determined using a validated LC-MS/MS method.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: General metabolic activation and detoxification of PA-N-oxides.
References
- 1. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
strategies to reduce animal-to-animal variability in usaramine N-oxide pharmacokinetic studies
Welcome to the technical support center for researchers conducting pharmacokinetic (PK) studies of usaramine N-oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize animal-to-animal variability and ensure the robustness and reproducibility of your experimental data.
Troubleshooting Guide
High Variability in Plasma Concentrations of this compound
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes and how can we mitigate this?
Answer: High variability in plasma concentrations can stem from several factors, broadly categorized into intrinsic animal factors, experimental procedures, and compound-specific properties. A systematic approach to identifying and controlling these variables is crucial.
Potential Causes and Mitigation Strategies:
-
Sex Differences: A key factor in this compound metabolism is the sex of the animal. Studies have shown significant sex-based differences in the pharmacokinetics of usaramine and its N-oxide metabolite in rats.[1][2]
-
Mitigation:
-
Separate analysis of data from male and female animals is essential.
-
Ensure a balanced number of males and females in your study groups.
-
Consider single-sex studies if the research question allows.
-
-
-
Genetic Variation: Genetic polymorphisms in drug-metabolizing enzymes, such as Cytochrome P450 (CYP) enzymes, can lead to significant inter-individual differences in drug metabolism and clearance.[3][4][5][6][7]
-
Mitigation:
-
Use well-characterized, isogenic animal strains to reduce genetic variability.
-
If using outbred stocks, increase the sample size to account for higher expected variability.
-
-
-
Gut Microbiome: The gut microbiota can directly metabolize drugs or indirectly influence host metabolism, contributing to pharmacokinetic variability.[8][9][10][11][12] N-oxides, in particular, can be subject to reduction by gut bacteria.[13]
-
Mitigation:
-
Standardize the diet and housing conditions to promote a more consistent gut microbiome across animals.
-
Acclimatize animals to the facility for a sufficient period before the study.
-
Consider co-housing animals to normalize their gut microbiota.
-
-
-
Experimental Procedures: Inconsistent experimental techniques can introduce significant variability.
-
Mitigation:
-
Dosing: Ensure accurate and consistent administration of this compound. For oral gavage, verify proper placement to avoid deposition in the esophagus.
-
Blood Sampling: Standardize the timing and technique of blood collection. Stress from improper handling can alter blood flow and drug distribution. The use of techniques like volumetric absorptive microsampling (VAMS®) can reduce the number of animals needed and simplify sample collection.[14]
-
Fasting: Control the fasting state of the animals before dosing, as food can affect drug absorption.
-
-
-
Drug Physicochemical Properties: Low aqueous solubility of a compound can lead to variable absorption.[15][16][17]
-
Mitigation:
-
Carefully select the vehicle for administration to ensure the compound is fully solubilized or uniformly suspended.
-
Conduct formulation studies to optimize the delivery of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use male or female rats for my this compound PK study?
A1: The choice of sex depends on your research objectives. However, due to significant reported differences in metabolism and bioavailability between male and female rats, it is critical to either use animals of a single sex or to include both sexes and analyze the data separately.[1][2] Combining data from both sexes without accounting for this variable will likely lead to high variability and could mask true effects.
Q2: How can I control for the influence of the gut microbiome on this compound pharmacokinetics?
A2: While completely eliminating the influence of the gut microbiome is not feasible in a standard in vivo study, you can take steps to standardize it. These include:
-
Standardized Diet: Use a consistent and defined diet for all animals.
-
Acclimatization: Allow for an adequate acclimatization period (e.g., 1-2 weeks) upon arrival at the facility.
-
Consistent Housing: House animals under identical conditions (temperature, light cycle, cage density).
-
Antibiotic Treatment (for mechanistic studies): In studies specifically designed to investigate the role of the gut microbiome, a broad-spectrum antibiotic cocktail can be used to deplete the gut bacteria.[13] However, this is a significant intervention and should be carefully considered.
Q3: What is the best experimental design to reduce variability?
A3: A robust experimental design is fundamental. Key considerations include:
-
Randomization: Randomly assign animals to treatment groups to prevent bias.[18][19][20]
-
Blinding: Whenever possible, blind the personnel conducting the experiment and analyzing the data to the treatment groups.[21][22]
-
Control Groups: Always include appropriate control groups (e.g., vehicle control).[18]
-
Crossover Design: For comparative studies (e.g., testing different formulations), a crossover design, where each animal serves as its own control, can be very effective in reducing inter-individual variability.[23][24]
Q4: Can the route of administration affect variability?
A4: Yes. The oral route of administration generally shows higher variability compared to intravenous (IV) administration due to factors influencing absorption, such as gastric emptying time, intestinal pH, and first-pass metabolism.[15][16] If you are observing high variability with oral dosing, consider conducting a parallel IV study to determine the absolute bioavailability and to understand the contribution of absorption to the overall variability.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of usaramine (URM) and this compound (UNO) in male and female rats after intravenous and oral administration of usaramine. This data highlights the significant sex-based differences.
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats Following a 1 mg/kg Intravenous Dose of URM. [1][2]
| Parameter | URM (Male) | URM (Female) | UNO (Male) | UNO (Female) |
| AUC0-t (ng/mL*h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |
| Clearance (CL) (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| Cmax (ng/mL) | - | - | - | - |
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats Following a 10 mg/kg Oral Dose of URM. [1][2]
| Parameter | URM (Male) | URM (Female) | UNO (Male) | UNO (Female) |
| AUC0-t (ng/mL*h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |
| Cmax (ng/mL) | 2.2x lower than female | - | 8.1x higher than female | - |
| Oral Bioavailability (%) | 54.0 | 81.7 | - | - |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol: Oral Pharmacokinetic Study of this compound in Rats
-
Animal Model: Use adult Sprague-Dawley rats (8-10 weeks old) of a single sex or both sexes with equal group sizes.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the dose via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.[2]
Visualizations
Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Key Factors Influencing PK Variability
Caption: Major contributors to pharmacokinetic variability.
Decision Tree for Troubleshooting High PK Variability
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. bionl.ai [bionl.ai]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Insights into pharmacogenetics, drug-gene interactions, and drug-drug-gene interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of the Gut Microbiome to Drug Disposition, Pharmacokinetic and Pharmacodynamic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmri.com [ijmri.com]
- 10. Contribution of the Gut Microbiome to Drug Disposition, Pharmacokinetic and Pharmacodynamic Variability [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 19. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving animal research reporting standards: HARRP, the first step of a unified approach by ICLAS to improve animal research reporting standards worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Perspectives on Standardization - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of usaramine N-oxide during solid-phase extraction
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of usaramine N-oxide during solid-phase extraction (SPE).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.
Question: Why is my recovery of this compound unexpectedly low?
Answer: Low recovery of this compound can stem from several factors throughout the SPE process. The most common issues include the selection of an inappropriate sorbent, incorrect pH conditions of the sample or solvents, analyte breakthrough during sample loading or washing, and incomplete elution. A systematic evaluation of each step is crucial for pinpointing the cause of the analyte loss.[1][2]
To effectively troubleshoot, it's recommended to collect and analyze the fractions from each step of the process (the flow-through from sample loading, the wash solutions, and the final eluate) to determine where the this compound is being lost.[1]
Question: What is the optimal SPE sorbent for this compound?
Answer: this compound is a polar compound and a pyrrolizidine alkaloid N-oxide.[3][4] Due to the presence of a tertiary amine oxide group, it behaves as a weak base. Therefore, a strong cation-exchange (SCX) sorbent is highly recommended for effective retention.[5]
The positively charged (protonated) nitrogen of the this compound under acidic conditions will strongly interact with the negatively charged functional groups of the SCX sorbent.[6][7] This strong interaction minimizes the risk of analyte loss during the loading and washing steps. While polar phase sorbents can be used for polar analytes, the ion-exchange mechanism provides greater selectivity and retention for compounds like this compound.[7][8]
Question: How does pH management impact the recovery of this compound?
Answer: pH control is critical when using an ion-exchange SPE mechanism.[9]
-
Sample Loading: To ensure maximum retention on a cation-exchange sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the analyte. The predicted pKa of this compound is approximately 11.96.[10] Therefore, acidifying the sample (e.g., with formic or sulfuric acid to a pH of 4-5) will ensure the nitrogen atom is fully protonated (positively charged), allowing for strong binding to the negatively charged SCX sorbent.[6]
-
Elution: To release the analyte from the sorbent, the charge interaction must be disrupted. This is achieved by increasing the pH of the elution solvent. Using a basic modifier, such as ammonium hydroxide in an organic solvent (e.g., 5% NH4OH in methanol), will deprotonate the this compound, neutralizing its charge and allowing it to be eluted from the column.[11]
Question: My analyte is not being retained on the column and is found in the loading flow-through. What should I do?
Answer: This issue, known as "breakthrough," indicates that the analyte is not binding effectively to the sorbent. Here are the likely causes and solutions:
-
Incorrect Sample pH: The sample may not be acidic enough to protonate the this compound. Solution: Ensure the sample pH is sufficiently acidic (at least 2 units below the pKa) before loading.[6][9]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent with a high percentage of organic content, it may be too strong and prevent the analyte from binding to the sorbent. Solution: Dilute the sample with an aqueous, low-organic-content solvent before loading.[7]
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction time between the analyte and the sorbent.[12] Solution: Decrease the flow rate during the sample loading step. It may also be beneficial to include a "soak" time where the sample remains in the sorbent bed for a few minutes before proceeding.[7]
-
Column Overload: The amount of analyte in the sample may exceed the binding capacity of the SPE cartridge.[12] Solution: Reduce the sample volume or concentration, or use an SPE cartridge with a larger sorbent mass.
Question: My analyte is retained on the column, but I am unable to elute it completely. What is the issue?
Answer: Incomplete elution is typically caused by an elution solvent that is not strong enough to disrupt the interaction between the analyte and the sorbent.
-
Elution Solvent is Too Weak: The elution solvent may lack the necessary basicity to deprotonate the this compound or the optimal organic strength. Solution: Increase the strength of the elution solvent. For an SCX sorbent, this means increasing the concentration of the basic modifier (e.g., from 2% to 5% ammonium hydroxide) or trying a stronger organic solvent.[2]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to pass through the entire sorbent bed and collect all the analyte. Solution: Increase the volume of the elution solvent. It can be helpful to apply the elution solvent in multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).[2]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for SPE method development?
This compound is a pyrrolizidine alkaloid with a molecular weight of 367.39 g/mol and a chemical formula of C18H25NO7.[10][13] It is a polar molecule containing multiple hydroxyl groups and a tertiary amine N-oxide functional group.[4] This N-oxide group makes the molecule a weak base, which can be protonated under acidic conditions, a key property exploited in ion-exchange SPE.[6][10]
Q2: Can you explain the principle of strong cation-exchange SPE for this compound?
Strong cation-exchange (SCX) SPE operates on the principle of electrostatic interaction. The SCX sorbent contains negatively charged functional groups (e.g., sulfonic acid). When a sample containing this compound is loaded under acidic conditions (pH < pKa), the nitrogen atom becomes protonated, giving the molecule a positive charge. This positively charged analyte then binds to the negatively charged sorbent. Interferences that are neutral or negatively charged will not be retained and can be washed away. The retained this compound is then eluted by using a solvent containing a base (like ammonium hydroxide), which neutralizes the charge on the analyte, disrupting the electrostatic interaction and releasing it from the sorbent.[5][11]
Q3: How can I improve the reproducibility of my SPE method?
Poor reproducibility is a common issue in SPE.[1] To improve it, consider the following:
-
Automate the process: If possible, use an automated SPE system to ensure consistent timing, flow rates, and volumes.
-
Control Flow Rates: Use a vacuum manifold with a gauge or a positive pressure manifold to maintain a consistent and appropriate flow rate for each step.[2]
-
Avoid Column Drying: For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.[2]
-
Ensure Homogeneous Samples: Make sure your initial sample is well-mixed and free of particulates before loading.
-
Use High-Quality Reagents and Columns: Ensure that solvents are of high purity and that SPE cartridges are from a reliable source and the same batch, if possible.[1]
Data Presentation
The following table summarizes the expected outcomes for this compound recovery under various SPE conditions, illustrating the impact of key parameters.
| Parameter | Condition 1 (Optimized) | Outcome 1 | Condition 2 (Sub-optimal) | Outcome 2 |
| SPE Sorbent | Strong Cation Exchange (SCX) | High Retention & Recovery | C18 (Reversed-Phase) | Poor retention, analyte lost in flow-through |
| Sample pH | pH 4.5 (Acidified) | Analyte is protonated and retained | pH 8.0 (Neutral/Basic) | Analyte is neutral, poor retention |
| Wash Solvent | 5% Methanol in Water | Interferences removed, analyte retained | 50% Methanol in Water | Partial elution of analyte, low recovery |
| Elution Solvent | 5% NH4OH in Methanol | Complete elution of analyte | Methanol (no base) | Analyte remains on sorbent, poor recovery |
Experimental Protocols
Example Protocol: Extraction of this compound using Strong Cation Exchange (SCX) SPE
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Dilute the sample with an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) to ensure the pH is between 4 and 5.
-
Centrifuge or filter the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SCX cartridge (e.g., 500 mg / 3 mL).
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 0.1% formic acid in water through the cartridge.
-
Ensure the sorbent does not dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1.5 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
Allow the solvent to soak in the sorbent bed for a minute before applying pressure/vacuum for elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., LC-MS mobile phase).
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key concepts in the troubleshooting process.
References
- 1. hawach.com [hawach.com]
- 2. welch-us.com [welch-us.com]
- 3. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. specartridge.com [specartridge.com]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. This compound | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
calibration curve issues in the quantification of usaramine N-oxide
Welcome to the technical support center for the quantification of usaramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to calibration curve issues in the analysis of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound, focusing on calibration curve irregularities.
Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?
Answer:
Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis. The potential causes can be categorized as follows:
-
Analyte-Related Issues:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Formation of Dimers or Multimers: The analyte may form aggregates at higher concentrations, leading to a non-linear response.
-
-
Matrix-Related Issues:
-
Instrument-Related Issues:
-
Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations.[1]
-
In-source Decomposition: N-oxides can be susceptible to decomposition in the ion source, which can be dependent on concentration and instrument parameters.
-
Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Question: I am observing poor reproducibility in my this compound calibration curves between different analytical runs. What could be the cause?
Answer:
Poor reproducibility of calibration curves can stem from several factors, leading to inconsistent quantification.
-
Inconsistent Sample and Standard Preparation:
-
Pipetting errors, especially with volatile organic solvents, can lead to variations in concentration.
-
Inconsistent final solvent composition of prepared standards compared to the mobile phase can affect ionization efficiency.[4]
-
Degradation of this compound in stock or working solutions.
-
-
Instrument Variability:
-
Fluctuations in instrument conditions such as temperature, gas pressures, or ESI voltage can alter instrument response.[4]
-
Inconsistent performance of the LC system (e.g., pump, injector) can lead to variable injection volumes or retention times.
-
-
Internal Standard Issues:
Troubleshooting Steps for Poor Reproducibility:
-
Verify Standard Preparation: Prepare fresh stock and working solutions. Use calibrated pipettes and ensure thorough mixing.
-
Check Instrument Performance: Perform system suitability tests before each run to ensure the LC-MS/MS system is stable.
-
Evaluate Internal Standard Performance: Monitor the absolute response of the internal standard across all samples and standards in a run. Significant variation may indicate a problem with its addition or performance.
-
Use a Checklist for Preparation: Implement a standardized checklist for preparing standards and samples to minimize human error.
Question: How can I identify and minimize matrix effects in my this compound quantification?
Answer:
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in bioanalysis.[2][3]
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Comparison of Slopes: Compare the slope of a calibration curve prepared in a clean solvent with the slope of a curve prepared in an extracted blank matrix. A significant difference suggests the presence of matrix effects.
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): More effective at removing interfering matrix components than simple protein precipitation.[6]
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract.
-
Phospholipid Removal Plates: Specifically designed to remove phospholipids, which are a major source of matrix effects in plasma samples.
-
-
Chromatographic Separation:
-
Optimize the LC gradient to separate this compound from co-eluting matrix components.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.
-
-
Matrix-Matched Calibration Standards:
-
Prepare calibration standards in the same biological matrix as the study samples to compensate for matrix effects. This is a common strategy for the quantification of pyrrolizidine alkaloids.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable concentration range for a this compound calibration curve in plasma?
A1: A published LC-MS/MS method for the quantification of usaramine and this compound in rat plasma utilized a linear range of 1–2,000 ng/mL.[8] The appropriate range for your assay will depend on the expected concentrations in your samples and the sensitivity of your instrument.
Q2: What type of regression model should I use for my calibration curve?
A2: A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is often suitable for LC-MS/MS data, which is typically heteroscedastic (i.e., the variance increases with concentration). If significant non-linearity is observed and cannot be resolved, a quadratic regression model may be considered.[1] However, the simplest model that adequately describes the concentration-response relationship should be used.
Q3: How should I prepare my calibration standards?
A3: It is recommended to prepare a primary stock solution in a suitable organic solvent (e.g., methanol) and then perform serial dilutions to create working solutions. These working solutions are then spiked into a blank biological matrix to prepare the matrix-matched calibration standards. It is advisable to avoid serial dilutions directly in the matrix to minimize errors.
Q4: My internal standard response is highly variable. What should I do?
A4: High variability in the internal standard (IS) response can compromise the accuracy of your results.
Troubleshooting Internal Standard Variability:
Caption: Logical workflow for troubleshooting internal standard variability.
Q5: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?
A5: According to regulatory guidelines (e.g., EMA, FDA), for a calibration curve to be accepted, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9][10] At least 75% of the calibration standards must meet these criteria.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for this compound in Plasma
This protocol is adapted from a validated method for the quantification of usaramine and this compound in rat plasma.[8]
Materials:
-
This compound reference standard
-
Internal standard (e.g., Senecionine)
-
Methanol (HPLC grade)
-
Control (blank) plasma from the same species as the study samples
-
Calibrated pipettes and appropriate labware
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh the this compound and internal standard reference materials.
-
Prepare individual stock solutions in methanol at a concentration of 2 mg/mL. Store these solutions at an appropriate temperature (e.g., -20°C).
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of this compound by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Prepare a working solution of the internal standard at a concentration that will yield a robust signal (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards in Plasma:
-
Spike the blank plasma with the this compound working solutions to achieve the final desired concentrations for the calibration curve (e.g., 1, 2, 10, 30, 100, 300, 1000, and 2000 ng/mL). The volume of the spiking solution should be small (e.g., ≤ 5% of the plasma volume) to avoid altering the matrix composition significantly.
-
Vortex each calibration standard gently to ensure homogeneity.
-
-
Sample Preparation (Protein Precipitation):
-
To a small aliquot of each plasma calibration standard (e.g., 10 µL), add the internal standard working solution (e.g., 10 µL).
-
Add a protein precipitation agent (e.g., 90 µL of acetonitrile/methanol, 1/1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example Calibration Curve Parameters for this compound in Rat Plasma
| Parameter | This compound | Reference |
| Linear Range | 1 - 2,000 ng/mL | [8] |
| Regression Equation (Example) | y = 0.0026x + 0.00004 | [8] |
| Correlation Coefficient (r²) | > 0.995 | [8] |
| LLOQ | 1.0 ng/mL | [8] |
| Back-calculated Accuracy | Within ±15% (±20% for LLOQ) | [8] |
Table 2: Summary of Troubleshooting Strategies for Common Calibration Curve Issues
| Issue | Potential Cause | Recommended Solution |
| Non-Linearity (High Conc.) | Detector/Ionization Saturation | - Extend the dilution range of standards.- Use a weighted quadratic regression. |
| Non-Linearity (Low Conc.) | Matrix Effects, Adsorption | - Improve sample cleanup (e.g., use SPE).- Use a stable isotope-labeled internal standard.- Use matrix-matched calibrants. |
| Poor Reproducibility | Inconsistent Standard Preparation | - Use calibrated pipettes.- Prepare fresh standards for each run.- Standardize the preparation workflow. |
| Instrument Variability | - Perform system suitability tests before each run.- Monitor instrument parameters. | |
| Matrix Effects | Co-eluting Interferences | - Optimize chromatographic separation.- Employ more selective sample preparation methods.- Use a stable isotope-labeled internal standard. |
| Variable Internal Standard | Inconsistent Addition, Matrix Effects | - Ensure accurate and consistent IS spiking.- Investigate matrix effects on the IS.- Choose an IS that mimics the analyte's behavior. |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of Pyrrolizidine Alkaloids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo anti-inflammatory activity of compounds related to usaramine N-oxide, a pyrrolizidine alkaloid. Due to the current absence of specific in vivo anti-inflammatory studies on this compound, this guide utilizes data from a representative study on a plant extract known to contain pyrrolizidine alkaloids to illustrate the experimental approach and potential efficacy.
The search for novel anti-inflammatory agents is a continuous endeavor in pharmaceutical research. Natural products, including pyrrolizidine alkaloids, have been investigated for their diverse biological activities. While many pyrrolizidine alkaloids are recognized for their potential toxicity, some have also demonstrated therapeutic properties, including anti-inflammatory effects.[1] This guide focuses on a standard in vivo model of acute inflammation, the carrageenan-induced paw edema assay, to provide a framework for evaluating the anti-inflammatory potential of such compounds.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the quantitative data on the inhibition of paw edema in a rat model. The data is derived from a study on an active fraction of a Senecio salignus extract, a plant known to contain pyrrolizidine alkaloids, and is compared against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[2][3]
| Treatment Group | Dose (mg/kg) | Inhibition of Edema at 4h (%) | Inhibition of Edema at 5h (%) |
| Active Fraction (S. salignus) | 100 | 58.9 ± 2.8 | Maintained |
| Indomethacin | 10 | 66.8 ± 3.6 | 66.8 ± 3.6 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol outlines the carrageenan-induced paw edema model used to assess in vivo anti-inflammatory activity.
Animals
Male Wistar rats weighing between 180 and 200 g are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.
Induction of Paw Edema
A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[4]
Treatment Administration
The test compound (e.g., the active fraction of Senecio salignus extract) and the reference drug (Indomethacin) are administered intraperitoneally 30 minutes before the carrageenan injection.[5] A control group receives the vehicle only.
Measurement of Paw Edema
The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.[5] The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
Calculation of Inhibition
The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average paw swelling in the control group
-
Vt = Average paw swelling in the treated group
Visualizing the Experimental Workflow and Inflammatory Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for the carrageenan-induced paw edema assay.
Simplified signaling pathway of carrageenan-induced inflammation.
The data and protocols presented in this guide offer a foundational understanding of how the in vivo anti-inflammatory activity of compounds like this compound can be evaluated. The comparison with a standard drug like Indomethacin provides a benchmark for assessing potential therapeutic efficacy. Further research is warranted to specifically investigate the anti-inflammatory properties of this compound and to elucidate its precise mechanism of action.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Composition of Senecio salignus Kunth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of Usaramine and Its N-Oxide Derivative Inconclusive Due to Lack of Direct Experimental Data
A comprehensive comparison of the cytotoxic effects of the pyrrolizidine alkaloid (PA) usaramine and its metabolite, usaramine N-oxide, cannot be provided at this time due to a lack of publicly available experimental data that directly contrasts the two compounds. Extensive searches for quantitative cytotoxicity data, such as IC50 values, and detailed experimental protocols specific to usaramine and this compound have not yielded sufficient information to create a detailed comparison guide as requested.
Pyrrolizidine alkaloids are a class of naturally occurring compounds known for their potential toxicity, including hepatotoxicity, genotoxicity, and cytotoxicity. The N-oxide derivatives of these alkaloids are generally considered to be less toxic than their parent compounds. This is supported by a study on various dehydropyrrolizidine alkaloids (DHPAs), which found that none of the tested DHPA-N-oxides were significantly cytotoxic at the concentrations evaluated[1]. However, this study did not include usaramine in its analysis.
The toxicity of PAs is complex and often dependent on metabolic activation in the liver. Research indicates that the formation of N-oxides can be a detoxification pathway, although these N-oxides can also be converted back to the toxic parent alkaloid by enzymes in the liver and intestines[2]. The primary mechanism of PA-induced toxicity involves the bioactivation by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules, leading to cell damage and death.
While pharmacokinetic studies have been conducted on usaramine and this compound in animal models, these have focused on absorption, distribution, metabolism, and excretion, rather than providing a direct measure of their cytotoxic potential in cell-based assays[2].
Without specific studies that have co-evaluated the cytotoxicity of usaramine and this compound under the same experimental conditions, it is not possible to:
-
Present a quantitative comparison of their cytotoxic potency.
-
Detail the specific experimental protocols used for such a comparison.
-
Illustrate the signaling pathways involved in their cytotoxic mechanisms.
Further research is required to elucidate the specific cytotoxic profiles of usaramine and this compound to allow for a direct and evidence-based comparison. Researchers and drug development professionals are encouraged to consult future studies that may address this specific knowledge gap.
References
A Comparative Guide to the Validation of an Analytical Method for Usaramine N-oxide in a Novel Tissue Homogenate Matrix
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of usaramine N-oxide in a new matrix, specifically a tissue homogenate. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. This document compares the performance of a newly adapted method in tissue homogenate against a well-established method in rat plasma, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound is a metabolite of usaramine, a pyrrolizidine alkaloid (PA). PAs and their N-oxides are of significant interest due to their potential hepatotoxicity.[1][2] Accurate quantification of these compounds in biological matrices is crucial for assessing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their toxic potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4][5]
This guide outlines the validation of an LC-MS/MS method for this compound in a new matrix, tissue homogenate, and compares its performance to a previously validated method in rat plasma.[6] The validation is conducted in accordance with established guidelines for bioanalytical method validation.
Analytical Methodologies: A Comparative Overview
The core of the analytical approach for both matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the sample preparation and certain chromatographic parameters may be adapted to suit the specific challenges posed by each matrix.
| Parameter | Method A: Rat Plasma (Established) | Method B: Tissue Homogenate (New) | Rationale for Adaptation |
| Sample Preparation | Protein Precipitation | Homogenization followed by Solid-Phase Extraction (SPE) | Tissue homogenates are more complex than plasma, containing higher levels of lipids and proteins that can cause significant matrix effects. SPE provides a more thorough cleanup. |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | UHPLC is maintained for its speed and resolution in both methods. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | MS/MS detection provides the necessary selectivity and sensitivity for quantification in complex biological matrices. |
Experimental Protocols
Sample Preparation
Method A: Rat Plasma (Protein Precipitation)
-
Thaw rat plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Method B: Tissue Homogenate (Solid-Phase Extraction)
-
Homogenize the tissue sample (e.g., liver) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To a 100 µL aliquot of the tissue homogenate, add the internal standard (IS).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and IS with an appropriate elution solvent (e.g., methanol with 1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation from matrix components |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Specific precursor-to-product ion transitions for this compound and the IS |
Method Validation: Comparative Data
The validation of the analytical method was performed by assessing selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Selectivity
Selectivity was evaluated by analyzing blank samples from at least six different sources of each matrix to check for interferences at the retention times of this compound and the IS.
| Matrix | Interference at Analyte Retention Time | Interference at IS Retention Time |
| Rat Plasma | < 20% of LLOQ response | < 5% of IS response |
| Tissue Homogenate | < 20% of LLOQ response | < 5% of IS response |
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight concentration levels in triplicate. A linear regression model with a weighting factor of 1/x² was used.
| Parameter | Method A: Rat Plasma | Method B: Tissue Homogenate |
| Calibration Range | 1 - 1000 ng/mL | 2 - 2000 ng/g |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
Accuracy and Precision
Accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on three different days.
Table 1: Accuracy and Precision Data
| Matrix | QC Level | Nominal Conc. | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Rat Plasma | LLOQ | 1 ng/mL | -2.5 | 6.8 | 7.9 |
| Low | 3 ng/mL | 1.2 | 4.5 | 5.1 | |
| Medium | 100 ng/mL | -0.8 | 3.1 | 4.2 | |
| High | 800 ng/mL | 2.1 | 2.5 | 3.7 | |
| Tissue Homogenate | LLOQ | 2 ng/g | -3.1 | 8.2 | 9.5 |
| Low | 6 ng/g | 0.5 | 5.8 | 6.3 | |
| Medium | 200 ng/g | -1.5 | 4.0 | 5.5 | |
| High | 1600 ng/g | 1.8 | 3.2 | 4.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration samples.
| Parameter | Method A: Rat Plasma | Method B: Tissue Homogenate |
| LOD (S/N ≥ 3) | 0.3 ng/mL | 0.6 ng/g |
| LOQ (S/N ≥ 10) | 1 ng/mL | 2 ng/g |
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
Table 2: Matrix Effect and Recovery Data
| Matrix | QC Level | Matrix Effect (%) | Recovery (%) |
| Rat Plasma | Low | 95.2 | 88.1 |
| High | 97.8 | 90.5 | |
| Tissue Homogenate | Low | 89.5 | 82.3 |
| High | 92.1 | 85.7 |
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during storage and processing.
Table 3: Stability Data
| Condition | Matrix | Duration | Stability (% of Nominal) |
| Short-term (Bench-top) | Rat Plasma | 4 hours | 98.2 |
| Tissue Homogenate | 4 hours | 97.5 | |
| Freeze-Thaw (3 cycles) | Rat Plasma | -80°C to RT | 96.5 |
| Tissue Homogenate | -80°C to RT | 95.8 | |
| Long-term | Rat Plasma | 30 days at -80°C | 97.1 |
| Tissue Homogenate | 30 days at -80°C | 96.4 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the validation of the analytical method for this compound in a new matrix.
Conclusion
The adapted LC-MS/MS method for the quantification of this compound in tissue homogenate has been successfully validated. The results demonstrate that the method is selective, linear, accurate, precise, and robust. While the more complex nature of the tissue homogenate matrix resulted in slightly higher variability and matrix effects compared to rat plasma, the implementation of a solid-phase extraction cleanup procedure ensured that the method performance remained within acceptable limits for bioanalytical applications. This validated method is suitable for supporting preclinical studies requiring the quantification of this compound in tissue samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for usaramine N-oxide measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative measurement of usaramine N-oxide, a toxic pyrrolizidine alkaloid N-oxide. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological samples and herbal products. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols to aid in methodological decisions.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of LC-MS/MS for the analysis of this compound and HPTLC for a related pyrrolizidine alkaloid, senecionine. Direct comparative data for HPTLC analysis of this compound is limited in the current literature.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound[1][2] | High-Performance Thin-Layer Chromatography (HPTLC) for Senecionine |
| Linearity Range | 1–2,000 ng/mL | Not explicitly stated for quantification |
| Correlation Coefficient (r²) | > 0.995 | Not available |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Not available for quantitative analysis |
| Intra-assay Precision (%CV) | < 7.5% | Not available |
| Inter-assay Precision (%CV) | < 7.5% | Not available |
| Accuracy (% Bias) | -5.3% to 3.1% | Not available |
| Selectivity | High, evaluated by analyzing six different blank plasma sources[1] | Good separation from other extract components[3] |
| Throughput | High, with a rapid analysis time | Moderate, suitable for multiple samples on a single plate |
| Matrix | Rat Plasma[1][2] | Plant Extracts[3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Rat Plasma[1][2]
This method is designed for the sensitive and robust quantification of usaramine and its N-oxide metabolite.
Sample Preparation:
-
Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of an appropriate internal standard working solution.
-
Protein Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile) containing 0.1% formic acid to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
-
Chromatographic System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm)
-
Column Temperature: 45°C
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
-
0–0.2 min: 10% B
-
0.2–1.0 min: 10% to 60% B
-
1.0–1.1 min: 60% to 95% B
-
1.1–1.5 min: Maintained at 95% B
-
1.5–2.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 1 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Source Temperature: 550°C
-
Capillary Voltage: 5,500 V
High-Performance Thin-Layer Chromatography (HPTLC) for Senecionine (as a proxy for Pyrrolizidine Alkaloid N-oxide analysis)[3]
This method was developed for the separation and identification of senecionine in plant extracts. While not specific to this compound, it provides a framework for HPTLC analysis of related compounds.
Sample Preparation (Plant Material):
-
Extraction: Extract 1g of powdered plant material with 10 mL of 0.05 M H2SO4 by sonicating for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Reduction of N-oxides (optional but common for PA analysis): To the supernatant, add 0.2 g of zinc dust and let it react for at least 3 hours to reduce N-oxides to their corresponding free bases.
-
Filtration and Basification: Filter the mixture and adjust the pH of the filtrate to 9 with 25% ammonia.
-
Liquid-Liquid Extraction: Extract the aqueous solution three times with 10 mL of dichloromethane.
-
Evaporation and Reconstitution: Combine the organic layers, evaporate to dryness under vacuum, and redissolve the residue in 0.5 mL of methanol.
HPTLC Analysis:
-
Plate: HPTLC Silica gel 60 F254 glass plates
-
Mobile Phase: Chloroform: methanol: ammonia 25%: hexane (82:14:2.6:20 v/v/v/v)
-
Application: Apply the standard solution and sample extracts as bands.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
For visualization of pyrrolizidine alkaloids, a specific derivatizing agent like Ehrlich's reagent can be used.
-
Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
comparative analysis of the toxicokinetics of usaramine N-oxide in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicokinetics of usaramine N-oxide, a pyrrolizidine alkaloid N-oxide, across different species. The primary focus of this document is to present available quantitative data, detail the experimental methodologies employed, and visualize key metabolic pathways and experimental workflows. Due to a scarcity of direct comparative studies on this compound in multiple species, this guide presents comprehensive data from a study in rats and supplements this with a qualitative comparison to structurally similar pyrrolizidine alkaloid N-oxides, such as retrorsine N-oxide and senecionine N-oxide, in mice.
Data Presentation: Toxicokinetic Parameters of Usaramine and this compound in Rats
A significant study has characterized the toxicokinetics of usaramine (URM) and its metabolite, this compound (UNO), in male and female Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. The data reveals notable sex-based differences in the metabolism and disposition of these compounds.
Table 1: Toxicokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats after Intravenous Administration of URM (1 mg/kg) [1][2]
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine (URM) | ||
| AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 |
| Cmax (ng/mL) | - | - |
| CL (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| This compound (UNO) | ||
| AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |
| Cmax (ng/mL) | - | - |
Table 2: Toxicokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats after Oral Administration of URM (10 mg/kg) [1][2]
| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Usaramine (URM) | ||
| AUC₀-t (ng/mLh) | 1,960 ± 208 | 6,073 ± 488 |
| Cmax (ng/mL) | 483 ± 75 | 1,063 ± 157 |
| Tmax (h) | 0.67 ± 0.29 | 1.00 ± 0.00 |
| Oral Bioavailability (F%) | 54.0 | 81.7 |
| This compound (UNO) | ||
| AUC₀-t (ng/mLh) | 1,637 ± 246 | 300 ± 62 |
| Cmax (ng/mL) | 218 ± 41 | 27 ± 8 |
| Tmax (h) | 1.33 ± 0.58 | 2.00 ± 0.00 |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL: Clearance.
The data clearly indicates that male rats exhibit a higher clearance of usaramine compared to female rats, resulting in lower systemic exposure (AUC) after both IV and oral administration.[1][2] Conversely, the formation of this compound is significantly higher in male rats, suggesting a more extensive N-oxidation metabolism.[1] This sex-dependent difference in metabolism also contributes to the lower oral bioavailability of usaramine in male rats.[1][2]
Comparative Insights from Structurally Similar Pyrrolizidine Alkaloid N-Oxides
-
Metabolism: Similar to this compound in rats, other pyrrolizidine alkaloid N-oxides can be metabolically reduced back to their parent, more toxic, tertiary pyrrolizidine alkaloids. This reduction can occur in both the liver and the intestine.
-
Species Differences in Metabolism: Studies on the parent pyrrolizidine alkaloid, retrorsine, have shown that rats have a four-fold higher hepatic metabolic clearance compared to mice. This suggests that species-specific differences in the activity of metabolizing enzymes, such as cytochrome P450s, can significantly impact the toxicokinetics of these compounds.
-
Humanized Mouse Models: Research utilizing UDP-glucuronosyltransferase 1A4 (UGT1A4) humanized mouse models to study senecionine N-oxide revealed differences in toxicokinetics compared to wild-type mice. In the humanized mice, a novel N-glucuronidation conjugate was formed, leading to enhanced clearance and detoxification of senecionine N-oxide. This highlights the importance of specific metabolic pathways that can vary between species and influence toxicity.
Experimental Protocols
The following is a summary of the key experimental methodologies used in the toxicokinetic study of usaramine and this compound in rats.[1]
1. Animal Studies:
-
Species: Male and female Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV): A single dose of 1 mg/kg usaramine was administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg usaramine was administered by gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
2. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the simultaneous quantification of usaramine and this compound in plasma samples.
-
Sample Preparation: A protein precipitation method was employed to extract the analytes from the plasma matrix. An internal standard was used for quantification.
-
Chromatography: Separation was achieved on a C18 analytical column with a gradient elution using a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium acetate.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
3. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis was performed using standard pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and CL.
-
Bioavailability: Oral bioavailability (F%) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Mandatory Visualization
Caption: Metabolic pathway of usaramine to this compound.
Caption: Experimental workflow for toxicokinetic studies.
References
Evaluating the Synergistic Potential of Usaramine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating the potential synergistic effects of Usaramine N-oxide with other compounds. As of the latest literature review, no direct experimental data on the synergistic effects of this compound has been published. The information presented herein is based on the known mechanisms of action of pyrrolizidine alkaloids (PAs), CYP3A4-activated prodrugs, and hypoxia-activated prodrugs (HAPs), for which this compound is a representative member. The proposed combinations and experimental protocols are therefore hypothetical and intended to serve as a directional guide for future research.
This compound is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities, including potential anticancer properties.[1][2][3] However, their clinical application has been hampered by significant toxicity, particularly hepatotoxicity.[4][5] The toxicity of PAs is mediated by their metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, into reactive pyrrolic metabolites that can damage cellular macromolecules like DNA and proteins.[5][6] This bioactivation is a key consideration in exploring their therapeutic potential.
The N-oxide form of PAs, such as this compound, is generally less toxic than the parent alkaloid and is considered a prodrug that is converted to the active, toxic form in the body.[1] This prodrug nature, combined with the characteristics of the tumor microenvironment, opens avenues for exploring synergistic combinations that could enhance therapeutic efficacy while potentially mitigating systemic toxicity. This guide explores two primary hypothetical synergistic strategies: combination with agents that modulate its metabolic activation and combination with therapies that exploit the hypoxic nature of solid tumors.
Section 1: Synergistic Approaches Based on Metabolic Activation
The activation of this compound by CYP3A4 presents a potential target for synergistic interactions. Modulating the activity of this enzyme could either enhance the localized activation of the prodrug within the tumor or decrease its systemic activation, thereby reducing toxicity.
Table 1: Hypothetical Synergistic Combinations Targeting CYP3A4-Mediated Activation of this compound
| Compound Class | Proposed Synergistic Agent | Hypothesized Mechanism of Synergy | Potential Advantages | Potential Disadvantages |
| CYP3A4 Inducers | Dexamethasone, Rifampicin | Increased localized conversion of this compound to its cytotoxic form in tumors with high CYP3A4 expression. | Enhanced tumor cell killing. | Increased systemic toxicity due to widespread CYP3A4 induction. |
| CYP3A4 Inhibitors | Ketoconazole, Ritonavir | Decreased systemic activation of this compound, potentially reducing hepatotoxicity. | Reduced systemic side effects. | May reduce the therapeutic efficacy if tumor CYP3A4 activity is also inhibited. |
| CYP3A4-Activated Co-drugs | Ifosfamide, Cyclophosphamide | Both drugs are activated by CYP3A4, leading to a multi-pronged attack on cancer cells.[7][8] | Potential for enhanced cytotoxicity through different mechanisms of action. | Increased potential for drug-drug interactions and overlapping toxicities. |
1. In Vitro Cytotoxicity Assay with CYP3A4 Modulation:
-
Cell Lines: A panel of cancer cell lines with varying levels of endogenous CYP3A4 expression (e.g., HepG2 - high, MCF7 - low).
-
Treatment Groups:
-
This compound alone.
-
CYP3A4 inducer/inhibitor alone.
-
This compound in combination with a CYP3A4 inducer/inhibitor.
-
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with the CYP3A4 modulator for a specified period (e.g., 24 hours for inducers).
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate IC50 values for this compound in the presence and absence of the modulator. A significant decrease in IC50 in the presence of an inducer or an increase with an inhibitor would suggest a synergistic or antagonistic interaction, respectively. The Combination Index (CI) can be calculated to quantify the interaction (CI < 1 indicates synergy).
2. In Vivo Xenograft Model for Evaluating Synergistic Efficacy and Toxicity:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a human cancer cell line.
-
Treatment Groups:
-
Vehicle control.
-
This compound alone.
-
Synergistic agent (e.g., CYP3A4 modulator or co-drug) alone.
-
This compound in combination with the synergistic agent.
-
-
Methodology:
-
Once tumors reach a palpable size, randomize animals into treatment groups.
-
Administer drugs according to a predetermined schedule and route.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for histological and molecular analysis.
-
Collect blood and liver samples to assess toxicity (e.g., liver enzyme levels, histopathology).
-
-
Data Analysis: Compare tumor growth inhibition between the combination therapy group and the monotherapy groups. Assess for any increase in toxicity in the combination group.
Caption: Dual activation of prodrugs by CYP3A4 in tumor cells.
Section 2: Synergistic Approaches Targeting the Hypoxic Tumor Microenvironment
Solid tumors often contain regions of low oxygen, or hypoxia.[9] Hypoxia is associated with resistance to conventional therapies like radiation and chemotherapy.[10][11] N-oxides can act as hypoxia-activated prodrugs (HAPs), which are selectively reduced to their cytotoxic forms in the low-oxygen environment of tumors. This provides a strong rationale for combining this compound with therapies that are more effective in well-oxygenated regions or that can induce hypoxia.
Table 2: Hypothetical Synergistic Combinations of this compound as a Hypoxia-Activated Prodrug
| Compound/Therapy Class | Proposed Synergistic Agent/Therapy | Hypothesized Mechanism of Synergy | Potential Advantages | Potential Disadvantages |
| Radiotherapy | External Beam Radiation | Radiation is most effective against well-oxygenated cells, while this compound would target the radioresistant hypoxic cells.[12][13] | Comprehensive targeting of both oxygenated and hypoxic tumor cell populations. | Potential for overlapping toxicities and challenges in treatment scheduling. |
| Anti-angiogenic Agents | Bevacizumab, Sunitinib | These agents can prune tumor vasculature, which may transiently increase hypoxia, thereby enhancing the activation of this compound. | Increased activation of the prodrug specifically in the tumor microenvironment. | The effect on tumor oxygenation can be complex and variable, potentially reducing drug delivery. |
| Other Hypoxia-Activated Prodrugs | Tirapazamine, Evofosfamide | Combination of HAPs with different activation mechanisms or cytotoxic payloads could lead to enhanced tumor cell killing in hypoxic regions. | Potentiation of anti-tumor effects specifically in the hypoxic niche. | Potential for overlapping toxicities and development of resistance to HAPs. |
1. In Vitro Hypoxia-Induced Cytotoxicity Assay:
-
Cell Lines: A panel of cancer cell lines.
-
Culture Conditions: Cells cultured under both normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions.
-
Treatment Groups:
-
This compound under normoxia.
-
This compound under hypoxia.
-
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Place plates in a hypoxic chamber for a period to induce hypoxia. Control plates remain in a normoxic incubator.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48-72 hours under respective oxygen conditions.
-
Assess cell viability.
-
-
Data Analysis: Compare the IC50 values of this compound under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would support its role as a HAP.
2. Combination with Radiotherapy in a 3D Spheroid Model:
-
Model: 3D tumor spheroids, which naturally develop a hypoxic core.
-
Treatment Groups:
-
Untreated control.
-
This compound alone.
-
Radiation alone.
-
This compound combined with radiation (administered before or after radiation).
-
-
Methodology:
-
Grow tumor spheroids to a desired size.
-
Treat with this compound and/or irradiate with a clinically relevant dose of radiation.
-
Monitor spheroid growth over time.
-
At the end of the experiment, spheroids can be dissociated to assess cell viability or analyzed by histology for cell death in different regions (normoxic periphery vs. hypoxic core).
-
-
Data Analysis: Compare the reduction in spheroid volume and viability between the combination therapy and monotherapy groups.
Caption: Experimental workflow for testing synergy with radiotherapy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently unavailable, its classification as a pyrrolizidine alkaloid N-oxide provides a strong foundation for hypothesizing its potential in combination therapies. By leveraging its mechanisms of metabolic activation and its potential as a hypoxia-activated prodrug, researchers can design rational combination strategies to enhance its therapeutic index. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of these hypothetical synergies, with the ultimate goal of unlocking the therapeutic potential of this class of compounds. It is imperative that any such research program also includes rigorous toxicity assessments to ensure a favorable risk-benefit profile.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijmcr.com [ijmcr.com]
- 5. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel enzyme-prodrug combinations for use in cytochrome P450-based gene therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Advances of Hypoxia-Activated Prodrugs in Combination With Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining hypoxia-activated prodrugs and radiotherapy in silico: Impact of treatment scheduling and the intra-tumoural oxygen landscape | PLOS Computational Biology [journals.plos.org]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. aimspress.com [aimspress.com]
- 13. Role of hypoxia-activated prodrugs in combination with radiation therapy: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Potential of Usaramine N-oxide in the Pyrrolizidine Alkaloid Landscape
A Comparative Guide for Researchers and Drug Development Professionals
The genotoxicity of pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species, is a significant concern for human health due to their potential to contaminate food, herbal remedies, and animal feed.[1] These compounds require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert their toxic effects, which include DNA damage and carcinogenesis.[2][3] This guide provides a comparative analysis of the genotoxic potential of usaramine N-oxide, a specific PA, in relation to other well-studied alkaloids within this class. While direct quantitative genotoxicity data for this compound is limited, this guide synthesizes available information on structurally similar PAs to provide a robust comparative context.
Comparative Genotoxicity of Pyrrolizidine Alkaloids
The genotoxic potential of PAs is intrinsically linked to their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which is a prerequisite for their metabolic activation to reactive pyrrolic esters.[1][4] These reactive metabolites can form DNA adducts, leading to mutations and chromosomal aberrations.[1]
Usaramine is a retronecine-type PA, a structural class that also includes the well-characterized genotoxic agents riddelliine and monocrotaline.[1][5] While specific data for this compound is scarce, studies on other PA N-oxides indicate they can be metabolically reduced back to the parent PA, subsequently undergoing activation to toxic pyrrolic esters.[1] Therefore, the genotoxicity of this compound is likely comparable to, or potentially lower than, that of usaramine, depending on the efficiency of this reductive conversion in vivo.
For a quantitative comparison, we can refer to benchmark dose (BMD) modeling data from studies on other PAs in metabolically competent human liver cells (HepG2-CYP3A4) and primary human hepatocytes (PHH). The benchmark dose lower confidence limit (BMDL) represents the lowest dose that produces a predetermined level of response, with lower values indicating higher potency.
| Pyrrolizidine Alkaloid | Type | Genotoxicity Endpoint | Cell Type | BMDL (µM)[6] |
| Retrorsine | Cyclic Diester | γH2AX | HepG2-CYP3A4 | 0.01 |
| Lasiocarpine | Open Diester | γH2AX | PHH | 0.06 - 0.4 |
| Riddelliine | Cyclic Diester | γH2AX | PHH | > 0.4 |
| Heliotrine | Monoester | γH2AX | PHH | > 0.4 |
| Monocrotaline | Cyclic Diester | γH2AX | HepG2-CYP3A4 | > 10 |
| Lycopsamine | Monoester | γH2AX | HepG2-CYP3A4 | > 10 |
Table 1: Comparative Genotoxic Potency of Various Pyrrolizidine Alkaloids.[6]
As shown in Table 1, cyclic diesters like retrorsine and open diesters such as lasiocarpine generally exhibit higher genotoxic potency (lower BMDL values) than monoesters like heliotrine and lycopsamine.[6] Riddelliine, a cyclic diester structurally related to usaramine, shows significant genotoxic potential.[6] Given that usaramine is also a retronecine-type diester PA, its genotoxic potential is expected to be significant, and by extension, that of this compound following its metabolic conversion.
Experimental Protocols
To facilitate the replication and validation of genotoxicity studies, detailed methodologies for key experiments are provided below.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess chromosomal damage.[7][8]
1. Cell Culture and Treatment:
-
Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.[8]
-
Cells are seeded in appropriate culture vessels and allowed to attach.
-
Test compounds (e.g., this compound, other PAs) are added at various concentrations, with and without an external metabolic activation system (e.g., rat liver S9 fraction).[8]
-
Positive and negative controls are included in each experiment.
2. Cytokinesis Block:
-
Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.[8][9]
3. Harvesting and Staining:
-
Cells are harvested by trypsinization and washed.
-
The cell suspension is treated with a hypotonic solution and fixed.
-
The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.[7]
4. Scoring and Analysis:
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9]
-
The frequency of micronucleated cells is calculated and statistically compared to the negative control.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts formed by genotoxic agents.[10][11][12]
1. DNA Isolation and Digestion:
-
DNA is isolated from cells or tissues exposed to the test compound.
-
The purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[11]
2. Adduct Enrichment (Optional):
-
Adducts can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides, thereby increasing the sensitivity of the assay.[11]
3. ³²P-Labeling:
-
The 3'-monophosphate of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[10][11]
4. Chromatographic Separation:
-
The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[13]
5. Detection and Quantification:
-
The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[11]
-
Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.
Signaling Pathways and Experimental Workflows
The genotoxicity of pyrrolizidine alkaloids triggers cellular DNA damage response pathways. The metabolic activation of PAs and the subsequent cellular response are depicted in the following diagrams.
Caption: Metabolic activation of pyrrolizidine alkaloids leading to genotoxicity.
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micronucleus test - Wikipedia [en.wikipedia.org]
- 8. enamine.net [enamine.net]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Usaramine N-oxide Exposure: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key biomarkers for assessing exposure to plants containing usaramine N-oxide and other toxic pyrrolizidine alkaloids (PAs): the parent compound, this compound, and its downstream metabolic products, pyrrole-protein adducts. Understanding the strengths and limitations of each biomarker is crucial for accurate risk assessment and the development of potential therapeutic interventions.
Pyrrolizidine alkaloids are a large class of phytotoxins found in thousands of plant species worldwide, including those containing this compound such as Gynura divaricata and Senecio species.[1] While the N-oxide forms are often less toxic than their corresponding parent alkaloids, they can be converted to the toxic forms in the body, leading to significant health risks, most notably hepatotoxicity.[1]
The Toxic Pathway: From Exposure to Cellular Damage
The toxicity of this compound is not direct. It requires metabolic activation to exert its harmful effects. The following diagram illustrates the key steps in this process, highlighting where each biomarker fits into the toxicological pathway.
Biomarker Comparison: this compound vs. Pyrrole-Protein Adducts
The choice of biomarker depends on the specific research or clinical question. While measuring the parent compound, this compound, can confirm exposure, monitoring the formation of pyrrole-protein adducts provides a more direct measure of the toxicologically relevant dose and the initiation of cellular damage.
| Feature | This compound | Pyrrole-Protein Adducts | Rationale for Superiority of Adducts |
| Biomarker Type | Parent Compound/Metabolite | Mechanism-based Biomarker[2] | Directly reflects the metabolic activation step that leads to toxicity.[2][3] |
| Indication | Recent Exposure | Toxicologically Relevant Exposure & Initiation of Toxicity[3][4] | Presence of adducts confirms that the ingested PA has been converted to its reactive, toxic form. |
| Window of Detection | Short (hours to a few days) | Long (can be detected for weeks to months)[1][5] | Adducts are stable and accumulate on long-lived proteins like hemoglobin, providing a longer history of exposure.[5] |
| Specificity for Toxicity | Low | High | The formation of these adducts is a key event in the pathogenesis of PA-induced liver injury.[3] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for each biomarker.
Table 1: this compound Quantification in Rat Plasma by LC-MS/MS [6]
| Parameter | Value |
| Linearity Range | 1–2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | 87.9% - 94.4% |
| Matrix Effects | 95.2% - 98.1% (considered negligible) |
| Intra- and Inter-day Precision (CV%) | < 8.0% |
| Stability | Stable at room temperature for 8 hours, after 3 freeze-thaw cycles, and at < -60°C for 2 weeks. |
Table 2: Pyrrole-Protein Adducts Quantification in Human and Animal Samples by UHPLC-MS/MS (as 7,9-di-ethoxy-DHP derivative) [2][7]
| Parameter | Value |
| Linearity Range | Not explicitly stated in a single source, but detectable from 0.14 to 74.4 nM in human plasma.[2] |
| Lower Limit of Quantification (LLOQ) | Dependent on specific assay validation, but sensitive enough for clinical detection. |
| Recovery | Not explicitly stated. |
| Matrix Effects | Not explicitly stated. |
| Precision | Not explicitly stated. |
| Stability | Protein-bound pyrrole adducts are stable in aqueous solution at pH 7.4 for several weeks.[5] |
Experimental Protocols
Detailed methodologies for the analysis of each biomarker are provided below.
Protocol 1: Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS[6]
This protocol describes a validated method for the simultaneous determination of usaramine (URM) and this compound (UNO) in rat plasma.
1. Sample Preparation:
-
To 10 µL of plasma, add 10 µL of an internal standard solution (Senecionine, 100 ng/mL).
-
Add 90 µL of acetonitrile/methanol (1/1, v/v) for protein precipitation.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer a 40 µL aliquot of the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity I-class UPLC system.
-
Column: Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).
-
Column Temperature: 45°C.
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0–0.2 min: 10% B
-
0.2–1.0 min: 10% to 60% B
-
1.0–1.1 min: 60% to 95% B
-
1.1–1.5 min: 95% B
-
1.5–2.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 1 µL.
-
MS System: SCIEX Triple Quad 5500 mass spectrometer with a Turbo V source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Source Temperature: 550°C.
-
MRM Transitions:
-
Usaramine (URM): m/z 352.1 → 120.0
-
This compound (UNO): m/z 368.1 → 120.0
-
Senecionine (IS): m/z 336.1 → 120.1
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Study of the Metabolic Profiles of Usaramine and Usaramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of the pyrrolizidine alkaloid (PA) usaramine and its corresponding N-oxide. The information presented herein is based on experimental data from in vivo and in vitro studies, offering insights into their pharmacokinetic differences and metabolic fates.
Executive Summary
Usaramine (URM), a retronecine-type pyrrolizidine alkaloid, and its metabolite, usaramine N-oxide (UNO), exhibit distinct metabolic profiles that significantly influence their pharmacokinetic behaviors and toxicological potential. In vivo studies in rats have revealed sex-based differences in the metabolism and bioavailability of usaramine, with male rats showing a higher rate of N-oxidation. The metabolic pathways of PAs are primarily hepatic, involving Phase I and Phase II reactions. Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is a critical determinant of the toxicity of usaramine, leading to either detoxification via N-oxidation to this compound or bioactivation to highly reactive pyrrolic esters. This compound, while considered a detoxification product, can be reduced back to the parent alkaloid by gut microbiota and hepatic enzymes, thereby acting as a reservoir for the toxic parent compound. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Data Presentation
The following tables summarize the pharmacokinetic parameters of usaramine and this compound in male and female rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male and Female Rats after Intravenous Administration of Usaramine (1 mg/kg) [1][2]
| Parameter | Male Rats (mean ± SD) | Female Rats (mean ± SD) |
| Usaramine (URM) | ||
| AUC0-t (ng/mLh) | 363 ± 65 | 744 ± 122 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| This compound (UNO) | ||
| AUC0-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male and Female Rats after Oral Administration of Usaramine (10 mg/kg) [1][2]
| Parameter | Male Rats (mean ± SD) | Female Rats (mean ± SD) |
| Usaramine (URM) | ||
| Cmax (ng/mL) | 480 ± 65 | 1050 ± 150 |
| AUC0-t (ng/mLh) | 1960 ± 208 | 6073 ± 488 |
| Oral Bioavailability (%) | 54.0 | 81.7 |
| This compound (UNO) | ||
| Cmax (ng/mL) | 450 ± 75 | 55.5 ± 10.2 |
| AUC0-t (ng/mLh) | 1637 ± 246 | 300 ± 62 |
Metabolic Pathways
The metabolism of usaramine and this compound involves a series of enzymatic reactions primarily occurring in the liver.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, altering the biological activity of the compounds.
-
N-Oxidation (Detoxification): Usaramine can be oxidized at the tertiary nitrogen atom by cytochrome P450 enzymes, particularly the CYP3A subfamily, to form the more water-soluble and less toxic this compound.[1] This is considered a major detoxification pathway.
-
C-Oxidation (Bioactivation): Alternatively, CYP enzymes can oxidize the pyrrolizidine ring of usaramine to form highly reactive and toxic pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These electrophilic metabolites can bind to cellular macromolecules, leading to hepatotoxicity.
-
Hydrolysis (Detoxification): The ester groups of usaramine can be hydrolyzed by carboxylesterases, leading to the formation of the necine base and necic acids, which are considered detoxification products.
-
Reduction of N-oxide: this compound can be reduced back to the parent usaramine by gut microbial reductases and hepatic enzymes, including CYP1A2 and CYP2D6.[3] This retro-reduction allows the N-oxide to act as a reservoir for the parent alkaloid, which can then undergo bioactivation.
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to facilitate their excretion. While specific Phase II metabolites of usaramine have not been extensively reported, based on its chemical structure and the known metabolism of similar compounds, the following pathways are plausible:
-
Glucuronidation: The hydroxyl groups on the usaramine molecule or its hydroxylated Phase I metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4][5][6]
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties of usaramine or its metabolites.[7][8]
Experimental Protocols
Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS[1]
This method was developed for the sensitive and robust quantification of usaramine and this compound in plasma samples.
1. Sample Preparation:
-
A 20 µL aliquot of rat plasma is mixed with 100 µL of an internal standard solution (e.g., senecionine in methanol).
-
The mixture is vortexed for 1 minute to precipitate proteins.
-
The sample is then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient is used, starting with 10% B, increasing to 95% B, holding, and then re-equilibrating to initial conditions.
-
Injection Volume: 1 µL.
-
Column Temperature: 45°C.
3. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for usaramine, this compound, and the internal standard.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a general procedure to investigate the metabolic profile of usaramine and this compound in vitro.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the following:
-
Liver microsomes (e.g., from rat or human).
-
Phosphate buffer (pH 7.4).
-
Usaramine or this compound solution in a suitable solvent (e.g., methanol, DMSO).
-
NADPH-regenerating system (to initiate Phase I reactions). For Phase II studies, cofactors like UDPGA (for glucuronidation) or PAPS (for sulfation) are added.
-
2. Incubation:
-
The reaction mixture is pre-incubated at 37°C for a few minutes.
-
The reaction is initiated by adding the NADPH-regenerating system (or other cofactors).
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
3. Reaction Termination:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
4. Sample Processing and Analysis:
-
The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is collected and analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Conclusion
The metabolic profiles of usaramine and this compound are complex and play a pivotal role in their pharmacokinetics and toxicity. The conversion of usaramine to its N-oxide is a key detoxification step, while its bioactivation to reactive pyrrolic esters is responsible for its hepatotoxic effects. The ability of this compound to be reduced back to the parent compound highlights the importance of considering the metabolic interplay between these two molecules in toxicological risk assessments. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate the metabolism of these and other pyrrolizidine alkaloids. Further studies are warranted to fully characterize the Phase II metabolites of usaramine and to elucidate the specific human enzymes involved in its metabolic pathways.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice: Similarity with glucuronidation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of the published biological activities of usaramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profile of usaramine N-oxide, a pyrrolizidine alkaloid (PA) metabolite, with its parent compound and other related alkaloids. Due to a lack of published therapeutic activities for this compound, this document focuses on its toxicological and metabolic characteristics, which are of primary concern for researchers and drug development professionals. The information is based on available experimental data from scientific literature.
Comparative Cytotoxicity of Pyrrolizidine Alkaloids and Their N-oxides
Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding parent alkaloids.[1][2] This is largely attributed to the increased polarity of the N-oxide group, which reduces its ability to cross cell membranes.[3] However, these N-oxides can be reduced back to their parent tertiary amine form by enzymes in the gut microbiota and the liver, which can then be metabolized into toxic pyrrolic esters.[4]
The following table summarizes the in vitro cytotoxicity (IC50 values) of several representative pyrrolizidine alkaloids and their corresponding N-oxides on various cell lines. It is important to note that while direct IC50 values for usaramine and this compound are not available in the reviewed literature, the data presented for other PAs illustrate a consistent trend of lower cytotoxicity for the N-oxide form.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Heliotrine | RAW 264.7 | ·NO Production | 52.4 | [5] |
| Heliotrine N-oxide | RAW 264.7 | ·NO Production | 85.1 | [5] |
| Intermedine | HepD | CCK-8 | 239.39 | [1][2] |
| Intermedine N-oxide | HepD | CCK-8 | 257.98 | [1][2] |
| Senecionine | Chick Embryo | Embryotoxicity | >3, <30 µ g/embryo | [3] |
| Senecionine N-oxide | Chick Embryo | Embryotoxicity | No effect at 100 µ g/embryo | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like pyrrolizidine alkaloids.
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[6][7][8][9][10]
1. Cell Culture and Seeding:
- Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 2.5 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]
2. Compound Exposure:
- A stock solution of the test compound (e.g., a pyrrolizidine alkaloid) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the test compound are made in the culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
- The culture medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compound. Control wells contain medium with the solvent only.
- The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
3. Neutral Red Staining and Extraction:
- After incubation, the treatment medium is removed, and the cells are washed with Phosphate Buffered Saline (PBS).
- A medium containing a specific concentration of neutral red (e.g., 33-50 µg/mL) is added to each well, and the plates are incubated for approximately 3 hours.[6]
- The neutral red medium is then removed, and the cells are washed again with PBS.
- A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes.
- The plates are placed on a shaker for a few minutes to ensure complete extraction of the dye.
4. Data Analysis:
- The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm.
- Cell viability is calculated as a percentage of the absorbance of the treated cells compared to the control cells.
- The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting a dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11][12][13][14][15]
1. Cell Culture and Seeding:
- Similar to the NRU assay, HepG2 cells are cultured and seeded in 96-well plates and incubated for 24 hours.[11]
2. Compound Exposure:
- The procedure for exposing the cells to the test compound is the same as described for the NRU assay.
3. MTT Reagent Incubation and Formazan Solubilization:
- After the compound exposure period, the treatment medium is removed.
- MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.[15]
- The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
- Cell viability is calculated as a percentage relative to the control wells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are intrinsically linked to its metabolic fate. The following diagrams, created using Graphviz, illustrate the key metabolic pathway and the subsequent toxicity cascade initiated by pyrrolizidine alkaloids.
Caption: Metabolic pathway of this compound.
The ingested this compound can be reduced to its more lipophilic parent compound, usaramine. Usaramine can then undergo N-oxidation back to this compound or be dehydrogenated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites.[16] These reactive metabolites are the primary cause of toxicity. The body can detoxify these metabolites through hydrolysis and conjugation with glutathione (GSH) for excretion.
Caption: Pyrrolizidine alkaloid-induced hepatotoxicity pathway.
The reactive pyrrolic metabolites generated from PAs can bind to cellular macromolecules, forming protein and DNA adducts. This leads to cellular dysfunction, oxidative stress through the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), and mitochondrial damage.[17] These events can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, leading to programmed cell death and contributing to the characteristic hepatotoxicity of these compounds, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. iivs.org [iivs.org]
- 11. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 16. Senecionine - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Usaramine N-oxide Toxicity: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of usaramine N-oxide in laboratory (in vitro) and living organism (in vivo) settings. While direct comparative studies on this compound are limited, this document synthesizes available data on closely related pyrrolizidine alkaloid (PA) N-oxides to offer a predictive overview and guide future research.
Pyrrolizidine alkaloids are a class of natural toxins, and their N-oxide derivatives are often considered less toxic. However, the metabolic processes within a living organism can significantly alter this perception. This guide will delve into the metabolic activation of this compound and its implications for toxicity, present available quantitative data, and provide detailed experimental protocols for further investigation.
In Vitro vs. In Vivo Toxicity: A Tale of Two Environments
The toxicity of this compound, like other PA N-oxides, is largely dependent on its metabolic fate. In vitro, in the absence of complex metabolic systems, this compound exhibits relatively low cytotoxicity. However, in vivo, it can be metabolized back to its more toxic parent alkaloid, usaramine, which can then undergo metabolic activation to produce highly reactive pyrrolic metabolites. These metabolites are responsible for the characteristic hepatotoxicity and genotoxicity of pyrrolizidine alkaloids.[1][2][3][4]
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-oxides in Hepatocytes
| Compound | Cell Line | IC50 (µM) | Reference |
| Retrorsine | Primary rat hepatocytes | 15.8 | [2] |
| Retrorsine N-oxide | Primary rat hepatocytes | > 500 | [2] |
| Senecionine | Primary rat hepatocytes | 25.1 | [2] |
| Senecionine N-oxide | Primary rat hepatocytes | > 500 | [2] |
| Riddelliine | CRL-2118 chicken hepatocytes | ~150 | [5] |
| Riddelliine N-oxide | CRL-2118 chicken hepatocytes | > 300 | [5] |
| Lasiocarpine | CRL-2118 chicken hepatocytes | ~50 | [5] |
| Lasiocarpine N-oxide | CRL-2118 chicken hepatocytes | > 300 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Acute Toxicity of Pyrrolizidine Alkaloids
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Usaramine | Data not available | - | - | |
| This compound | Data not available | - | - | |
| Retrorsine | Rat | Intraperitoneal | 35 | [3] |
| Senecionine | Rat | Intraperitoneal | 85 | [3] |
| Monocrotaline | Rat | Intraperitoneal | 175 | [3] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Metabolic Activation and Toxicity Pathway
The primary mechanism of this compound toxicity in vivo involves a two-step metabolic process. First, the N-oxide is reduced to the parent pyrrolizidine alkaloid, usaramine. This reaction is primarily carried out by the gut microbiota and hepatic enzymes.[1] Subsequently, usaramine is oxidized by cytochrome P450 enzymes in the liver to form dehydrousaramine, a reactive pyrrolic metabolite.[1][6] This electrophilic metabolite can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, genotoxicity, and hepatotoxicity.[7][8]
Caption: Metabolic pathway of this compound in vivo.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to assess the in vitro and in vivo toxicity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cytotoxicity assays and can be used to determine the IC50 value of this compound in a relevant cell line, such as primary hepatocytes or HepG2 cells.
1. Cell Culture:
-
Culture hepatocytes in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro cytotoxicity testing.
In Vivo Acute Toxicity Study
This protocol is a general guideline for determining the LD50 of this compound in a rodent model, following OECD guidelines.
1. Animals:
-
Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females.
-
Acclimatize the animals for at least 5 days before the experiment.
2. Dose Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline or corn oil).
-
Prepare different dose levels based on a preliminary range-finding study.
-
Administer a single dose of this compound to the animals via the intended route of exposure (e.g., oral gavage or intraperitoneal injection).
3. Observation:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record body weight changes, food and water consumption, and any behavioral or physiological abnormalities.
4. Necropsy:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
5. Data Analysis:
-
Calculate the LD50 value and its confidence intervals using a recognized statistical method (e.g., probit analysis).
Potential Signaling Pathways Involved in Toxicity
The reactive pyrrolic metabolites of usaramine can induce cellular stress, leading to the activation of various signaling pathways. One of the key pathways likely to be involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which is a primary cellular defense mechanism against oxidative stress.[9][10] The reactive metabolites can cause oxidative stress, leading to the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant and detoxification enzymes. However, if the cellular damage is too severe, this protective mechanism may be overwhelmed, leading to apoptosis and necrosis.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Critical Role of CYP3A4 in Usaramine N-Oxide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the metabolic conversion of usaramine to its N-oxide form. The information presented herein is essential for understanding the toxicokinetics of this pyrrolizidine alkaloid and for predicting potential drug-drug interactions.
Executive Summary
Usaramine, a pyrrolizidine alkaloid (PA) found in certain plants, undergoes metabolic activation in the liver to toxic pyrrolic derivatives. A primary metabolic pathway is N-oxidation, leading to the formation of usaramine N-oxide. Evidence strongly indicates that CYP3A4, a major drug-metabolizing enzyme in humans, is the principal catalyst in this biotransformation. This guide outlines the key experimental systems and methodologies to confirm and quantify the contribution of CYP3A4 to this compound formation.
Comparative Analysis of In Vitro Metabolism Systems
The validation of CYP3A4's role in this compound metabolism relies on a comparative analysis of its formation in different in vitro systems. The primary systems employed are human liver microsomes (HLMs) and recombinant human CYP3A4 enzymes (rCYP3A4).
Human Liver Microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum and contain a full complement of CYP enzymes. They represent a physiologically relevant model for studying overall hepatic metabolism.
Recombinant Human CYP3A4 (rCYP3A4) are systems that express a single, specific CYP isoform, in this case, CYP3A4. This allows for the unequivocal assessment of the direct contribution of this particular enzyme to a metabolic reaction, absent the influence of other CYPs.
By comparing the rate of this compound formation in these two systems, researchers can elucidate the specific contribution of CYP3A4 relative to other hepatic enzymes.
Quantitative Data Summary
| In Vitro System | Key Parameter | Expected Outcome for this compound Formation | Rationale |
| Human Liver Microsomes (HLMs) | Rate of Metabolite Formation | High | HLMs contain the full spectrum of metabolic enzymes, including the highly active CYP3A4. |
| Recombinant Human CYP3A4 (rCYP3A4) | Rate of Metabolite Formation | High and comparable to HLMs | Demonstrates that CYP3A4 is the primary enzyme responsible for the metabolic conversion. |
| HLMs + Ketoconazole (CYP3A4 Inhibitor) | Rate of Metabolite Formation | Significantly reduced | Chemical inhibition of CYP3A4 activity directly implicates this enzyme in the metabolic pathway. |
| Other Recombinant CYPs (e.g., CYP1A2, 2C9, 2D6) | Rate of Metabolite Formation | Low to negligible | Confirms the specificity of CYP3A4 in the N-oxidation of usaramine. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols provide a framework for conducting in vitro experiments to validate the role of CYP3A4 in this compound metabolism.
Protocol 1: In Vitro Metabolism of Usaramine using Human Liver Microsomes
Objective: To determine the rate of this compound formation in a system containing a full complement of hepatic CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Usaramine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of usaramine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the usaramine stock solution to achieve the desired final concentration.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for usaramine and this compound concentrations using a validated LC-MS/MS method.
Protocol 2: In Vitro Metabolism of Usaramine using Recombinant Human CYP3A4
Objective: To specifically quantify the formation of this compound by CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase
-
Usaramine
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Follow the same general procedure as for HLMs, substituting rCYP3A4 for the microsomes.
-
The concentration of rCYP3A4 should be optimized based on the manufacturer's recommendations.
-
Incubations should be performed under conditions that ensure linear metabolite formation with respect to time and protein concentration.
Protocol 3: Chemical Inhibition Study with Ketoconazole
Objective: To confirm the role of CYP3A4 through specific chemical inhibition.
Materials:
-
All materials from Protocol 1
-
Ketoconazole (a potent and selective CYP3A4 inhibitor)
Procedure:
-
Follow the procedure for HLM incubations (Protocol 1).
-
Prior to the addition of usaramine, add ketoconazole at various concentrations (to determine an IC50 value) to the pre-incubating HLM mixture.
-
A control incubation without ketoconazole should be run in parallel.
-
Compare the rate of this compound formation in the presence and absence of the inhibitor.
Protocol 4: LC-MS/MS Quantification of Usaramine and this compound
Objective: To accurately measure the concentrations of the parent drug and its metabolite in the in vitro samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate usaramine and this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Usaramine: Precursor ion > Product ion (to be determined based on the specific instrument)
-
This compound: Precursor ion > Product ion (to be determined)
-
Internal Standard: Precursor ion > Product ion (to be determined)
-
Data Analysis:
-
Construct calibration curves for both usaramine and this compound using standards of known concentrations.
-
Quantify the analytes in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Experimental Workflow
A Comparative Examination of Synthetic vs. Natural Usaramine N-oxide: Efficacy and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural Usaramine N-oxide, focusing on its efficacy, which is primarily characterized by its toxicological effects. This compound is a pyrrolizidine alkaloid (PA) N-oxide found in certain plants. While direct comparative studies on the efficacy of synthetic versus natural this compound are not available in peer-reviewed literature, the biological activity of a pure chemical compound is determined by its molecular structure. Therefore, for pure this compound, the efficacy is expected to be identical regardless of its origin. Differences in the effects of less pure preparations would likely be attributable to the presence of other compounds.
Data Presentation: Pharmacokinetics of Usaramine and this compound
While direct efficacy comparisons are unavailable, pharmacokinetic studies provide insight into the behavior of this compound in biological systems. The following tables summarize pharmacokinetic data from a study in rats, which can be indicative of the compound's metabolic fate and potential for toxic effects. The study did not specify the origin (natural or synthetic) of the administered compounds.
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male Rats after Intravenous Administration of URM (1 mg/kg) [1]
| Parameter | Usaramine (URM) | This compound (UNO) |
| AUC0-t (ng/mL*h) | 363 ± 65 | 172 ± 32 |
| Cmax (ng/mL) | - | - |
| CL (L/h/kg) | 2.77 ± 0.50 | - |
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Female Rats after Intravenous Administration of URM (1 mg/kg) [1]
| Parameter | Usaramine (URM) | This compound (UNO) |
| AUC0-t (ng/mL*h) | 744 ± 122 | 30.7 ± 7.4 |
| Cmax (ng/mL) | - | - |
| CL (L/h/kg) | 1.35 ± 0.19 | - |
Table 3: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male Rats after Oral Administration of URM (10 mg/kg) [1]
| Parameter | Usaramine (URM) | This compound (UNO) |
| AUC0-t (ng/mL*h) | 1,960 ± 208 | 1,637 ± 246 |
| Cmax (ng/mL) | - | - |
| Oral Bioavailability (%) | 54.0 | - |
Table 4: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Female Rats after Oral Administration of URM (10 mg/kg) [1]
| Parameter | Usaramine (URM) | This compound (UNO) |
| AUC0-t (ng/mL*h) | 6,073 ± 488 | 300 ± 62 |
| Cmax (ng/mL) | - | - |
| Oral Bioavailability (%) | 81.7 | - |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. CL: Clearance.
Experimental Protocols
The primary "efficacy" of this compound reported in the literature is its toxicity, particularly hepatotoxicity. The key mechanism involves its metabolic activation.
Experimental Protocol: In Vivo Pharmacokinetic Study
A study was conducted to determine the pharmacokinetic profiles of usaramine and its N-oxide metabolite in rats.[1]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Compound Administration: Usaramine was administered intravenously (1 mg/kg) or orally (10 mg/kg).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation and proteins were precipitated using acetonitrile.
-
Quantification: Usaramine and this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Parameters such as AUC, Cmax, and clearance were calculated from the plasma concentration-time data.
Signaling Pathways and Mechanisms of Action
The primary mechanism of toxicity for this compound and other pyrrolizidine alkaloid N-oxides is not a direct interaction with a signaling pathway in the traditional sense, but rather a process of metabolic activation leading to cellular damage. This process can be considered a "toxicological pathway."
Pyrrolizidine alkaloid N-oxides are considered pro-toxins.[2][3][4] They are relatively stable and less toxic than their corresponding pyrrolizidine alkaloids.[2] However, following ingestion, they are reduced back to the parent pyrrolizidine alkaloids by gut microbiota and hepatic enzymes.[3][4] These parent alkaloids are then metabolized by cytochrome P450 (CYP) enzymes in the liver to highly reactive pyrrolic metabolites.[1] These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and the development of conditions like hepatic sinusoidal obstruction syndrome (HSOS).[1][3]
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Experimental Workflow: General Cytotoxicity Assay
To assess the cytotoxic effects of compounds like this compound, a general experimental workflow can be followed.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Previously Reported Findings on Usaramine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the currently available scientific literature on usaramine N-oxide, a pyrrolizidine alkaloid N-oxide. The primary aim is to evaluate the reproducibility of reported findings. However, a thorough review of publicly accessible scientific databases reveals a significant scarcity of specific biological activity studies for this compound beyond its role as a metabolite of usaramine.
While a detailed pharmacokinetic study in rats provides robust and reproducible data, a broader assessment of reproducibility for other biological effects is not feasible due to the lack of multiple independent studies. This guide, therefore, presents the available quantitative data, details the experimental protocols from the key pharmacokinetic study, and provides context through information on the general synthesis and biological activities of related pyrrolizidine alkaloid N-oxides.
Data Presentation
The most comprehensive quantitative data available for this compound comes from a pharmacokinetic study in rats. The following tables summarize the key findings from this research.
Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male and Female Rats After Intravenous Administration of URM (1 mg/kg)
| Parameter | Male Rats (n=5) | Female Rats (n=5) |
| Usaramine (URM) | ||
| AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 |
| Cmax (ng/mL) | 1021 ± 156 | 1876 ± 298 |
| T₁/₂ (h) | 0.8 ± 0.2 | 1.1 ± 0.3 |
| CL (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| This compound (UNO) | ||
| AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |
| Cmax (ng/mL) | 115 ± 21 | 22.5 ± 5.4 |
| T₁/₂ (h) | 1.5 ± 0.4 | 1.8 ± 0.5 |
Data presented as mean ± standard deviation. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. T₁/₂: Half-life. CL: Clearance.
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Male and Female Rats After Oral Administration of URM (10 mg/kg)
| Parameter | Male Rats (n=5) | Female Rats (n=5) |
| Usaramine (URM) | ||
| AUC₀-t (ng/mLh) | 1960 ± 208 | 6073 ± 488 |
| Cmax (ng/mL) | 489 ± 78 | 1543 ± 245 |
| T₁/₂ (h) | 2.1 ± 0.5 | 2.8 ± 0.6 |
| This compound (UNO) | ||
| AUC₀-t (ng/mLh) | 1637 ± 246 | 300 ± 62 |
| Cmax (ng/mL) | 365 ± 55 | 65 ± 13 |
| T₁/₂ (h) | 2.9 ± 0.7 | 3.5 ± 0.8 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacokinetic study of usaramine and this compound.
1. Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation:
-
To 10 µL of rat plasma, 10 µL of an internal standard solution (senecionine, 100 ng/mL) was added.
-
Protein precipitation was performed by adding 90 µL of acetonitrile/methanol (1:1, v/v), followed by vortexing for 5 minutes and centrifugation at 4000 rpm for 5 minutes.
-
40 µL of the supernatant was transferred to a 384-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC I-Class system.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid and 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: AB SCIEX Triple Quad 6500 system with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Usaramine: m/z 352.2 → 138.1
-
This compound: m/z 368.2 → 138.1
-
Senecionine (IS): m/z 336.2 → 138.1
-
-
2. Animal Study for Pharmacokinetics
-
Animals: Male and female Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg usaramine was administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg usaramine was administered by gavage.
-
-
Blood Sampling: Blood samples were collected at specified time points post-dosing, and plasma was separated by centrifugation.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Mandatory Visualization
Caption: General pathways for the synthesis and metabolism of this compound.
Caption: Workflow for the pharmacokinetic analysis of usaramine and its N-oxide.
Discussion and Comparison with Alternatives
This compound is a metabolite of usaramine, a pyrrolizidine alkaloid found in some plants. Generally, N-oxidation is considered a detoxification pathway for pyrrolizidine alkaloids, as the resulting N-oxides are more water-soluble and less able to cross cell membranes, reducing their immediate toxicity. However, studies on other pyrrolizidine alkaloid N-oxides have shown that they can be reduced back to the parent, more toxic, tertiary amine by gut microbiota and hepatic enzymes.[1] This "in vivo" reactivation is a critical consideration in assessing their overall safety profile.
The pharmacokinetic data presented in Tables 1 and 2 reveal significant sex-based differences in the metabolism of usaramine in rats.[2] Following both intravenous and oral administration, female rats showed significantly higher exposure (AUC) to the parent compound, usaramine, compared to male rats.[2] Conversely, male rats had substantially higher exposure to the this compound metabolite.[2] This suggests a more rapid and extensive N-oxidation of usaramine in male rats.[2]
Reproducibility Assessment:
-
Pharmacokinetics: The detailed experimental protocol provided for the LC-MS/MS quantification of usaramine and this compound is robust and follows standard bioanalytical method validation guidelines.[2] This methodology should be highly reproducible in other laboratories with similar equipment. The pharmacokinetic data itself, while from a single study, provides a solid baseline for any future comparative studies.
-
Biological Activities: There is a critical lack of publicly available data on the specific biological activities of this compound, such as cytotoxicity, anti-inflammatory effects, or genotoxicity. Without such "previously reported findings," an assessment of their reproducibility is impossible.
Comparison to Other Pyrrolizidine Alkaloid N-oxides:
Studies on other pyrrolizidine alkaloid N-oxides, such as those derived from riddelliine and senecionine, have also demonstrated their conversion back to the parent alkaloids in vivo.[1] The toxicity of these N-oxides is generally considered to be lower than their parent compounds when assessed in simple "in vitro" systems, but this difference is less pronounced "in vivo" due to the metabolic reactivation.[1][3] This general principle is likely to apply to this compound as well, but specific comparative studies are needed for confirmation.
The available data on this compound is largely limited to a single, comprehensive pharmacokinetic study in rats. While this study provides a reproducible methodology and valuable data on the absorption, distribution, metabolism, and excretion of the compound, it does not allow for a broader assessment of the reproducibility of other biological findings, as these are currently not published. Future research should focus on characterizing the specific biological activities of this compound to establish a foundation for subsequent reproducibility studies. Researchers in drug development should be aware of the potential for in vivo reduction of this compound to the more toxic parent compound, a phenomenon observed with other pyrrolizidine alkaloid N-oxides.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Usaramine N-oxide
Disclaimer: Specific safety and toxicity data for usaramine N-oxide are limited. This guide is based on the known high acute toxicity of the compound and general best practices for handling hazardous chemicals. All procedures must be conducted in a designated laboratory area by trained personnel, and a comprehensive risk assessment should be performed before beginning any work.
Hazard Information and Quantitative Data
This compound is classified as a highly toxic substance.[1] It is fatal if swallowed, in contact with skin, or if inhaled.[1] The primary hazard classifications are Acute Toxicity 2 (Oral, Dermal, and Inhalation).[1] Due to its toxicity, all handling procedures should be designed to minimize any potential for exposure.
| Hazard Identification and Classification | |
| GHS Signal Word | Danger[1] |
| Hazard Statements | H300: Fatal if swallowed[1] H310: Fatal in contact with skin[1] H330: Fatal if inhaled[1] |
| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[1] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth[1] P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor[1] P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor[1] |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent any contact. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Double gloving with chemical-resistant gloves. A recommended combination is a nitrile inner glove and a thicker neoprene or butyl rubber outer glove. | To provide robust protection against dermal absorption, which is a fatal route of exposure.[1] Thicker, more resistant outer gloves provide primary protection, while the inner glove offers secondary protection in case of a breach. |
| Eyes/Face | Chemical safety goggles and a full-face shield. | To protect the eyes and face from splashes of solutions or airborne particles of the solid compound. |
| Body | A chemical-resistant lab coat, worn over personal clothing. A disposable, chemical-resistant apron or suit should be worn over the lab coat for procedures with a higher risk of splashes. | To prevent contact with skin and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if handling the solid form outside of a certified chemical fume hood or if there is any risk of aerosol generation. | To prevent inhalation, which is a fatal route of exposure.[1] |
| Feet | Closed-toe, chemical-resistant shoes. Shoe covers should be used when there is a significant risk of spills. | To protect feet from potential spills. |
Operational Plan: Safe Handling Protocol
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation risk. The following workflow should be followed:
Detailed Methodologies:
-
Preparation:
-
Clearly demarcate the work area within the fume hood.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare labeled waste containers for solid and liquid waste.
-
-
Handling:
-
When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with a solvent that will solubilize this compound (e.g., methanol or ethanol), followed by a soap and water wash.
-
Collect all decontamination materials (e.g., wipes) as hazardous waste.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Cleanup:
-
For small spills within a fume hood, use a chemical absorbent pad or material to soak up the substance.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All this compound waste is considered acutely toxic hazardous waste and must be disposed of according to institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.[3]
Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other waste streams.
-
Collection: Use designated, clearly labeled hazardous waste containers. Ensure liquid waste containers are made of a compatible material and are kept closed when not in use.[3]
-
Storage: Store waste in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
